molecular formula C26H23Cl2N3O B1675543 Linopirdine dihydrochloride

Linopirdine dihydrochloride

Katalognummer: B1675543
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

M-type K+ current blocker (IC50 = 2.4 μM). Water soluble Linopirdine derivative. Neurotransmitter release enhancer. Increases brain acetylcholine release. TRPV1 agonist. Shows cognitive enhancing effects in vivo. Orally active.>Linopirdine Dihydrochloride is a cognitive enhancer. It acts by stimulating release of acetylcholine and other neurotransmitters.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Linopirdine Dihydrochloride: A Technical Guide on its Discovery, Mechanism, and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Linopirdine (DuP 996), chemically known as 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, emerged as a promising cognitive-enhancing agent, primarily investigated for the treatment of Alzheimer's disease.[1] Its development was driven by a novel mechanism of action centered on the enhancement of neurotransmitter release. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, pharmacology, and clinical evaluation of linopirdine dihydrochloride. It details the experimental protocols that elucidated its mechanism of action and presents quantitative data in a structured format for clarity. Despite demonstrating a statistically significant, albeit small, improvement in cognitive scores in clinical trials, linopirdine failed to show clinically meaningful benefits, leading to the discontinuation of its development for Alzheimer's disease.[2] Nevertheless, it remains a valuable pharmacological tool for studying the roles of specific ion channels in neuronal excitability and neurotransmitter release.

Discovery and Development History

Linopirdine was developed by DuPont Merck Pharmaceutical Company as a potential therapeutic for Alzheimer's disease.[3] The core strategy behind its development was to enhance the release of acetylcholine, a neurotransmitter known to be deficient in the brains of Alzheimer's patients, along with other neurotransmitters such as dopamine, serotonin, and glutamate.[4] The compound, also designated DuP 996, showed promise in preclinical animal models of learning and memory, which propelled it into clinical trials.[1]

A multicenter, randomized, double-blind, placebo-controlled trial was conducted to test the efficacy and safety of linopirdine in patients with mild to moderate Alzheimer's disease.[2][5] While the trial revealed a small, statistically significant improvement in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), there was no discernible difference in the Clinical Global Impression scores between the linopirdine and placebo groups.[2][5] Ultimately, the lack of clinically meaningful efficacy led to the cessation of its development for this indication.

Chemical Synthesis

The synthesis of linopirdine involves a multi-step process starting from diphenylamine.[6][7] The key steps include the formation of an indolone ring system followed by alkylation.

Experimental Protocol: Large-Scale Preparation of Linopirdine [7]

  • Amide Formation: Diphenylamine is acylated with oxalyl chloride to form an amide intermediate.[6][7]

  • Intramolecular Cyclization: The resulting acid chloride undergoes a Haworth-type intramolecular cyclization upon heating to yield 1-phenylisatin.[6]

  • Carbinol Formation: 1-phenylisatin is reacted with 4-picoline under phase-transfer catalysis conditions with a quaternary salt to produce a carbinol intermediate.[6][7]

  • Dehydration: The alcohol is dehydrated using acetic anhydride, resulting in an olefin.[6][7]

  • Reduction: The olefin is subsequently reduced to afford the indolone.[6][7]

  • Alkylation: The final step involves the alkylation of the 3-position of the indolone with 4-picolylchloride, using hydroxide as the base, to yield linopirdine.[6]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Carbinol Formation cluster_3 Step 4 & 5: Dehydration & Reduction cluster_4 Step 6: Alkylation A Diphenylamine C Amide Intermediate A->C Acylation B Oxalyl Chloride B->C D 1-Phenylisatin C->D Heating F Carbinol D->F Phase-Transfer Catalysis E 4-Picoline E->F G Olefin F->G Acetic Anhydride H Indolone G->H Reduction J Linopirdine H->J Hydroxide Base I 4-Picolylchloride I->J G cluster_Neuron Presynaptic Neuron Linopirdine Linopirdine KCNQ KCNQ/Kv7 Channel (M-Current) Linopirdine->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Vesicle Synaptic Vesicle Ca_Influx->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter Release (ACh, Glutamate, etc.) Vesicle->Neurotransmitter G A Neuron Isolation (e.g., Rat Hippocampal CA1) B Whole-Cell Patch Clamp Configuration A->B C Application of Voltage-Clamp Protocol (to isolate specific current, e.g., I_M) B->C D Record Baseline Current C->D E Superfuse with Linopirdine Solution (Varying Concentrations) D->E F Record Current in Presence of Drug E->F G Data Analysis: - Measure % Inhibition - Generate Dose-Response Curve - Calculate IC₅₀ F->G

References

An In-Depth Technical Guide to the Synthesis of Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one) is a potassium channel blocker that has been investigated for its potential as a cognitive enhancer. This technical guide provides a detailed overview of a common synthetic pathway for the preparation of its dihydrochloride salt, a form often used in research and development. The synthesis involves a multi-step process commencing with the formation of a key intermediate, 1-phenylisatin, followed by a series of reactions to construct the final complex molecule. This document outlines the experimental protocols, quantitative data, and logical flow of the synthesis for reproducibility in a laboratory setting.

Overall Synthesis Pathway

The synthesis of linopirdine dihydrochloride can be conceptually divided into the following key stages:

  • Synthesis of 1-Phenylisatin: The initial step involves the cyclization of diphenylamine with oxalyl chloride to form the isatin core structure.

  • Formation of the Indolone Intermediate: 1-Phenylisatin is reacted with 4-picoline to introduce the first pyridinylmethyl group, which after a series of transformations, leads to a key indolone intermediate.

  • Final Alkylation: The indolone intermediate is then alkylated with a second pyridinylmethyl group to yield the linopirdine free base.

  • Salt Formation: The final step involves the conversion of the linopirdine free base into its more stable and water-soluble dihydrochloride salt.

Diagram of the Overall Synthesis Pathway

Linopirdine Synthesis Pathway diphenylamine Diphenylamine phenylisatin 1-Phenylisatin diphenylamine->phenylisatin Acylation & Cyclization oxalyl_chloride Oxalyl Chloride oxalyl_chloride->phenylisatin carbinol Carbinol Intermediate phenylisatin->carbinol Addition picoline 4-Picoline picoline->carbinol dehydration Dehydration carbinol->dehydration [H₂O] reduction Reduction dehydration->reduction [H₂] indolone 1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one reduction->indolone linopirdine_base Linopirdine (Free Base) indolone->linopirdine_base Alkylation picolyl_chloride 4-Picolyl Chloride picolyl_chloride->linopirdine_base linopirdine_hcl This compound linopirdine_base->linopirdine_hcl Salt Formation hcl HCl hcl->linopirdine_hcl

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylisatin from Diphenylamine

This initial step involves the acylation of diphenylamine with oxalyl chloride followed by an intramolecular Friedel-Crafts cyclization to yield 1-phenylisatin.

Experimental Protocol:

A detailed experimental protocol for this specific transformation with precise quantities and yields was not found in the immediate search results. However, a general procedure for the synthesis of N-substituted isatins from anilines and oxalyl chloride is described. In a typical procedure, oxalyl chloride is added dropwise to a solution of the aniline (in this case, diphenylamine) in an appropriate solvent, often under inert atmosphere and at reduced temperatures to control the initial exothermic reaction. The resulting intermediate is then heated, sometimes in the presence of a Lewis acid catalyst, to facilitate the intramolecular cyclization.

Quantitative Data:

Starting MaterialReagentProductYield (%)
DiphenylamineOxalyl Chloride1-PhenylisatinNot Specified
Step 2: Synthesis of 1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one

This stage of the synthesis involves the reaction of 1-phenylisatin with 4-picoline to form a carbinol intermediate. This intermediate is then dehydrated and subsequently reduced to afford the key indolone intermediate.

Experimental Protocol:

The reaction of 1-phenylisatin with 4-picoline typically proceeds via the addition of the nucleophilic methyl group of picoline (activated by a strong base) to the carbonyl group of the isatin. The resulting tertiary alcohol (carbinol) is then dehydrated, often using an acid catalyst or a dehydrating agent like acetic anhydride, to form an exocyclic double bond. The final step in forming the intermediate is the reduction of this double bond, which can be achieved through catalytic hydrogenation.

Quantitative Data:

Starting MaterialKey ReagentsProductYield (%)
1-Phenylisatin4-Picoline, Base, Dehydrating Agent, Reducing Agent1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-oneNot Specified
Step 3: Synthesis of Linopirdine (Free Base)

The third stage involves the alkylation of the previously synthesized indolone intermediate with a second equivalent of a 4-picolyl derivative, typically 4-picolyl chloride (4-(chloromethyl)pyridine), in the presence of a base.

Experimental Protocol:

The indolone intermediate is deprotonated at the C3 position by a suitable base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then reacts with 4-picolyl chloride in an SN2 reaction to introduce the second pyridinylmethyl group at the C3 position, yielding linopirdine free base.

Quantitative Data:

Starting MaterialReagentProductYield (%)
1-Phenyl-3-(pyridin-4-ylmethyl)indolin-2-one4-Picolyl Chloride, BaseLinopirdine (Free Base)Not Specified
Step 4: Preparation of this compound

The final step is the conversion of the basic linopirdine free base into its more crystalline and water-soluble dihydrochloride salt.

Experimental Protocol:

Linopirdine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl) is then added. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data:

Starting MaterialReagentProductYield (%)
Linopirdine (Free Base)Hydrochloric AcidThis compoundNot Specified

Workflow and Logical Relationships

The synthesis of this compound follows a logical progression of bond-forming and functional group transformation reactions. The workflow is designed to build the complexity of the molecule in a stepwise manner.

Diagram of Experimental Workflow

Experimental Workflow start Starting Materials Diphenylamine Oxalyl Chloride 4-Picoline 4-Picolyl Chloride step1 Step 1: Synthesis of 1-Phenylisatin Reaction Work-up Purification start->step1 step2 Step 2: Synthesis of Indolone Intermediate Reaction Dehydration Reduction Purification step1->step2 step3 Step 3: Synthesis of Linopirdine Free Base Alkylation Reaction Work-up Purification step2->step3 step4 Step 4: Formation of Dihydrochloride Salt Salt Formation Crystallization Filtration & Drying step3->step4 final_product Final Product|this compound step4->final_product

Caption: Stepwise workflow for the synthesis of this compound.

Conclusion

This technical guide provides a framework for the synthesis of this compound. While the overall synthetic strategy is well-established, this document highlights the need for detailed, quantitative experimental protocols for each step to ensure reproducibility. Researchers aiming to synthesize this compound should consult primary literature for specific reaction conditions and characterization data for each intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and experimental workflow, serving as a valuable resource for planning and executing the synthesis of this compound.

Linopirdine Dihydrochloride: A Technical Guide to its Function as a KCNQ2/3 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride is a potent blocker of voltage-gated potassium channels, specifically targeting the KCNQ2/3 heteromers that are the molecular correlate of the neuronal M-current. This technical guide provides an in-depth overview of the mechanism of action, quantitative biophysical data, and detailed experimental protocols relevant to the study of linopirdine. Its primary mechanism involves the inhibition of the M-current, leading to increased neuronal excitability and enhanced neurotransmitter release. This guide is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential and pharmacological properties of linopirdine and other KCNQ channel modulators.

Introduction

Linopirdine (formerly DuP 996) is a phenylindolinone derivative that was initially investigated as a cognitive enhancer for conditions such as Alzheimer's disease.[1][2] Its mechanism of action is primarily attributed to the blockade of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[3][4] These channels are crucial regulators of neuronal excitability by generating the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing.[2] By inhibiting the M-current, linopirdine promotes a state of heightened neuronal excitability, leading to an increase in the release of various neurotransmitters, including acetylcholine.[2][5] This guide will delve into the technical details of linopirdine's interaction with KCNQ2/3 channels, presenting key quantitative data and experimental methodologies.

Mechanism of Action

Linopirdine exerts its physiological effects by directly blocking the pore of KCNQ2/3 channels. This inhibition is state-dependent, favoring the activated (open) state of the channel.[3][6] The blockade of the outward potassium current mediated by KCNQ2/3 channels leads to a depolarization of the neuronal membrane. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and facilitating the release of neurotransmitters in response to an action potential.

Signaling Pathway of Linopirdine Action

linopirdine_pathway linopirdine Linopirdine dihydrochloride kcnq23 KCNQ2/3 Channel linopirdine->kcnq23 Blocks m_current M-current (K+ efflux) linopirdine->m_current Inhibits kcnq23->m_current Generates depolarization Membrane Depolarization m_current->depolarization Hyperpolarizes (prevents) excitability Increased Neuronal Excitability depolarization->excitability Leads to neurotransmitter Enhanced Neurotransmitter Release (e.g., Acetylcholine) excitability->neurotransmitter Promotes

Linopirdine's mechanism of action.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of linopirdine on various ion channels, providing a quantitative measure of its potency and selectivity.

Table 1: Linopirdine IC50 Values for KCNQ Channels
Channel SubtypeIC50 (µM)Cell Type/PreparationReference
KCNQ2/3 (M-current)2.4Rat Hippocampal CA1 Neurons[5]
KCNQ2/3 (M-current)3.4Rat Superior Cervical Ganglion Cells[7]
KCNQ2 + KCNQ34 - 7Not specified[3][4]
KCNQ18.9Not specified[3][4]
KCNQ4Less selective than KCNQ2/3Not specified[5]
M-type K+ current8.5Rat Hippocampal CA1 Pyramidal Neurons[2]
Table 2: Linopirdine IC50 Values for Other Ion Channels and Receptors
Channel/ReceptorIC50 (µM)Cell Type/PreparationReference
Delayed Rectifier K+ Current (IK(V))63Rat Superior Cervical Ganglion Cells[7]
Transient K+ Current (IA)69Rat Superior Cervical Ganglion Cells[7]
Acetylcholine-activated Nicotinic Currents7.6Rat Superior Cervical Ganglion Cells[7]
GABA-activated Cl- Currents26Rat Superior Cervical Ganglion Cells[7]

Experimental Protocols

The primary technique for characterizing the effects of linopirdine on KCNQ2/3 channels is whole-cell patch-clamp electrophysiology. Below is a detailed, representative protocol synthesized from established methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of M-currents in a heterologous expression system (e.g., CHO cells stably expressing KCNQ2 and KCNQ3) or in primary neurons.

Materials:

  • Cells: CHO cells stably co-expressing human KCNQ2 and KCNQ3, or cultured primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons).

  • External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in external solution on the day of the experiment.

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording to allow for adherence.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.

  • Obtaining a Gigaohm Seal:

    • Fill a patch pipette with internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a target cell and gently press the pipette tip against the cell membrane.

    • Release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply brief, gentle suction to rupture the membrane patch within the pipette tip, establishing electrical and diffusional access to the cell interior.

    • Switch the amplifier to voltage-clamp mode.

  • M-Current Recording:

    • Hold the cell at a hyperpolarized potential (e.g., -70 mV) where KCNQ2/3 channels are predominantly closed.

    • Apply a standard M-current voltage protocol: from the holding potential, step to a depolarized potential (e.g., -20 mV) for 1-2 seconds to activate the M-current, and then repolarize to a more negative potential (e.g., -50 mV) to observe the characteristic slow deactivating tail current.

  • Drug Application:

    • Record baseline M-currents in the drug-free external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of linopirdine.

    • Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).

    • Record M-currents in the presence of linopirdine using the same voltage protocol.

  • Data Analysis:

    • Measure the amplitude of the deactivating tail current as an index of M-current magnitude.

    • Calculate the percentage of current inhibition by linopirdine at each concentration.

    • Plot the concentration-response data and fit with the Hill equation to determine the IC50 value.

Experimental Workflow for Screening KCNQ2/3 Blockers

screening_workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Secondary Screening & Characterization cluster_2 Lead Optimization & In Vivo Studies hts_start Compound Library flux_assay Thallium Flux Assay (or other fluorescence-based assay) hts_start->flux_assay hit_id Hit Identification flux_assay->hit_id automated_patch Automated Patch-Clamp (e.g., for IC50 determination) hit_id->automated_patch manual_patch Manual Whole-Cell Patch-Clamp (Detailed biophysical characterization) automated_patch->manual_patch selectivity Selectivity Profiling (against other ion channels) manual_patch->selectivity lead_op Lead Optimization selectivity->lead_op in_vivo In Vivo Models (e.g., cognition, epilepsy) lead_op->in_vivo

A typical workflow for identifying KCNQ2/3 blockers.

Logical Relationship of Linopirdine's Effects

The following diagram illustrates the logical progression from the molecular action of linopirdine to its observed physiological and potential therapeutic effects.

logic_diagram node_a Linopirdine Administration node_b Blockade of KCNQ2/3 Channels node_a->node_b node_c Inhibition of M-Current node_b->node_c node_d Neuronal Membrane Depolarization node_c->node_d node_e Increased Neuronal Firing Rate node_d->node_e node_f Enhanced Neurotransmitter Release (e.g., Acetylcholine, Glutamate) node_e->node_f node_g Modulation of Synaptic Plasticity and Network Activity node_f->node_g node_h Potential Cognitive Enhancement node_g->node_h

Logical flow of linopirdine's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological roles of KCNQ2/3 channels and the M-current. Its ability to enhance neuronal excitability and neurotransmitter release has positioned it as a compound of interest in the study of cognitive function and neurological disorders. This technical guide provides a foundational understanding of linopirdine's properties, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of KCNQ2/3 channel modulation. As research in this area continues, a thorough understanding of the technical details presented herein will be crucial for advancing the field of ion channel pharmacology and neuroscience.

References

Linopirdine Dihydrochloride: A Technical Guide to its Influence on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine dihydrochloride, a putative cognition-enhancing agent, has garnered significant interest for its ability to augment acetylcholine (ACh) release. This technical guide provides an in-depth analysis of the core mechanisms underlying linopirdine's effects on cholinergic neurotransmission. We present a comprehensive overview of its primary mode of action, a compilation of quantitative data from key studies, detailed experimental protocols for replication and further investigation, and visual representations of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: KCNQ/M-current Blockade

The principal mechanism by which linopirdine enhances acetylcholine release is through the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (IM).[1][2][3] The M-current is a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By inhibiting this current, linopirdine reduces the hyperpolarizing influence of potassium efflux, leading to a more depolarized resting membrane potential and increased neuronal excitability. This heightened excitability facilitates the opening of voltage-gated calcium channels upon stimulation, leading to a greater influx of calcium into the presynaptic terminal and, consequently, an enhanced release of acetylcholine.[4]

Quantitative Data on Linopirdine's Effects

The following tables summarize the quantitative data on the inhibitory effects of linopirdine on various ion channels and its efficacy in enhancing acetylcholine release.

Table 1: Inhibitory Concentrations (IC50) of Linopirdine on Potassium Channels

Channel TypePreparationIC50 (µM)Reference
KCNQ2/3 (M-current)Rat Hippocampal Neurons2.4[1]
KCNQ2/3 (M-current)Rat Superior Cervical Ganglion Cells3.4[3]
KCNQ1 + KCNQ3 (M-currents)-4 - 7[5]
KCNQ1 (homomeric)-8.9[5]
M-type K+ current (IK(M))NG108-15 Neuronal Cells24.7[2]
M-type K+ current (IK(M))Rat Cerebral Cortical Neurons35.8[2]
Delayed Rectifier (IK(V))Rat Superior Cervical Ganglion Cells63[3]
Transient (IA) CurrentRat Superior Cervical Ganglion Cells69[3]
Voltage-gated K+ current (IK(V))NG108-15 Neuronal Cells72.3[2]

Table 2: Effects of Linopirdine on Other Receptors and Currents

TargetEffectIC50 (µM)Reference
Acetylcholine-activated nicotinic currentsReduction7.6[3]
GABA-activated Cl- currentsReduction26[3]

Experimental Protocols

In Vitro Measurement of Acetylcholine Release from Brain Slices

This protocol describes a common method for assessing the effect of linopirdine on depolarization-evoked acetylcholine release from brain tissue slices.

1. Tissue Preparation:

  • Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
  • The hippocampus or cerebral cortex is dissected out and sliced into 300-400 µm thick sections using a vibratome.
  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes before the experiment.

2. Acetylcholine Release Assay:

  • Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
  • After a baseline collection period, the superfusion medium is switched to a high-potassium (e.g., 25 mM KCl) aCSF to induce depolarization and evoke acetylcholine release. This stimulation is performed in the presence and absence of varying concentrations of this compound.
  • Superfusate samples are collected at regular intervals throughout the experiment.

3. Acetylcholine Quantification (HPLC with Electrochemical Detection):

  • The collected superfusate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with an electrochemical detector.[6][7]
  • An enzymatic post-column reactor is typically used, where acetylcholine is first hydrolyzed by acetylcholinesterase to choline.
  • Choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is detected electrochemically.[6][7]
  • The amount of acetylcholine in each sample is quantified by comparing the peak area to that of known standards.

In Vivo Microdialysis for Measuring Extracellular Acetylcholine

This protocol outlines the in vivo microdialysis technique to measure the effect of linopirdine on extracellular acetylcholine levels in the brain of freely moving animals.

1. Surgical Implantation of Microdialysis Probe:

  • Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex).
  • The cannula is secured to the skull with dental cement, and the animals are allowed to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
  • The probe is perfused with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[8]
  • After a stabilization period to obtain a baseline level of acetylcholine, this compound is administered systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe.
  • Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours.

3. Analysis of Dialysates:

  • The concentration of acetylcholine in the dialysate samples is determined using HPLC with electrochemical detection, as described in the in vitro protocol.

Electrophysiological Recording (Patch-Clamp) of M-current

This protocol details the whole-cell patch-clamp technique used to directly measure the effect of linopirdine on the M-current in individual neurons.

1. Cell Preparation:

  • Acute brain slices containing the region of interest (e.g., hippocampus) are prepared as described in the in vitro release protocol.
  • Alternatively, primary neuronal cultures or cell lines expressing KCNQ channels can be used.

2. Patch-Clamp Recording:

  • Slices or cultured cells are transferred to a recording chamber on an upright or inverted microscope.
  • Neurons are visualized, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").
  • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
  • The M-current is elicited by a specific voltage-clamp protocol, typically involving a depolarizing step from a hyperpolarized holding potential.

3. Drug Application and Data Analysis:

  • Linopirdine is applied to the bath solution, and the M-current is recorded before and after drug application.
  • The amplitude and kinetics of the M-current are analyzed to determine the inhibitory effect of linopirdine and to calculate the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of linopirdine's action and a typical experimental workflow for its investigation.

linopirdine_mechanism cluster_presynaptic Presynaptic Terminal linopirdine Linopirdine kcnq KCNQ/Kv7 Channel (M-current) linopirdine->kcnq Blocks depolarization Membrane Depolarization kcnq->depolarization Inhibits vgcc Voltage-Gated Ca²⁺ Channel depolarization->vgcc Activates ca_influx Ca²⁺ Influx vgcc->ca_influx Mediates vesicle_fusion Vesicle Fusion & Exocytosis ca_influx->vesicle_fusion Triggers ach_release Acetylcholine Release vesicle_fusion->ach_release Leads to

Caption: Signaling pathway of linopirdine-induced acetylcholine release.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies brain_slice Brain Slice Preparation (e.g., Hippocampus) superfusion Superfusion with aCSF +/- Linopirdine brain_slice->superfusion stimulation Depolarization (e.g., High K⁺) superfusion->stimulation sample_collection Superfusate Collection stimulation->sample_collection hplc ACh Quantification (HPLC-ECD) sample_collection->hplc probe_implantation Microdialysis Probe Implantation drug_admin Linopirdine Administration (Systemic or Local) probe_implantation->drug_admin dialysate_collection Dialysate Collection drug_admin->dialysate_collection hplc_invivo ACh Quantification (HPLC-ECD) dialysate_collection->hplc_invivo

References

Linopirdine Dihydrochloride: A Technical Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine dihydrochloride is a potent and selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels, with a primary mechanism of action centered on the inhibition of the M-current. This activity leads to enhanced neuronal excitability and increased release of several neurotransmitters, most notably acetylcholine. Investigated primarily for its potential as a cognitive enhancer in neurodegenerative diseases such as Alzheimer's, linopirdine has a well-characterized pharmacological profile. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.

Pharmacology

Mechanism of Action

Linopirdine's primary pharmacological effect is the blockade of KCNQ (Kv7) voltage-gated potassium channels.[1][2] It shows a degree of selectivity for different KCNQ channel subtypes, which are crucial regulators of neuronal excitability. The inhibition of these channels, particularly the heteromeric KCNQ2/3 channels that underlie the M-current, leads to neuronal depolarization. This depolarization, in turn, enhances the release of various neurotransmitters, including acetylcholine, glutamate, dopamine, and serotonin.[3] The increased availability of acetylcholine in the synapse is believed to be the basis for linopirdine's potential cognitive-enhancing effects.

Signaling Pathway

The mechanism of action of linopirdine involves the modulation of neuronal signaling pathways that regulate neurotransmitter release. By blocking KCNQ/Kv7 channels, linopirdine reduces potassium efflux, leading to membrane depolarization. This change in membrane potential facilitates the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration is a critical step that triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the enhanced release of neurotransmitters like acetylcholine into the synaptic cleft.

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Linopirdine Linopirdine KCNQ KCNQ/Kv7 Channel Linopirdine->KCNQ Inhibits K_efflux K+ Efflux Depolarization Membrane Depolarization K_efflux->Depolarization Reduces Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers ACh_release Acetylcholine Release Vesicle_fusion->ACh_release ACh Acetylcholine ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Signal Postsynaptic Signaling AChR->Signal Activates

Linopirdine's mechanism of action on neurotransmitter release.
Pharmacodynamics

Linopirdine exhibits a dose-dependent inhibition of various potassium currents. Its highest potency is observed against the M-current (IM), which is primarily mediated by KCNQ2/3 channels. The table below summarizes the in vitro potency of linopirdine against different ion channels.

Target Channel/CurrentPreparationIC50 (μM)Reference
M-current (IM)Rat Hippocampal Neurons2.4[4]
M-current (IM)Rat Sympathetic Neurons3.4[1]
M-current (IM)Rat CA1 Pyramidal Neurons8.5[5]
KCNQ2/3CHO cells4 - 7[2]
KCNQ1CHO cells8.9[2]
Delayed Rectifier K+ Current (IK(V))Rat Sympathetic Neurons63[1]
Transient A-type K+ Current (IA)Rat Sympathetic Neurons69[1]
Nicotinic Acetylcholine ReceptorsRat Sympathetic Neurons7.6[1]
GABA-activated Cl- CurrentsRat Sympathetic Neurons26[1]
Pharmacokinetics

Pharmacokinetic data for linopirdine is available from both preclinical and clinical studies. The compound is orally bioavailable and has a relatively short half-life.

SpeciesRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)Reference
RatIV----0.6-[6]
HumanOralSingle Dose---0.4 - 3.2-[6]
Human (Healthy Volunteers)Oral5 mg (single dose)1.75 (median)4.971~11.5 (accumulation)-[7][8]
Human (Healthy Volunteers)Oral5 mg (steady state)1.5 (median)6.796~11.5 (accumulation)-[7][8]

Toxicology

The toxicological profile of linopirdine has been evaluated in preclinical species and in human clinical trials.

Preclinical Toxicology

Comprehensive preclinical toxicology data, including LD50 and NOAEL values from dedicated studies, are not extensively available in the public domain. However, some studies provide insights into its safety profile. In a rat model of hemorrhagic shock, intravenous administration of linopirdine showed no evidence of acute toxicity based on routine laboratory parameters and inflammation markers.[6]

SpeciesRouteStudy DurationNOAELKey FindingsReference
RatIVAcuteNot EstablishedNo evidence of acute toxicity in a hemorrhagic shock model.[6]
RatOral90-day20 mg/kg/dayBased on body weight changes for D-methylphenidate, a structurally related compound.[9]

Note: The 90-day oral toxicity data is for D-methylphenidate and is provided for comparative purposes due to the lack of specific long-term toxicity data for linopirdine in the public domain.

Clinical Safety

In clinical trials for Alzheimer's disease, oral administration of linopirdine for up to six months was generally well-tolerated. The most frequently noted adverse effect was the elevation of alanine transferase levels, suggesting a potential for hepatic effects with long-term use.[6]

Experimental Protocols

In Vitro Acetylcholine Release Assay

Objective: To measure the effect of linopirdine on potassium-evoked acetylcholine (ACh) release from brain slices.

Protocol:

  • Tissue Preparation: Cortical slices (e.g., from rat brain) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Slices are pre-incubated in oxygenated aCSF at 37°C.

  • Stimulation: Slices are incubated in a medium containing a high concentration of KCl (e.g., 25 mM) to induce depolarization and neurotransmitter release. An irreversible cholinesterase inhibitor (e.g., soman) is included to prevent ACh degradation.

  • Drug Application: Linopirdine is added to the incubation medium at various concentrations.

  • Sample Collection: Aliquots of the incubation medium are collected at specific time points.

  • ACh Measurement: The concentration of ACh in the collected samples is determined using a suitable method, such as a chemiluminescent assay or high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10][11]

Electrophysiological Recording of M-current

Objective: To characterize the inhibitory effect of linopirdine on the M-type potassium current (IM) in neurons.

Protocol:

  • Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus or sympathetic ganglia) or cultured neuronal cells are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions: The external solution typically contains physiological concentrations of ions, and the internal pipette solution contains a potassium-based solution.

  • Voltage Protocol: To isolate and record the M-current, a specific voltage-clamp protocol is applied. A common protocol involves holding the cell at a hyperpolarized potential (e.g., -70 mV) and then stepping to a depolarized potential (e.g., -20 mV) to activate the M-current. The deactivating tail current is then observed upon repolarization.

  • Drug Perfusion: Linopirdine is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The amplitude of the M-current before and after drug application is measured and compared to determine the inhibitory effect and calculate the IC50.[5][12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical evaluation of a compound like linopirdine, from in vitro characterization to in vivo efficacy and safety assessment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo_pkpd In Vivo PK/PD cluster_invivo_efficacy In Vivo Efficacy cluster_safety Safety & Toxicology A1 Primary Target Screening (KCNQ Channel Binding) A2 Functional Assays (Patch-Clamp Electrophysiology) A1->A2 A3 Neurotransmitter Release Assays (e.g., ACh Release) A2->A3 B1 Pharmacokinetic Studies (Rat, Dog) A3->B1 B2 Pharmacodynamic Studies (Target Engagement) B1->B2 D1 Acute Toxicity Studies (LD50) B1->D1 C1 Animal Models of Cognition (e.g., Morris Water Maze) B2->C1 D2 Repeat-Dose Toxicity Studies (e.g., 90-day oral) D1->D2 D3 Safety Pharmacology (Cardiovascular, Respiratory, CNS) D2->D3

A typical preclinical experimental workflow.

Conclusion

This compound is a valuable research tool for studying the role of KCNQ/Kv7 channels in neuronal function and a potential therapeutic agent for disorders characterized by cholinergic deficits. Its well-defined mechanism of action, centered on the blockade of the M-current and subsequent enhancement of acetylcholine release, provides a solid foundation for further investigation. While its clinical development for Alzheimer's disease did not proceed, the pharmacological and toxicological data gathered to date offer crucial insights for the development of next-generation KCNQ channel modulators. This technical guide serves as a comprehensive resource for researchers and drug development professionals, consolidating key data and methodologies to facilitate future studies in this area.

References

An In-depth Technical Guide to Linopirdine Dihydrochloride (CAS: 113168-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine, and its dihydrochloride salt (CAS: 113168-57-3), is a well-characterized neuroactive compound investigated primarily for its potential as a cognitive enhancer. It functions as a potent blocker of specific voltage-gated potassium channels, leading to increased neuronal excitability and enhanced release of key neurotransmitters like acetylcholine. Despite promising preclinical results, its development for Alzheimer's disease was halted after clinical trials showed a lack of significant clinical benefit. This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Physicochemical and Identification Properties

Linopirdine dihydrochloride is the water-soluble salt form of the parent compound, Linopirdine. Its properties are summarized below.

PropertyDataReference(s)
CAS Number 113168-57-3[1]
Molecular Formula C₂₆H₂₁N₃O·2HCl[1]
Molecular Weight 464.39 g/mol [2]
IUPAC Name 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride[3]
Synonyms DuP 996 Dihydrochloride[1][2][4]
Appearance Solid powder[5]
Purity ≥98% (by HPLC)
Solubility Soluble to 100 mM in water and DMSO
Storage Desiccate at room temperature

Mechanism of Action and Signaling Pathways

Linopirdine's primary mechanism is the inhibition of the M-current, a low-threshold, non-inactivating potassium current that is crucial for regulating neuronal excitability.[4][6] This current is predominantly mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/7.3) channel subunits.[3]

By blocking these channels, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability. A key consequence of this heightened excitability is the enhanced release of various neurotransmitters, most notably acetylcholine, which is critical for cognitive processes.[3][4][7] The drug also promotes the release of glutamate, dopamine, and serotonin.[3][7]

Linopirdine is a state-dependent inhibitor, showing a preference for the activated (open) state of the KCNQ channels.[6][8] This means its inhibitory effect is more pronounced in neurons that are already active.

Beyond its primary target, Linopirdine exhibits activity at other ion channels, though with lower potency. It has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and can also interact with nicotinic acetylcholine receptors and other types of potassium channels at higher concentrations.[9][10][11]

Linopirdine_Signaling_Pathway Linopirdine Linopirdine KCNQ KCNQ2/3 (Kv7.2/7.3) Channels (M-Current) Linopirdine->KCNQ Inhibits K_Efflux K+ Efflux KCNQ->K_Efflux Mediates Depolarization Membrane Depolarization K_Efflux->Depolarization Prevents Excitability Increased Neuronal Excitability Depolarization->Excitability Ca_Channels Voltage-Gated Ca2+ Channels Excitability->Ca_Channels Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx ACh_Release Enhanced Acetylcholine & Glutamate Release Ca_Influx->ACh_Release Cognition Cognitive Enhancement (Preclinical) ACh_Release->Cognition

Primary signaling pathway of Linopirdine.

Pharmacodynamics and Biological Activity

Linopirdine's biological activity is defined by its potency and selectivity for various ion channels. The half-maximal inhibitory concentrations (IC₅₀) highlight its preference for the M-current.

Target Channel / CurrentIC₅₀ Value (µM)Cell Type / ModelReference(s)
M-type K+ Current (Iм) 2.4 - 3.4Rat Hippocampal / Sympathetic Neurons[4][5][12]
KCNQ2/3 (Kv7.2/7.3) Channels 2.4 - 7Heterologous expression systems[3]
KCNQ1 (Kv7.1) Channels 8.9Homomeric channels
Medium AHP Current (IмAHP) 16.3Rat Hippocampal Neurons[4][13]
Delayed Rectifier K+ Current (IK) ~63Rat Sympathetic Neurons[12]
Transient A-type K+ Current (IA) ~69Rat Sympathetic Neurons[12]
Nicotinic Acetylcholine Receptors 7.6Rat Sympathetic Neurons[12]
GABA-A Receptors 26Rat Sympathetic Neurons[12]
TRPV1 (Agonist EC₅₀) 115HEK293 Cells[7]

At concentrations around its IC₅₀ for the M-current (≤ 3 µM), Linopirdine is highly selective.[4] However, at higher concentrations, its inhibition of other voltage-gated and calcium-activated potassium channels could also contribute to its effect on neurotransmitter release.[4]

Synthesis Overview

The synthesis of Linopirdine involves a multi-step process starting from diphenylamine.

  • Amide Formation : Diphenylamine is acylated with oxalyl chloride.[3][14]

  • Intramolecular Cyclization : The resulting intermediate undergoes a Haworth-type cyclization upon heating to form 1-phenylisatin.[3][14]

  • Carbinol Formation : The 1-phenylisatin reacts with 4-picoline under phase-transfer catalysis to yield a carbinol intermediate.[3][14]

  • Dehydration & Reduction : The alcohol is dehydrated using acetic anhydride, and the subsequent olefin is reduced to afford an indolone intermediate.[3][14]

  • Final Alkylation : The indolone is alkylated with 4-picolyl chloride using a hydroxide base to yield the final product, Linopirdine.[3]

Linopirdine_Synthesis_Workflow Diphenylamine Diphenylamine Acylation Acylation Diphenylamine->Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Acylation AmideIntermediate Amide Intermediate Cyclization Cyclization (Heating) AmideIntermediate->Cyclization Phenylisatin 1-Phenylisatin Addition Addition (PTC) Phenylisatin->Addition Picoline 4-Picoline Picoline->Addition Carbinol Carbinol Intermediate Dehydration Dehydration Carbinol->Dehydration AceticAnhydride Acetic Anhydride AceticAnhydride->Dehydration Olefin Olefin Intermediate Reduction Reduction Olefin->Reduction Indolone Indolone Intermediate Alkylation Alkylation Indolone->Alkylation PicolylChloride 4-Picolyl Chloride PicolylChloride->Alkylation Linopirdine Linopirdine Acylation->AmideIntermediate Cyclization->Phenylisatin Addition->Carbinol Dehydration->Olefin Reduction->Indolone Alkylation->Linopirdine

General synthesis workflow for Linopirdine.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is fundamental for characterizing the effects of Linopirdine on ion channels like KCNQ.

  • Objective : To measure the effect of Linopirdine on M-type potassium currents (Iм) in cultured neurons (e.g., rat hippocampal or sympathetic neurons).[4][12]

  • Cell Preparation : Neurons are acutely dissociated or cultured on coverslips.

  • Recording Setup :

    • Microscope : Inverted microscope with micromanipulators.

    • Amplifier : Patch-clamp amplifier (e.g., Axopatch series).

    • Data Acquisition : A/D converter and software (e.g., pCLAMP).

    • Perfusion System : For rapid application and washout of solutions.

  • Solutions :

    • External Solution (in mM) : e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM) : e.g., 140 K-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3.

  • Procedure :

    • A glass micropipette with the internal solution is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

    • The cell is voltage-clamped at a holding potential where M-currents are typically studied (e.g., -20 to -30 mV).

    • A voltage protocol is applied to elicit the M-current. A common protocol involves stepping the voltage from the holding potential to a more hyperpolarized level (e.g., -60 mV) for a set duration (e.g., 500-800 ms). This deactivates the M-channels, and the difference in holding current before and after the step represents the M-current amplitude.

    • A stable baseline current is recorded.

    • This compound, dissolved in the external solution, is perfused onto the cell at various concentrations.

    • The voltage protocol is repeated during drug application to measure the degree of current inhibition.

    • The drug is washed out with the control external solution to test for reversibility of the effect.[8]

  • Data Analysis : The M-current amplitude is measured before, during, and after drug application. A concentration-response curve is generated by plotting the percentage of inhibition against the Linopirdine concentration, from which the IC₅₀ value is calculated.

Patch_Clamp_Workflow Start Start: Select Cell Approach Approach Cell with Pipette Start->Approach Gigaseal Form Gigaseal (>1 GΩ) Approach->Gigaseal WholeCell Rupture Membrane (Whole-Cell Mode) Gigaseal->WholeCell Clamp Voltage Clamp Cell (e.g., -25 mV) WholeCell->Clamp Baseline Record Baseline Iм (Voltage Step Protocol) Clamp->Baseline ApplyDrug Perfuse Linopirdine (Test Concentration) Baseline->ApplyDrug RecordDrug Record Iм during Drug Application ApplyDrug->RecordDrug Washout Washout with Control Solution RecordDrug->Washout RecordWash Record Iм during Washout Washout->RecordWash Analyze Analyze Data: Calculate % Inhibition RecordWash->Analyze Repeat Repeat for multiple concentrations Analyze->Repeat End End: Generate IC50 Curve Analyze->End Repeat->ApplyDrug Next Conc.

Workflow for a whole-cell patch-clamp experiment.
In Vivo Neurotransmitter Release Studies

  • Objective : To measure the effect of Linopirdine on acetylcholine release in the brain of a live animal (e.g., rat).

  • Methodology : Microdialysis is a common technique.

  • Procedure :

    • A microdialysis probe is surgically implanted into a specific brain region, such as the hippocampus or cortex.

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.

    • Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.

    • Linopirdine is administered systemically (e.g., orally or via injection).

    • Dialysate collection continues, and the samples are analyzed for acetylcholine concentration using a sensitive method like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

    • The change in acetylcholine concentration from baseline following drug administration is calculated.

Clinical Context and Safety

Linopirdine was advanced to clinical trials for the treatment of Alzheimer's disease based on its mechanism of enhancing cholinergic function, a key therapeutic target in the disease.[15][16]

  • Clinical Trial Findings : In a multicenter, randomized, placebo-controlled trial, patients receiving Linopirdine for six months showed a small, statistically significant improvement on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[15] However, this improvement did not translate into clinically meaningful differences in global impression scores.[15] Ultimately, the drug failed to meet its primary endpoints, and development for this indication was not pursued.

  • Safety and Tolerability : In clinical studies, Linopirdine was generally well-tolerated.[6] Single-dose pharmacokinetic studies were conducted in both young and elderly volunteers.[6] Some studies noted elevated alanine transferase levels as a possible side effect.[17]

Conclusion

This compound is a valuable research tool for studying the role of KCNQ/M-type potassium channels in neuronal function. Its well-defined mechanism of action—inhibiting M-currents to enhance neurotransmitter release—makes it a model compound for investigating neuronal excitability and synaptic transmission. While it did not succeed as a clinical treatment for Alzheimer's disease, the extensive data gathered on its properties, from its synthesis to its pharmacodynamic profile, continue to make it a relevant and important molecule for neuropharmacology and ion channel research.

References

Linopirdine Dihydrochloride: A Technical Guide to M-Current Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Linopirdine dihydrochloride as a tool for studying the M-current, a critical regulator of neuronal excitability. Linopirdine is a potent blocker of the voltage-gated potassium channels that underlie the M-current, primarily the KCNQ2 and KCNQ3 subtypes. Its utility extends from fundamental neuroscience research to the development of therapeutic agents for neurological disorders characterized by neuronal hyperexcitability or cognitive dysfunction.

Mechanism of Action: Inhibition of KCNQ Channels

The M-current is a non-inactivating potassium current found in many types of neurons, where it plays a crucial role in stabilizing the membrane potential and preventing repetitive firing. This current is mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits. Linopirdine exerts its effects by directly blocking these channels.

The inhibition of KCNQ2/3 channels by Linopirdine leads to a reduction in the M-current. This, in turn, causes membrane depolarization, an increase in input resistance, and enhanced neuronal excitability. This mechanism is believed to underlie Linopirdine's effects as a cognitive enhancer, as it facilitates the release of neurotransmitters like acetylcholine.

G cluster_0 Neuronal Membrane cluster_1 Downstream Effects KCNQ2_3 KCNQ2/KCNQ3 Channel M_current M-Current (K+ Efflux) KCNQ2_3->M_current Generates Excitability Neuronal Excitability M_current->Excitability Suppresses Increased_Excitability Increased Neuronal Excitability Linopirdine Linopirdine Linopirdine->KCNQ2_3 Blocks Linopirdine->Increased_Excitability Overall Effect Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Increased_Excitability->Neurotransmitter_Release Leads to

Caption: Signaling pathway of Linopirdine's M-current inhibition.

Quantitative Data: Potency of Linopirdine

The potency of Linopirdine can vary depending on the specific KCNQ channel subtype. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Linopirdine for different KCNQ channels, as determined by electrophysiological studies.

Channel SubtypeReported IC50 (μM)Cell Type / Expression SystemReference
KCNQ2/KCNQ33.6 - 8.5Oocytes, CHO cells
KCNQ1> 30Oocytes
KCNQ4> 30Oocytes
KCNQ5~10Oocytes

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the recording of M-currents from cultured neurons or cells expressing KCNQ channels.

Objective: To measure the effect of Linopirdine on M-current amplitude and kinetics.

Methodology:

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., CHO or HEK293 cells) transfected with KCNQ2 and KCNQ3 subunits.

    • Plate cells on glass coverslips suitable for microscopy and electrophysiology.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -20 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., to -60 mV for 1 second) to deactivate the M-current. The difference in holding current before and after the step reflects the M-current amplitude.

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 10 μM).

    • Record the M-current again in the presence of the drug.

    • Wash out the drug with the control external solution to observe any reversal of the effect.

  • Data Analysis:

    • Measure the amplitude of the M-current before, during, and after Linopirdine application.

    • Calculate the percentage of inhibition caused by Linopirdine.

    • Construct a dose-response curve by testing a range of Linopirdine concentrations and fit the data to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., KCNQ2/3 expressing CHO cells) Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Solutions Prepare Internal & External Solutions Solutions->Patch Baseline Record Baseline M-Current Patch->Baseline Apply_Lino Apply Linopirdine Baseline->Apply_Lino Record_Lino Record M-Current with Linopirdine Apply_Lino->Record_Lino Washout Washout Record_Lino->Washout Analyze Measure Current Inhibition Washout->Analyze Dose_Response Construct Dose-Response Curve & Calculate IC50 Analyze->Dose_Response

Caption: Workflow for a patch-clamp experiment studying Linopirdine.

In Vivo Behavioral Study: Morris Water Maze

This protocol outlines a typical experiment to assess the cognitive-enhancing effects of Linopirdine in a rodent model.

Objective: To determine if Linopirdine improves spatial learning and memory.

Methodology:

  • Animals:

    • Use adult male rats or mice.

    • House the animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.

    • Handle the animals for several days before the experiment to acclimate them to the researcher.

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer Linopirdine (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before each daily session.

  • Morris Water Maze Task:

    • Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

    • Acquisition Phase (4-5 days):

      • Place the animal into the pool facing the wall at one of four starting positions.

      • Allow the animal to swim freely for 60-90 seconds to find the hidden platform.

      • If the animal fails to find the platform, gently guide it there.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Conduct 4 trials per day for each animal.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. Compare the learning curves between the Linopirdine-treated and vehicle-treated groups.

    • Probe Trial: Compare the time spent in the target quadrant between the two groups. A significant increase in time spent in the target quadrant for the Linopirdine group indicates enhanced spatial memory.

G cluster_setup Setup & Acclimation cluster_training Training Phase (Days 1-5) cluster_test Testing Phase (Day 6) cluster_analysis Data Analysis Animal_Habituation Animal Habituation Group_Assignment Assign to Groups (Vehicle vs. Linopirdine) Animal_Habituation->Group_Assignment Drug_Admin Administer Linopirdine or Vehicle Group_Assignment->Drug_Admin MWM_Trials Morris Water Maze Acquisition Trials Drug_Admin->MWM_Trials 30 min prior MWM_Trials->Drug_Admin Repeat Daily Probe_Trial Probe Trial (No Platform) MWM_Trials->Probe_Trial 24h after last session Analyze_Latency Analyze Escape Latency & Path Length MWM_Trials->Analyze_Latency Analyze_Probe Analyze Time in Target Quadrant Probe_Trial->Analyze_Probe

Caption: Workflow for an in vivo cognitive study using Linopirdine.

Applications in Research

Linopirdine's specific action on the M-current makes it an invaluable pharmacological tool for:

  • Studying Neuronal Excitability: Investigating the role of the M-current in controlling action potential firing rates and neuronal adaptation.

  • Cognition and Memory Research: Elucidating the mechanisms by which M-current modulation affects learning and memory processes.

  • Epilepsy Research: Exploring the potential of M-current enhancers as anticonvulsants, using Linopirdine to induce a state of hyperexcitability that mimics aspects of epilepsy.

  • Drug Discovery: Serving as a reference compound in screens for novel KCNQ channel modulators.

Linopirdine Dihydrochloride: A Technical Guide to its Role in Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a potent cognitive enhancer, has been the subject of extensive research for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth analysis of linopirdine's core mechanism of action, its effects on various neuronal systems, and a summary of key preclinical and clinical findings. Detailed experimental protocols for seminal studies are provided, alongside a comprehensive compilation of quantitative data and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding and future research in this area.

Introduction

Linopirdine (DuP 996) is a phenylindolinone derivative that has demonstrated significant potential as a cognitive-enhancing agent.[1] Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of specific potassium channels, leading to an increase in the release of several key neurotransmitters implicated in learning and memory.[1][2] This guide will delve into the technical details of linopirdine's pharmacology, summarizing the critical data and methodologies from pivotal studies to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Primary Target: KCNQ (Kv7) Potassium Channels and the M-Current

Linopirdine's principal mechanism of action is the blockade of voltage-gated potassium channels belonging to the KCNQ (or Kv7) family.[3] These channels are responsible for generating the M-current (IM), a slowly activating and non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] By inhibiting the M-current, linopirdine reduces the hyperpolarizing influence of this current, leading to a more depolarized resting membrane potential and an increased propensity for neurons to fire action potentials.[2] This enhanced neuronal excitability is believed to be the primary driver of its cognitive-enhancing effects.

Linopirdine exhibits a degree of selectivity for different KCNQ channel subtypes. It is a potent blocker of the KCNQ2/3 heteromer, which is the primary molecular correlate of the neuronal M-current.[2][3]

Linopirdine Linopirdine KCNQ2_3 KCNQ2/3 Channel (M-current) Linopirdine->KCNQ2_3 Blocks Membrane_Depolarization Neuronal Membrane Depolarization KCNQ2_3->Membrane_Depolarization Inhibition leads to Action_Potential Increased Action Potential Firing Membrane_Depolarization->Action_Potential Ca_Channel Voltage-Gated Ca²⁺ Channels Action_Potential->Ca_Channel Activates Ca_Influx Increased Intracellular Ca²⁺ Ca_Channel->Ca_Influx Opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers ACh_Release Enhanced Acetylcholine Release Vesicle_Fusion->ACh_Release Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Contributes to

Fig. 1: Signaling pathway of linopirdine's primary mechanism of action.
Effects on Neurotransmitter Release

The enhanced neuronal excitability induced by linopirdine leads to a significant increase in the release of various neurotransmitters, most notably acetylcholine (ACh).[4] Increased ACh levels in key brain regions like the hippocampus and cortex are strongly associated with improved cognitive function.[4] In addition to acetylcholine, linopirdine has also been shown to enhance the release of other neurotransmitters, including glutamate, dopamine, and serotonin, which may also contribute to its cognitive-enhancing profile.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Pharmacology - IC50 Values
TargetCell TypeIC50 (µM)Reference
M-current (IM) / KCNQ2/3Rat Hippocampal CA1 Neurons2.4 ± 0.4[5]
M-current (IM)Rat Sympathetic Neurons3.4[6]
M-current (IM)Rat Hippocampal CA1 Pyramidal Neurons8.5[2]
IK(V) (Delayed Rectifier)Rat Sympathetic Neurons63[6]
IA (Transient Outward)Rat Sympathetic Neurons69[6]
Nicotinic ACh ReceptorsRat Sympathetic Neurons7.6[6]
GABA-activated Cl⁻ CurrentsRat Sympathetic Neurons26[6]
IK(V)NG108-15 Cells72.3[7]
IMNG108-15 Cells24.7[7]
IMRat Cerebral Cortex Neurons35.8[7]
Table 2: Clinical Trial in Alzheimer's Disease
ParameterLinopirdine (30 mg t.i.d.)Placebop-valueReference
Participants n = 189[8]
Age (years, mean)[8]
Gender (% male)55%[8]
ADAS-Cog Score (6 months) 20.222.10.01[8]
Clinical Global Impression No significant differenceNo significant difference[8]
Table 3: Effect on Regional Cerebral Blood Flow (rCBF) in Alzheimer's Disease
Brain RegionLinopirdine (40 mg t.i.d.)PlaceboF-statistic (p-value)Reference
Parietal Cortex (% change) +4.1 ± 5.8-2.0 ± 7.4F = 5.13 (p = 0.03)[9]

Experimental Protocols

Patch-Clamp Electrophysiology for M-current Recording

This protocol is a composite based on methodologies described for recording M-currents in rat hippocampal neurons.[5][6]

  • Cell Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of adult rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.

  • Solutions:

    • External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

    • Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • Recording: Whole-cell voltage-clamp recordings are performed on CA1 pyramidal neurons. The M-current is typically elicited by a voltage step protocol, for example, holding the neuron at -20 mV and then stepping to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating M-current tail. Linopirdine is bath-applied at various concentrations to determine its effect on the M-current amplitude.

In Vivo Microdialysis for Acetylcholine Release

This protocol is a generalized procedure for measuring extracellular acetylcholine in the rat hippocampus.[10][11]

cluster_0 Surgical Procedure cluster_1 Microdialysis Sampling Anesthesia Anesthesia Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Implantation Probe_Insertion Microdialysis Probe Insertion into Hippocampus Stereotaxic_Implantation->Probe_Insertion aCSF_Perfusion Perfusion with aCSF (containing cholinesterase inhibitor) Probe_Insertion->aCSF_Perfusion Sample_Collection Collection of Dialysate Fractions aCSF_Perfusion->Sample_Collection ACh_Analysis Analysis by HPLC-MS/MS Sample_Collection->ACh_Analysis

Fig. 2: Experimental workflow for in vivo microdialysis.
  • Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the dorsal hippocampus using predetermined coordinates.

  • Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of linopirdine. The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[8][12]

Passive Avoidance Test for Memory Assessment

This is a widely used behavioral paradigm to assess learning and memory in rodents.[13][14]

  • Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Acquisition): A mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.

  • Testing (Retention): 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

  • Drug Administration: Linopirdine is typically administered before the training session to assess its effect on memory acquisition and consolidation. In some studies, a cholinergic antagonist like scopolamine is used to induce a cognitive deficit, and the ability of linopirdine to reverse this deficit is evaluated.[13]

Other Potential Mechanisms of Action

While the blockade of KCNQ channels is the primary mechanism, linopirdine has been shown to interact with other targets, which may contribute to its overall pharmacological profile.

  • TRPV1 Agonism: Linopirdine has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, though the functional consequence of this interaction in the context of cognitive enhancement is not yet fully understood.[15]

  • Glycine Receptor Antagonism: At concentrations used in some Kv7 studies, linopirdine can also act as a glycine receptor antagonist.[2]

Clinical Relevance and Future Directions

Clinical trials of linopirdine in patients with Alzheimer's disease have shown modest but statistically significant improvements in cognitive function as measured by the ADAS-Cog scale.[8] However, these effects were not deemed clinically meaningful in the initial trials.[8] Further research may be warranted to explore the efficacy of linopirdine in specific subpopulations of patients or in combination with other therapeutic agents. The development of more selective KCNQ channel modulators with improved pharmacokinetic and pharmacodynamic properties represents a promising avenue for future drug discovery efforts in the field of cognitive enhancement.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of cholinergic neurotransmission and neuronal excitability in cognitive processes. Its primary mechanism as a KCNQ channel blocker, leading to enhanced acetylcholine release, is well-established. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and signaling pathways associated with linopirdine research. It is intended to serve as a foundational resource for scientists and researchers working to advance our understanding of cognitive function and develop novel therapeutics for neurodegenerative diseases.

References

A Technical Guide to the Off-Target Effects of Linopirdine Dihydrochloride on TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine is primarily recognized as a cognitive enhancer that functions by inhibiting KCNQ (Kv7) voltage-gated potassium channels, which generate the M-current.[1] While its on-target effects are well-documented, emerging evidence reveals a significant off-target interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] This guide provides a detailed technical overview of this interaction, summarizing the pharmacological data, outlining the experimental protocols used for its characterization, and visualizing the associated molecular pathways and workflows. Understanding this off-target activity is critical for a comprehensive assessment of linopirdine's pharmacological profile and for anticipating its potential effects in physiological and pathological contexts, particularly in pain signaling.[1]

Introduction

Linopirdine: A KCNQ Channel Blocker

Linopirdine (DuP 996) is an experimental drug developed as a cognitive enhancer.[3][4] Its principal mechanism of action is the blockade of the M-current, a low-threshold, non-inactivating potassium current mediated by heteromers of KCNQ2 and KCNQ3 (Kv7.2/Kv7.3) channel subunits.[5] By inhibiting this current, linopirdine reduces spike frequency adaptation and enhances the release of various neurotransmitters, most notably acetylcholine, in the central nervous system.[3][6][7] This action was explored for its potential therapeutic benefit in conditions like Alzheimer's disease.[4]

The TRPV1 Channel: A Polymodal Nociceptive Sensor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons (nociceptors).[1][8] It functions as a key integrator of noxious stimuli, being activated by heat (>42°C), acidic conditions (low pH), and exogenous chemical ligands such as capsaicin, the pungent compound in chili peppers.[8][9] The activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of pain signals.[10] Due to its central role in pain and neurogenic inflammation, TRPV1 is a major target for analgesic drug development.

Off-Target Profile: Linopirdine as a TRPV1 Agonist

Contrary to its defined role as a potassium channel blocker, research has demonstrated that linopirdine also functions as a direct agonist of the TRPV1 channel.[1][2][11] This off-target activity results in an excitatory effect on nociceptive neurons, a mechanism distinct from its inhibition of the M-current.[1]

  • Direct Channel Activation: Linopirdine application induces a significant increase in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells recombinantly expressing TRPV1 channels.[1][2] This effect is absent in wild-type cells or cells expressing other TRP channels like TRPA1 and TRPM8, indicating specificity for TRPV1.[1][2]

  • Generation of Inward Current: In voltage-clamp experiments on TRPV1-expressing HEK293 cells, linopirdine activates a distinct inward current.[1][2] This current is almost completely blocked by the co-application of capsazepine, a selective competitive antagonist of TRPV1.[1]

  • Sensitization to Heat: At low concentrations, linopirdine sensitizes both recombinant (in HEK293 cells) and native (in dorsal root ganglia neurons) TRPV1 channels to heat stimuli.[1] This sensitization manifests as an enhanced response to a thermal ramp.[12]

  • Independent Mechanism: The sensitization of TRPV1 by linopirdine is not prevented by flupirtine, a KCNQ channel opener.[1] This demonstrates that the effect on TRPV1 is a direct interaction and not a secondary consequence of its action on Kv7 channels.[1]

Quantitative Pharmacological Data

The dual activity of linopirdine is summarized by its potency at both its primary and off-target sites. The data is compiled from multiple electrophysiological and functional studies.

Target Parameter Value Cell/Tissue System Reference
Primary Target: KCNQ/M-current IC₅₀2.4 - 7 µMHippocampal Neurons / KCNQ2+3[3]
IC₅₀3.4 µMRat Sympathetic Neurons[4]
IC₅₀8.5 µMRat CA1 Pyramidal Neurons[7]
IC₅₀8.9 µMKCNQ1 Homomeric Channels
Off-Target: TRPV1 EC₅₀115 µMHEK293 Cells (Voltage-clamped at -60 mV)[6]

Signaling Pathways and Logical Relationships

The pharmacological actions of linopirdine can be visualized as two distinct effects that converge to produce neuronal excitation, particularly in nociceptors where both KCNQ and TRPV1 channels are expressed.[1]

G cluster_drug Linopirdine cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Neuronal Outcome Linopirdine Linopirdine KCNQ KCNQ (Kv7) Channel (Primary Target) Linopirdine->KCNQ Blocks TRPV1 TRPV1 Channel (Off-Target) Linopirdine->TRPV1 Activates K_efflux ↓ K⁺ Efflux (M-current Inhibition) KCNQ->K_efflux Ca_influx ↑ Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization & Increased Excitability K_efflux->Depolarization Ca_influx->Depolarization

Caption: Dual mechanism of linopirdine-induced neuronal excitation.

G compound Linopirdine primary_target Primary Target KCNQ Channel Blocker compound->primary_target High Affinity (IC₅₀ ≈ 2.4-9 µM) off_target Off-Target TRPV1 Channel Agonist compound->off_target Lower Affinity (EC₅₀ ≈ 115 µM) primary_effect Cognitive Enhancement (↑ ACh Release) primary_target->primary_effect off_target_effect Nociceptor Excitation (Pain Signaling) off_target->off_target_effect

Caption: Logical relationship of linopirdine's primary vs. off-target effects.

Experimental Methodologies

The characterization of linopirdine's effects on TRPV1 channels relies on standard cell biology and electrophysiological techniques. The following protocols are summarized based on published research abstracts.[1][6][12]

Cell Culture and Heterologous Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

  • Transfection: Cells are transiently transfected with a plasmid vector containing the cDNA for the rat or human TRPV1 channel. Control experiments are performed on non-transfected (wild-type) cells or cells transfected with other TRP channel variants (e.g., TRPA1, TRPM8) to ensure target specificity.

Intracellular Calcium Imaging
  • Objective: To measure changes in intracellular free calcium ([Ca²⁺]i) as a direct indicator of TRPV1 channel opening.

  • Protocol:

    • TRPV1-expressing HEK293 cells are plated on glass coverslips.

    • Cells are loaded with a ratiometric calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

    • A baseline fluorescence ratio (e.g., 340/380 nm excitation) is established.

    • Linopirdine is applied via the perfusion system at various concentrations.

    • Changes in the fluorescence ratio are recorded over time, reflecting the influx of extracellular Ca²⁺ through activated TRPV1 channels.

    • Positive controls (e.g., capsaicin) and negative controls (e.g., vehicle) are used to validate the assay.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the ion currents flowing through TRPV1 channels upon activation by linopirdine.

  • Protocol:

    • A glass micropipette (recording electrode) filled with an appropriate intracellular solution is sealed onto the membrane of a single TRPV1-expressing HEK293 cell.

    • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration.

    • The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

    • Linopirdine is applied to the cell via a rapid perfusion system.

    • The resulting inward current (carried by Na⁺ and Ca²⁺) is recorded.

    • To confirm the current is mediated by TRPV1, a selective antagonist like capsazepine is co-applied to test for inhibition.

G cluster_ca Calcium Imaging Workflow cluster_patch Electrophysiology Workflow start Start cell_prep Prepare TRPV1-expressing HEK293 Cells start->cell_prep split cell_prep->split ca_load Load cells with Fura-2 AM dye split->ca_load patch_prep Establish Whole-Cell Patch-Clamp split->patch_prep ca_record Record Baseline Fluorescence ca_load->ca_record ca_apply Apply Linopirdine ca_record->ca_apply ca_measure Measure Δ [Ca²⁺]i ca_apply->ca_measure end End ca_measure->end patch_record Record Baseline Current at -60mV patch_prep->patch_record patch_apply Apply Linopirdine patch_record->patch_apply patch_measure Measure Inward Current patch_apply->patch_measure patch_measure->end

Caption: Generalized experimental workflow for assessing ion channel modulation.

Conclusion and Implications for Drug Development

The evidence strongly indicates that linopirdine possesses a dual pharmacological profile: it is a potent inhibitor of KCNQ channels and a direct agonist of TRPV1 channels.[1] This off-target activity is crucial for interpreting the compound's overall effects, especially in preclinical models. The activation of TRPV1, a key component of pain-sensing pathways, suggests that linopirdine could produce unexpected excitatory or pro-nociceptive effects.[1][2]

For drug development professionals, these findings underscore the importance of comprehensive off-target screening. While linopirdine's development has not progressed clinically, the study of its polypharmacology provides a valuable lesson: a compound's activity profile may be more complex than initially designed, and off-target interactions can significantly influence its ultimate physiological and therapeutic outcomes. Future development of KCNQ blockers should include screening against TRPV1 to avoid confounding agonist activity.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Characterization of Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a cognition-enhancing agent that has been shown to augment the release of several key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and glutamate.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (I_M).[2][3][4] The M-current is a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability; its inhibition leads to membrane depolarization and an increased firing rate of neurons. This document provides detailed protocols for the electrophysiological evaluation of Linopirdine's effects on M-currents and outlines its pharmacological profile.

Mechanism of Action

Linopirdine is a state-dependent inhibitor of KCNQ channels, showing a preference for the activated state of the channel.[5][6][7] It primarily targets heteromeric KCNQ2/3 channels, which are the main molecular correlates of the neuronal M-current, with an IC50 in the low micromolar range.[8] By blocking these channels, Linopirdine reduces spike frequency adaptation and causes a voltage-dependent depolarization of the resting membrane potential in neurons.[2] This enhancement of neuronal excitability is believed to underlie its cognitive-enhancing effects. While relatively selective for the M-current, Linopirdine can also affect other ion channels at higher concentrations.[9][10]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on various ion channels as reported in the literature.

Target Channel/CurrentCell TypeIC50 Value (μM)Reference
M-current (KCNQ2/3)Rat Hippocampal CA1 Pyramidal Neurons8.5[2]
M-currentRat Superior Cervical Ganglion Cells3.4[9]
KCNQ2/3 heteromer-2.4[8]
KCNQ2 + KCNQ3 / M-currents-4 - 7
KCNQ1 homomeric channels-8.9
Delayed Rectifier K+ Current (IK(V))Rat Superior Cervical Ganglion Cells63[9]
Transient A-type K+ Current (IA)Rat Superior Cervical Ganglion Cells69[9]
Acetylcholine-activated nicotinic currentsRat Superior Cervical Ganglion Cells7.6[9]
GABA-activated Cl- currentsRat Superior Cervical Ganglion Cells26[9]
M-type K+ current (IK(M))NG108-15 neuronal cells24.7[10]
Voltage-gated potassium current (IK(V))NG108-15 neuronal cells72.3[10]
M-type K+ current (IK(M))Rat cerebral cortical neurons35.8[10]

Note: IC50 values can vary depending on the experimental conditions and cell types used.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of M-current in Cultured Neurons

This protocol is designed to measure the effect of Linopirdine on the M-current in cultured neuronal cells, such as rat hippocampal or dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

  • Plate dissociated neurons on poly-D-lysine coated glass coverslips and culture for 2-5 days.

  • Use neurons with a clear, phase-bright appearance and smooth membranes for recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Linopirdine Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a rate of 1-2 ml/min.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • To isolate the M-current, use a voltage protocol that steps the membrane potential from -70 mV to -20 mV for 500 ms to activate the M-current, followed by a step to -50 mV to observe the deactivating tail current.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Linopirdine.

  • Record the changes in the M-current amplitude in the presence of the compound.

  • To determine the dose-response relationship, apply increasing concentrations of Linopirdine.

4. Data Analysis:

  • Measure the amplitude of the deactivating M-current at -50 mV before and after Linopirdine application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the Linopirdine concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Linopirdine Action

Linopirdine_Signaling_Pathway cluster_neuron Neuron Linopirdine Linopirdine KCNQ KCNQ2/3 Channel (M-current) Linopirdine->KCNQ Blocks Membrane_Depolarization Membrane Depolarization KCNQ->Membrane_Depolarization Inhibition leads to Increased_Excitability Increased Neuronal Excitability Membrane_Depolarization->Increased_Excitability Neurotransmitter_Release Enhanced Neurotransmitter Release Increased_Excitability->Neurotransmitter_Release

Caption: Linopirdine blocks KCNQ2/3 channels, leading to neuronal depolarization and enhanced neurotransmitter release.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow A Prepare Cultured Neurons C Establish Whole-Cell Patch-Clamp Configuration A->C B Prepare Recording Solutions (External, Internal, Linopirdine) B->C D Record Baseline M-current C->D E Apply Linopirdine via Perfusion D->E F Record M-current in Presence of Linopirdine E->F G Washout and Record Recovery (optional) F->G H Analyze Data and Determine IC50 F->H G->H

Caption: Workflow for assessing Linopirdine's effect on M-current using patch-clamp electrophysiology.

References

Application Notes and Protocols: In Vivo Use of Linopirdine Dihydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] This mechanism of action leads to an increase in the release of several neurotransmitters, most notably acetylcholine, in the brain.[1][2][4][5][6] As a consequence, Linopirdine has been investigated for its potential as a cognitive enhancer and has also been explored in other therapeutic areas, such as hemorrhagic shock.[1][7][8] These application notes provide detailed protocols for the in vivo use of this compound in rodent models for both cognitive enhancement and hemorrhagic shock studies.

Mechanism of Action

Linopirdine's primary mechanism of action is the blockade of Kv7 (KCNQ) potassium channels, particularly the KCNQ2/3 heteromer, which is responsible for the M-current in neurons.[4][8] The M-current is a non-inactivating potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. By inhibiting this current, Linopirdine causes membrane depolarization, which in turn enhances the release of neurotransmitters such as acetylcholine.[4][5][9] This increased cholinergic activity is believed to be the basis for its cognitive-enhancing effects.[4][10]

Linopirdine_Mechanism_of_Action linopirdine Linopirdine dihydrochloride kv7 Kv7 (KCNQ) Potassium Channel linopirdine->kv7 Blocks m_current M-current (IK(M)) kv7->m_current Generates depolarization Neuronal Membrane Depolarization m_current->depolarization Hyperpolarizes (Inhibition leads to depolarization) ach_release Increased Acetylcholine (ACh) Release depolarization->ach_release Promotes cognitive_enhancement Cognitive Enhancement ach_release->cognitive_enhancement Leads to Hemorrhagic_Shock_Protocol cluster_prep Animal Preparation cluster_shock Hemorrhagic Shock Induction cluster_treatment Treatment & Resuscitation cluster_data Data Collection anesthesia Anesthetize Rat catheterization Place Arterial and Venous Catheters anesthesia->catheterization stabilization Stabilize Animal catheterization->stabilization blood_withdrawal Controlled Blood Withdrawal stabilization->blood_withdrawal hypotension Maintain MAP at 25-30 mmHg blood_withdrawal->hypotension linopirdine_admin Administer Linopirdine (Bolus or Infusion) hypotension->linopirdine_admin fluid_resuscitation Fluid Resuscitation (Target MAP 70 mmHg) linopirdine_admin->fluid_resuscitation record_fluids Record Fluid Volume fluid_resuscitation->record_fluids monitor_hemo Monitor Hemodynamics fluid_resuscitation->monitor_hemo collect_samples Collect Blood and Tissue Samples fluid_resuscitation->collect_samples Passive_Avoidance_Protocol cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Retention Test habituation Place animal in light compartment for 5 min drug_admin Administer Linopirdine or Vehicle habituation->drug_admin place_light Place animal in light compartment drug_admin->place_light enter_dark Animal enters dark compartment place_light->enter_dark foot_shock Deliver mild foot shock enter_dark->foot_shock place_light2 Place animal in light compartment foot_shock->place_light2 measure_latency Measure step-through latency (max 300s) place_light2->measure_latency

References

Application Notes and Protocols for Linopirdine Dihydrochloride in Patch Clamp Studies on Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent blocker of voltage-gated potassium channels, particularly those underlying the M-current (mediated by KCNQ/Kv7 channels).[1][2][3] In hippocampal neurons, the M-current plays a crucial role in regulating neuronal excitability, spike frequency adaptation, and resting membrane potential.[4] Inhibition of the M-current by linopirdine leads to enhanced neuronal excitability and increased neurotransmitter release, including acetylcholine and glutamate.[5][6] This has positioned linopirdine as a compound of interest for cognitive enhancement and potential therapeutic applications in neurological disorders.[5][6]

These application notes provide detailed protocols for utilizing this compound in whole-cell patch clamp studies on hippocampal neurons, with a focus on characterizing its effects on the M-current.

Mechanism of Action

Linopirdine selectively blocks KCNQ (Kv7) channels, with a notable potency for the heteromeric KCNQ2/3 channels that are major contributors to the M-current in hippocampal neurons.[1][5] The blockade of these channels reduces the outward potassium flux, leading to membrane depolarization and increased neuronal excitability. This action is thought to underlie its ability to enhance the release of neurotransmitters.[4]

cluster_0 Presynaptic Terminal Linopirdine Linopirdine KCNQ KCNQ/Kv7 Channels (M-current) Linopirdine->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channel Voltage-gated Ca2+ Channels Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release (ACh, Glu) Vesicle_Fusion->NT_Release Results in

Figure 1: Signaling pathway of Linopirdine's effect on neurotransmitter release.

Data Presentation

This compound Selectivity for Potassium Channels in Hippocampal Neurons
Current TypeChannel Subtype(s)IC50 (µM)Reference(s)
M-current (IM)KCNQ2/32.4 ± 0.4[6]
Medium Afterhyperpolarization Current (ImAHP)-16.3 ± 2.4[6]
Transient Outward Current (IA)Kv4.x>100 (37% inhibition at 100µM)[6]
Delayed Rectifier Current (IK)Various Kv channels>100 (36% inhibition at 100µM)[6]
Slow Afterhyperpolarization Current (IsAHP)KCa2.x (SK)>100 (52% inhibition at 100µM)[6]
Leak K+ Current (IL)Two-pore domain K+ channels>100 (28% inhibition at 100µM)[6]
Inward Rectifier K+ Current (IQ)Kir channels>300[6]
This compound Product Information
PropertyValueReference(s)
Molecular Weight464.39 g/mol
FormulaC₂₆H₂₁N₃O·2HCl
SolubilitySoluble to 100 mM in water and DMSO
StorageDesiccate at room temperature. Store stock solutions at -20°C.[7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (464.39 g/mol ).

  • Dissolve: Dissolve the calculated mass in sterile, deionized water or DMSO to the final desired concentration. For a 10 mM stock in water, dissolve 4.64 mg in 1 mL.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[7] Before use, thaw an aliquot and bring it to room temperature.

Whole-Cell Patch Clamp Recordings from Hippocampal Slices

This protocol is adapted from standard procedures for whole-cell patch clamp recordings in acute brain slices.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF):

    • 126 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 26 mM NaHCO₃

    • 10 mM Glucose

    • 2 mM CaCl₂

    • 2 mM MgSO₄

    • Continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution (for M-current recording):

    • 140 mM K-gluconate

    • 10 mM HEPES

    • 0.2 mM EGTA

    • 2 mM MgCl₂

    • 4 mM Na₂-ATP

    • 0.3 mM Na-GTP

    • 10 mM Phosphocreatine

    • Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound working solution: Dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 µM) immediately before application.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rat or mouse brain in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier. Filter the data at 2-5 kHz and digitize at 10-20 kHz.

cluster_0 Experimental Workflow A Prepare Hippocampal Slices B Obtain Whole-Cell Recording from CA1 Pyramidal Neuron A->B C Record Baseline M-current B->C D Bath Apply Linopirdine (e.g., 3 µM) C->D E Record M-current in the Presence of Linopirdine D->E F Washout Linopirdine E->F G Record M-current after Washout F->G H Data Analysis G->H

Figure 2: Workflow for a pharmacological patch clamp experiment with Linopirdine.
Voltage-Clamp Protocol for Isolating M-current (IM)

The M-current is a non-inactivating potassium current that activates at subthreshold membrane potentials. A standard deactivation protocol is used to measure its amplitude.

  • Holding Potential: Hold the neuron at a depolarized potential of -20 mV to fully activate the M-current.

  • Hyperpolarizing Steps: Apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -80 mV in 10 mV increments, for 500-800 ms).

  • M-current Measurement: The amplitude of the M-current is measured as the difference between the instantaneous current at the beginning of the hyperpolarizing step and the steady-state current at the end of the step. This reflects the deactivation of the M-current.

  • Pharmacological Isolation:

    • Record the M-current under baseline conditions.

    • Bath-apply linopirdine (e.g., 3 µM, a concentration near the IC50 for the M-current).[6]

    • After a stable effect is observed (typically 5-10 minutes), repeat the voltage-clamp protocol. The reduction in the deactivating current represents the linopirdine-sensitive M-current.

    • To confirm the identity of the current, a subsequent application of a more potent and selective M-current blocker like XE991 (10 µM) can be used.

cluster_0 Voltage-Clamp Protocol for M-current Start Hold at -20 mV Step1 Hyperpolarize to -30 mV to -80 mV Start->Step1 Measure Measure Deactivating Current (IM) Step1->Measure Baseline Baseline Recording Measure->Baseline Apply_Lino Apply Linopirdine Baseline->Apply_Lino Record_Lino Record during Linopirdine Apply_Lino->Record_Lino Washout Washout Record_Lino->Washout Record_Wash Record after Washout Washout->Record_Wash

Figure 3: Logical flow of the voltage-clamp protocol to isolate the M-current.

Expected Results

Application of linopirdine is expected to cause a dose-dependent reduction of the M-current amplitude. At a concentration of 3 µM, a significant, though not complete, block of the M-current should be observed.[6] In current-clamp mode, application of linopirdine is expected to cause a depolarization of the resting membrane potential and a reduction in spike frequency adaptation in response to a depolarizing current injection.[4]

Troubleshooting

  • No Giga-ohm seal: Ensure the pipette tip is clean and the slice surface is healthy. Adjust the positive pressure and approach speed.

  • Unstable recording: Check for mechanical vibrations and ensure proper grounding of the setup. The health of the slice is also critical.

  • No M-current: Confirm the health of the neuron and the accuracy of the voltage-clamp protocol. Ensure the internal solution composition is correct.

  • Inconsistent drug effect: Ensure complete and stable bath application of linopirdine. Check the stock solution for degradation.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the M-current in hippocampal neuron function and explore its potential as a modulator of neuronal excitability.

References

Application Notes and Protocols for Linopirdine Dihydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Linopirdine dihydrochloride stock solutions intended for in vitro assays. Adherence to these protocols will ensure solution integrity and reproducibility of experimental results.

Compound Information

This compound is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels. It is widely used in neuroscience research to study neuronal excitability and as a cognitive enhancer.[1] It functions by blocking M-currents, which leads to an increase in acetylcholine release in the brain.[2][3]

Table 1: Properties of this compound

PropertyValueSource
Chemical Name 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride[2]
Alternative Names DuP 996
CAS Number 113168-57-3[2]
Molecular Formula C₂₆H₂₁N₃O·2HCl[2]
Molecular Weight 464.39 g/mol [2]
Appearance Off-white powder/crystalline solid[1][4]
Purity ≥98% (HPLC)
Solubility Soluble in Water (up to 100 mM) and DMSO (up to 100 mM)[2]
IC₅₀ 4 - 7 µM for Kv7.1 + 7.3 (KCNQ2 + 3) / M-currents; 8.9 µM for Kv7.1 (KCNQ1) homomeric channels
Experimental Protocols
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm sterile syringe filter

  • Laminar flow hood (optional, for sterile applications)

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

  • Preparation: Before starting, ensure the this compound powder has equilibrated to room temperature.[2] This prevents condensation from forming on the compound.

  • Weighing: Using a calibrated analytical balance, accurately weigh out 4.64 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 464.39 g/mol = 4.64 mg

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[2][6] When ready to use, thaw the aliquot at room temperature and ensure any precipitate is fully redissolved before adding to your assay medium.[2]

This protocol outlines the preparation of 1 mL of a 10 mM this compound stock solution in sterile water.

  • Preparation: Allow the this compound powder to reach room temperature.[2]

  • Weighing: Accurately weigh 4.64 mg of this compound using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Securely cap the tube and vortex until the compound is fully dissolved.

  • Sterilization: For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

  • Aliquoting and Storage: It is recommended to prepare and use aqueous solutions on the same day if possible.[2] If storage is required, aliquot into single-use volumes and store at -20°C for up to one month.[2] Before use, thaw the solution and ensure no precipitation has occurred.[2]

Visualizations

The following diagram illustrates the key steps for preparing a this compound stock solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_process Processing & Storage a Equilibrate Compound to Room Temperature b Weigh Linopirdine dihydrochloride a->b c Add Solvent (DMSO or Water) b->c d Vortex to Dissolve c->d e Sterile Filter (0.22 µm) d->e Optional for sterile assays f Aliquot into Single-Use Tubes d->f e->f g Store at -20°C or -80°C f->g G cluster_membrane Neuronal Membrane linopirdine Linopirdine kv7 Kv7 (KCNQ) Channel (M-current) linopirdine->kv7 Blocks depolarization Membrane Depolarization linopirdine->depolarization Promotes k_ion K+ Efflux kv7->k_ion Mediates k_ion->depolarization Hyperpolarizes (Inhibits Depolarization) ach_release Increased Acetylcholine Release depolarization->ach_release

References

Application Notes and Protocols for Linopirdine Dihydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of linopirdine dihydrochloride in various animal models, summarizing key quantitative data and offering detailed experimental protocols. Linopirdine is a potent blocker of KCNQ (Kv7) voltage-gated potassium channels, which enhances the release of neurotransmitters such as acetylcholine and glutamate, making it a compound of interest for cognitive enhancement and other neurological research.[1][2]

Data Presentation: Quantitative Overview of Linopirdine Administration

The following tables summarize the available quantitative data for this compound administration in animal studies, primarily conducted in rats.

Table 1: Pharmacological and In Vitro Data

ParameterValueSpecies/SystemReference
IC₅₀ (M-type K⁺ current) 2.4 µMRat Hippocampal Neurons[2][3]
3.4 µMRat Sympathetic Neurons[4]
8.5 µMRat CA1 Pyramidal Neurons[5]
IC₅₀ (KCNQ2/3 channels) 4 - 7 µMIn vitro
IC₅₀ (KCNQ1 channels) 8.9 µMIn vitro
IC₅₀ (Delayed rectifier K⁺ current) 63 µMRat Sympathetic Neurons[4]
IC₅₀ (Transient K⁺ current) 69 µMRat Sympathetic Neurons[4]
EC₅₀ (TRPV1 agonism) 115 µMHEK293 cells[2]

Table 2: In Vivo Administration and Pharmacokinetics in Rats

Administration RouteDose RangeVehicleAnimal ModelKey FindingsReference
Intravenous (IV) 1 - 6 mg/kgNormal Saline (0.9% NaCl)Hemorrhagic ShockDose-dependent increase in mean arterial pressure.[3] Half-life of 0.6 hours.[6][3][6]
Oral (p.o.) 5 mg/kgNot specifiedCognitive EnhancementDid not significantly increase hippocampal acetylcholine levels at this dose.[7]
0.026 µmol/kgNot specifiedInhibitory Avoidance (Mice)Significantly enhanced retention.[8]

Signaling Pathway of Linopirdine

Linopirdine's primary mechanism of action involves the blockade of KCNQ (Kv7) potassium channels, particularly the KCNQ2/3 heteromer, which is responsible for the M-current in neurons.[1] This blockade leads to neuronal depolarization, which in turn enhances the release of key neurotransmitters like acetylcholine and glutamate. The increased availability of these neurotransmitters in the synapse is thought to underlie its potential cognitive-enhancing effects.

Linopirdine_Signaling_Pathway Linopirdine Linopirdine dihydrochloride KCNQ KCNQ2/3 Channels (M-current) Linopirdine->KCNQ Blocks Depolarization Neuronal Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channels Voltage-Gated Ca²⁺ Channels Depolarization->Ca_Channels Activates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers ACh_Release ↑ Acetylcholine Release Vesicle_Fusion->ACh_Release Results in Glu_Release ↑ Glutamate Release Vesicle_Fusion->Glu_Release Results in Cognitive_Enhancement Cognitive Enhancement ACh_Release->Cognitive_Enhancement Contributes to Glu_Release->Cognitive_Enhancement Contributes to

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodents. It is crucial to adhere to all institutional and national guidelines for animal welfare.

Solution Preparation

This compound is soluble in water and DMSO.[9] For in vivo studies, sterile, isotonic solutions are recommended.

  • Vehicle: Sterile 0.9% sodium chloride (normal saline) is a commonly used vehicle for intravenous administration.[6] For oral, intraperitoneal, and subcutaneous routes, sterile water or saline can be used.

  • Preparation:

    • Weigh the required amount of this compound powder using an analytical balance.

    • In a sterile container, dissolve the powder in the chosen vehicle to the desired final concentration.

    • Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm filter.

    • Prepared solutions should ideally be used on the same day. If storage is necessary, aliquot and store at -20°C for up to one month.[9] Before use, thaw to room temperature and ensure no precipitation has occurred.[9]

Oral Administration (Gavage)

This protocol is adapted from standard oral gavage procedures for rodents.

Oral_Gavage_Workflow Start Start Weigh Weigh animal and calculate dose volume Start->Weigh Restrain Restrain animal securely Weigh->Restrain Measure Measure gavage needle length (mouth to last rib) Restrain->Measure Insert Gently insert gavage needle into the esophagus Measure->Insert Administer Slowly administer the linopirdine solution Insert->Administer Withdraw Withdraw needle gently Administer->Withdraw Monitor Monitor animal for adverse effects Withdraw->Monitor End End Monitor->End

Caption: Workflow for oral administration of linopirdine.

  • Materials:

    • Appropriately sized gavage needle (flexible or stainless steel with a ball tip).

    • Syringe corresponding to the calculated dose volume.

    • Prepared this compound solution.

  • Procedure:

    • Accurately weigh the animal to calculate the correct dose volume. The volume should generally not exceed 10 ml/kg.

    • Restrain the animal firmly but gently to immobilize the head and neck.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

    • Once the needle is in the stomach, slowly administer the linopirdine solution.

    • Gently withdraw the needle.

    • Monitor the animal for any signs of distress or adverse reactions.

Intravenous (IV) Administration (Tail Vein)

This protocol is based on standard tail vein injection procedures in rodents.

IV_Injection_Workflow Start Start Warm_Tail Warm the tail to dilate the vein Start->Warm_Tail Restrain Place animal in a restraint device Warm_Tail->Restrain Locate_Vein Identify the lateral tail vein Restrain->Locate_Vein Insert_Needle Insert a sterile needle (25-27G) into the vein Locate_Vein->Insert_Needle Administer Slowly inject the linopirdine solution Insert_Needle->Administer Withdraw Withdraw needle and apply gentle pressure Administer->Withdraw Monitor Monitor animal for adverse effects Withdraw->Monitor End End Monitor->End

Caption: Workflow for intravenous tail vein injection.

  • Materials:

    • Rodent restrainer.

    • Heat source (e.g., heat lamp or warm water bath).

    • Sterile needles (25-27 gauge).

    • Sterile syringes.

    • Prepared this compound solution.

  • Procedure:

    • Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

    • Place the animal in a suitable restrainer.

    • Disinfect the tail with an appropriate antiseptic.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the linopirdine solution. A bolus injection should be administered over 1-2 seconds.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Intraperitoneal (IP) Administration

This protocol is adapted from standard intraperitoneal injection procedures for rodents.

  • Materials:

    • Sterile needles (23-25 gauge for rats, 25-27 gauge for mice).

    • Sterile syringes.

    • Prepared this compound solution.

  • Procedure:

    • Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

    • Inject the linopirdine solution.

    • Withdraw the needle and return the animal to its cage for monitoring.

Subcutaneous (SC) Administration

This protocol is based on standard subcutaneous injection procedures in rodents.

  • Materials:

    • Sterile needles (25 gauge for rats, 25-27 gauge for mice).

    • Sterile syringes.

    • Prepared this compound solution.

  • Procedure:

    • Gently lift a fold of skin over the dorsal midline (scruff) or flank area to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the linopirdine solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

    • Return the animal to its cage and monitor.

Administration in Non-Rodent Species

Data on the administration of linopirdine in non-rodent species is limited. One study investigated its effects in squirrel monkeys and pigeons, where it was administered at doses of 0.01-1.0 mg/kg and 0.001-5.6 mg/kg, respectively, but did not find cognitive-enhancing effects in the tested paradigm.[10] Researchers planning studies in other species should conduct thorough dose-ranging and tolerability studies.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

References

Application Notes and Protocols for Inducing Long-Term Potentiation with Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for the M-current. By inhibiting these channels, linopirdine increases neuronal excitability and enhances the release of various neurotransmitters, including acetylcholine and glutamate.[1][2][3] This mechanism of action makes it a valuable tool for studying synaptic plasticity and a potential cognitive enhancer. These application notes provide detailed protocols for utilizing this compound to induce or enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the concentrations of this compound used to modulate LTP and its effects on relevant ion channels.

ParameterValueSpecies/TissueExperimental ConditionsReference
Effective Concentration for LTP Enhancement 3 µM - 10 µMRat Hippocampal Slices (CA1)Dose-dependent enhancement of LTP incidence and amplitude with weak tetanic stimulation.[4]
IC50 for M-current (KCNQ2/3) Inhibition 2.4 ± 0.4 µMRat Hippocampal CA1 NeuronsWhole-cell patch-clamp recordings.[5]
IC50 for KCNQ2 + KCNQ3 Channels 4 - 7 µMN/AN/A[6]
EC50 for Acetylcholine Release Enhancement ~3 µMRat Brain TissueN/A[5]
Ineffective Concentration for LTP Enhancement 3 µM - 10 µMRat Hippocampal Slices (CA1)No significant effect on LTP with half-maximal tetanic stimulation.[4]

Signaling Pathway of Linopirdine in LTP Modulation

Linopirdine facilitates the induction of LTP primarily through the blockade of presynaptic KCNQ (Kv7) channels. This inhibition leads to membrane depolarization, which in turn enhances the opening of voltage-gated calcium channels (VGCCs). The subsequent influx of calcium promotes the release of glutamate into the synaptic cleft, thereby strengthening synaptic transmission and lowering the threshold for LTP induction.

Linopirdine_LTP_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Linopirdine Linopirdine KCNQ KCNQ (Kv7) Channel Linopirdine->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Glutamate_release ↑ Glutamate Release Ca_influx->Glutamate_release Triggers NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates AMPA_R AMPA Receptor Glutamate_release->AMPA_R Activates LTP_Induction LTP Induction NMDA_R->LTP_Induction Initiates AMPA_R->LTP_Induction Contributes to LTP_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A Prepare Linopirdine Stock Solution F Perfuse with Linopirdine (≥ 20 min) A->F B Prepare Hippocampal Slices (350-400 µm) C Slice Recovery (≥ 1 hour in aCSF) B->C D Transfer Slice to Recording Chamber C->D E Establish Baseline Recording (20-30 min) D->E E->F G Induce LTP (Weak HFS/TBS) F->G H Post-Induction Recording (≥ 60 min) G->H I Measure fEPSP Slope H->I J Normalize to Baseline I->J K Quantify LTP Magnitude J->K

References

Application Notes and Protocols for Measuring Acetylcholine Release with Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent cognitive enhancer that facilitates the release of several neurotransmitters, most notably acetylcholine (ACh).[1] Its primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-type potassium current (I_M).[2][3] By inhibiting these channels, Linopirdine leads to neuronal depolarization, which in turn enhances the release of ACh.[4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to measure its effects on acetylcholine release.

Mechanism of Action

This compound is a selective blocker of KCNQ voltage-gated potassium channels. It has been shown to block KCNQ2/3 heteromers with an IC50 of 2.4 µM, which is believed to be the primary mechanism for its enhancement of acetylcholine release.[2][3] Inhibition of the M-current in presynaptic cholinergic terminals leads to membrane depolarization. This depolarization increases the open probability of voltage-gated calcium channels (VGCCs), resulting in an influx of Ca²⁺. The rise in intracellular calcium concentration promotes the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, thereby increasing the release of acetylcholine into the synaptic cleft.[5]

Linopirdine_Signaling_Pathway Linopirdine Linopirdine dihydrochloride KCNQ KCNQ2/3 Channels (M-current) Linopirdine->KCNQ Inhibits Depolarization Membrane Depolarization KCNQ->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates ACh_Release Increased Acetylcholine Release Ca_Influx->ACh_Release Triggers

Mechanism of Linopirdine-induced Acetylcholine Release.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on various potassium channels and acetylcholine release.

ParameterValueChannel/SystemReference
IC₅₀ 2.4 ± 0.4 µMM-current (I_M) in rat hippocampal neurons[6]
IC₅₀ 3.4 µMWhole-cell M-current in rat sympathetic ganglion cells[7]
IC₅₀ 4 - 7 µMKCNQ2/3 (Kv7.2/7.3) channels[8]
IC₅₀ 8.9 µMKCNQ1 (Kv7.1) homomeric channels[8]
EC₅₀ 4.2 µMEnhancement of [³H]ACh release from rat brain slices[9]
Experimental ModelLinopirdine ConcentrationEffect on Acetylcholine ReleaseReference
Rat Brain Slices10 µMSignificant enhancement of K⁺-evoked [³H]ACh release[9]
Rat Hippocampus (in vivo)5 mg/kg (p.o.)No statistically significant increase in extracellular ACh[9]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and DMSO up to 100 mM.[8]

  • For in vitro experiments: Prepare a 10 mM stock solution in sterile, deionized water or DMSO.

  • For in vivo experiments: Prepare a stock solution in sterile saline.

  • Store stock solutions at -20°C for up to one month.[10] On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration in the appropriate buffer or artificial cerebrospinal fluid (aCSF). Ensure the solution is at room temperature and free of precipitate before use.[10]

Protocol 1: In Vitro Acetylcholine Release from Rat Hippocampal Slices

This protocol describes a method to measure K⁺-evoked acetylcholine release from acute rat hippocampal slices.

In_Vitro_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Incubation Pre-incubate with [³H]-choline Slice_Prep->Incubation Wash Wash with aCSF Incubation->Wash Linopirdine_Inc Incubate with Linopirdine Wash->Linopirdine_Inc Stimulation Stimulate with high K⁺ aCSF Linopirdine_Inc->Stimulation Collection Collect Superfusate Stimulation->Collection Quantification Quantify [³H]ACh (Scintillation Counting) Collection->Quantification End End Quantification->End

Workflow for the in vitro acetylcholine release assay.

Materials:

  • Adult Sprague-Dawley rat

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 1.3 MgSO₄, 2.5 CaCl₂, 10 D-glucose.

  • High K⁺ aCSF (composition as above, but with KCl increased to 30 mM and NaCl decreased to 97 mM)

  • [³H]-choline chloride

  • This compound

  • Superfusion system

  • Scintillation counter and vials

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

    • Dissect the hippocampus and prepare 400 µm thick transverse slices using a vibratome.[11]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[12]

  • Radiolabeling:

    • Incubate the slices in aCSF containing [³H]-choline chloride (e.g., 1 µCi/ml) for 30 minutes at 37°C to allow for the uptake of choline and its conversion to [³H]-acetylcholine.

  • Superfusion and Drug Application:

    • Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF at a flow rate of 1 ml/min.

    • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

    • After establishing a stable baseline of [³H]ACh release, switch to aCSF containing the desired concentration of this compound.

    • Following a pre-incubation period with Linopirdine, stimulate acetylcholine release by switching to high K⁺ aCSF for a short period (e.g., 2 minutes).

    • After stimulation, return to the normal aCSF containing Linopirdine.

  • Quantification:

    • Add scintillation cocktail to the collected superfusate fractions.

    • Measure the radioactivity in each fraction using a scintillation counter.

    • Calculate the fractional release of [³H]ACh for each sample.

Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine in the Rat Hippocampus

This protocol outlines the use of in vivo microdialysis to measure extracellular acetylcholine levels in the hippocampus of freely moving rats following the administration of Linopirdine.

In_Vivo_Workflow Start Start Surgery Implant Microdialysis Guide Cannula Start->Surgery Recovery Allow Animal to Recover Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (+ AChE inhibitor) Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer Linopirdine Baseline->Drug_Admin Post_Drug_Collection Collect Post-Administration Samples Drug_Admin->Post_Drug_Collection Analysis Analyze ACh by HPLC-ECD Post_Drug_Collection->Analysis End End Analysis->End

Workflow for the in vivo microdialysis experiment.

Materials:

  • Adult Sprague-Dawley rat

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probe

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine)

  • This compound

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF containing an AChE inhibitor (e.g., 1 µM neostigmine) at a slow flow rate (e.g., 1-2 µl/min).[10]

    • Allow the system to equilibrate for at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes into vials containing a small amount of acid to prevent ACh degradation.

  • Drug Administration and Sample Collection:

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Acetylcholine Analysis by HPLC-ECD:

    • The concentration of acetylcholine in the dialysate samples is determined by HPLC-ECD.[10]

    • The system typically consists of a separation column, a post-column immobilized enzyme reactor (containing acetylcholinesterase and choline oxidase), and an electrochemical detector.[8]

    • Acetylcholine is separated from choline, enzymatically converted to hydrogen peroxide, which is then detected electrochemically.[8]

Conclusion

This compound serves as a valuable pharmacological tool for studying the mechanisms of acetylcholine release. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of Linopirdine on acetylcholine release in both in vitro and in vivo models. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data for advancing our understanding of cholinergic neurotransmission and the development of novel therapeutics for cognitive disorders.

References

Application Notes and Protocols for the Use of Linopirdine Dihydrochloride in Cultured Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride is a potent and selective blocker of the voltage-gated potassium channels of the Kv7 (KCNQ) family.[1] These channels are responsible for generating the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. By inhibiting KCNQ channels, linopirdine effectively suppresses the M-current, leading to membrane depolarization and an increase in neuronal firing.[2][3] This mechanism of action underlies its function as a cognitive enhancer, primarily by augmenting the release of neurotransmitters such as acetylcholine.[4][5][6]

These application notes provide an overview of the use of this compound in cultured neuronal cell lines, with detailed protocols for key experiments.

Mechanism of Action

Linopirdine is a state-dependent inhibitor, showing preference for the activated state of KCNQ channels.[2] Its primary targets are the heteromeric KCNQ2/3 channels, which are the main components of the neuronal M-current.[4] Inhibition of these channels reduces potassium efflux, leading to a more depolarized resting membrane potential and increased neuronal excitability. This heightened excitability facilitates the opening of voltage-gated calcium channels, leading to an influx of calcium and subsequent enhancement of neurotransmitter release.

Data Presentation: Quantitative Effects of this compound

ParameterCell Line/SystemValueReference
IC₅₀ (M-current) NGPM1-27 (NG108-15 derivative)24.7 µM[7]
Rat Sympathetic Neurons3.4 µM[3]
IC₅₀ (KCNQ2/3) -2.4 µM[4][5]
-4 - 7 µM[1]
IC₅₀ (KCNQ1) -8.9 µM[1]
IC₅₀ (IK(V)) NGPM1-27 (NG108-15 derivative)72.3 µM[7]
Rat Sympathetic Neurons63 µM (IK(V)), 69 µM (IA)[3]
IC₅₀ (Nicotinic AChR) Rat Sympathetic Neurons7.6 µM[3]
IC₅₀ (GABA-A Receptor) Rat Sympathetic Neurons26 µM[3]
Effective Concentration (Neuroprotection) SH-SY5Y1.5 µM (against MPP+)[8]

Signaling Pathway of this compound

Linopirdine_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KCNQ KCNQ2/3 Channel (M-current) Depolarization Membrane Depolarization KCNQ->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ VGCC->Ca_influx Mediates Linopirdine Linopirdine Linopirdine->KCNQ Inhibits Depolarization->VGCC Activates Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers ACh_release ↑ Acetylcholine Release Vesicle_fusion->ACh_release Results in

Caption: Signaling pathway of linopirdine leading to enhanced acetylcholine release.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (MW: 464.39 g/mol )

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 ml of solvent, weigh out 4.64 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 ml of sterile deionized water or DMSO.[1][5]

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: If using water as a solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is not necessary if using DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[5] Before use, thaw an aliquot at room temperature and ensure that the solution is free of precipitates.

Neuroprotection Assay in SH-SY5Y Cells

This protocol details a method to assess the neuroprotective effects of linopirdine against MPP⁺-induced toxicity in the human neuroblastoma cell line SH-SY5Y, using an MTT assay for cell viability.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (10 mM)

  • MPP⁺ (1-methyl-4-phenylpyridinium) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µl of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with Linopirdine: Prepare working solutions of linopirdine in complete culture medium. After 24 hours, replace the medium with fresh medium containing the desired concentrations of linopirdine (e.g., 0.5, 1, 1.5, 2, 2.5 µM).[8] Incubate for 24 hours.

  • Induction of Neurotoxicity: Prepare a working solution of MPP⁺ in complete culture medium. After the pre-treatment period, add MPP⁺ to the wells to a final concentration of 1.5 mM.[8] Incubate for an additional 24 hours.

  • MTT Assay:

    • Remove the medium from the wells.

    • Add 100 µl of fresh medium and 10 µl of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with Linopirdine incubate1->pretreat incubate2 Incubate for 24h pretreat->incubate2 induce_toxicity Induce toxicity with MPP⁺ incubate2->induce_toxicity incubate3 Incubate for 24h induce_toxicity->incubate3 mtt_assay Perform MTT assay incubate3->mtt_assay read_plate Read absorbance mtt_assay->read_plate analyze Analyze data read_plate->analyze end End analyze->end

Caption: Workflow for assessing the neuroprotective effects of linopirdine.

Electrophysiological Recording of M-current Inhibition

This protocol provides a general framework for recording M-currents in cultured neurons (e.g., NG108-15 or primary sympathetic neurons) using whole-cell patch-clamp electrophysiology to assess the inhibitory effect of linopirdine.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): e.g., 140 K-gluconate, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • This compound stock solution

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for M-current:

    • Clamp the cell at a holding potential of -70 mV.

    • To elicit the M-current, apply a hyperpolarizing voltage step to -60 mV for 1-2 seconds. This will deactivate the M-current.

    • Follow with a depolarizing step to -30 mV for 1-2 seconds to activate the M-current. The M-current is observed as a slowly activating outward current.

  • Application of Linopirdine:

    • Record baseline M-currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of linopirdine (e.g., 10 µM).

    • Record the M-current again in the presence of linopirdine to observe its inhibitory effect.

  • Data Analysis: Measure the amplitude of the M-current before and after linopirdine application to quantify the percentage of inhibition.

Logical Diagram for M-Current Recording

M_Current_Recording start Start prepare_setup Prepare patch-clamp setup and solutions start->prepare_setup obtain_seal Obtain gigaohm seal on a neuron prepare_setup->obtain_seal whole_cell Establish whole-cell configuration obtain_seal->whole_cell voltage_clamp Apply M-current voltage protocol whole_cell->voltage_clamp record_baseline Record baseline M-current voltage_clamp->record_baseline apply_linopirdine Perfuse with Linopirdine record_baseline->apply_linopirdine record_treatment Record M-current with Linopirdine apply_linopirdine->record_treatment washout Washout with control solution (optional) record_treatment->washout analyze Analyze current inhibition washout->analyze end End analyze->end

Caption: Logical workflow for M-current recording and linopirdine application.

References

Application Notes and Protocols: Investigating the Cognitive Effects of Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to study the cognitive effects of Linopirdine dihydrochloride. This document includes detailed protocols for key in vitro and in vivo assays, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, specifically the Kv7/KCNQ family, which are responsible for the M-current (I_M).[2] By inhibiting the M-current, Linopirdine enhances neuronal excitability and augments the release of neurotransmitters like acetylcholine in key brain regions such as the hippocampus.[3] This document outlines experimental designs to rigorously evaluate the cognitive effects of this compound.

Mechanism of Action

Linopirdine is a state-dependent inhibitor of Kv7/KCNQ channels, showing preference for the activated state of the channel.[4][5] This inhibition of the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing, leads to increased neuronal excitability. This enhanced excitability facilitates the release of acetylcholine, a neurotransmitter crucial for learning and memory.[3][6] While showing some selectivity for M-channels, Linopirdine can also affect other ion channels at higher concentrations.[2][3]

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron linopirdine Linopirdine dihydrochloride kcnq Kv7/KCNQ (M-current) linopirdine->kcnq Inhibits depolarization Membrane Depolarization kcnq->depolarization Reduces hyperpolarizing current ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Opens ach_release Acetylcholine Release ca_influx->ach_release Triggers ach_receptor Acetylcholine Receptor ach_release->ach_receptor Binds to cognitive_effects Enhanced Cognitive Function ach_receptor->cognitive_effects Leads to

Caption: Linopirdine's mechanism of action.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison between control and treated groups.

In Vitro Electrophysiology Data
Concentration (µM)M-current Inhibition (%)IC50 (µM) for M-currentEffect on other K+ channels (e.g., IK(V), IA)
0 (Control)0-No significant effect
1
3
10
30
In Vivo Behavioral Data (Example: Morris Water Maze)
Treatment GroupLatency to Platform (s)Path Length to Platform (m)Time in Target Quadrant (%)Swim Speed (m/s)
Vehicle Control
Linopirdine (low dose)
Linopirdine (mid dose)
Linopirdine (high dose)
Positive Control

Experimental Protocols

In Vitro Electrophysiological Characterization

Objective: To determine the potency and selectivity of this compound on Kv7/KCNQ channels (M-current) in cultured neurons.

Materials:

  • Primary hippocampal or cortical neurons, or a suitable cell line expressing Kv7.2/7.3 channels.

  • Patch-clamp electrophysiology setup.[7][8]

  • External and internal recording solutions.

  • This compound stock solution (in water or DMSO).

Protocol:

  • Prepare cultured neurons or transfected cells on coverslips.

  • Establish a whole-cell patch-clamp recording configuration.

  • Voltage-clamp the cell at a holding potential of -80 mV.

  • To isolate the M-current, apply a voltage step protocol that first hyperpolarizes the membrane to -70 mV to deinactivate the channels, followed by a depolarizing step to -20 mV to activate them.

  • Record baseline M-current.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).

  • Record the M-current at each concentration after a stable effect is reached.

  • Wash out the drug to observe reversibility.

  • To assess selectivity, test the effect of Linopirdine on other potassium currents, such as the delayed rectifier (IK(V)) and the transient A-type current (IA), using appropriate voltage protocols.[2]

  • Analyze the data to determine the percentage of inhibition at each concentration and calculate the IC50 value.

In Vivo Cognitive Assessment: Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., aged rats or a pharmacological model like scopolamine-induced amnesia).

Materials:

  • Morris water maze apparatus.

  • Rodent subjects (e.g., rats or mice).

  • This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

  • Vehicle control solution.

  • Positive control (e.g., Donepezil).

  • Video tracking software.

Protocol:

  • Acclimation: Acclimate the animals to the testing room and handling for several days before the experiment.

  • Drug Administration: Administer this compound, vehicle, or positive control at a predetermined time before each testing session (e.g., 30-60 minutes).

  • Acquisition Phase (4-5 days):

    • Place a hidden platform in one quadrant of the pool.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. If it does not find it within 60 seconds, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the latency to find the platform, path length, and swim speed using the video tracking software.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis: Analyze the data to compare the performance of the different treatment groups. Look for a significant decrease in escape latency and path length during the acquisition phase and a significant increase in time spent in the target quadrant during the probe trial in the Linopirdine-treated groups compared to the vehicle control.

Experimental Workflow

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies culture Neuronal Cell Culture patch_clamp Patch-Clamp Electrophysiology culture->patch_clamp ic50 Determine IC50 and Selectivity patch_clamp->ic50 drug_admin Linopirdine Administration ic50->drug_admin Inform Dose Selection animal_model Animal Model of Cognitive Impairment animal_model->drug_admin behavioral_assay Behavioral Assays (e.g., Morris Water Maze) drug_admin->behavioral_assay data_analysis Cognitive Performance Analysis behavioral_assay->data_analysis

Caption: Experimental workflow for Linopirdine.

Conclusion

The provided protocols offer a robust framework for investigating the cognitive effects of this compound. By combining in vitro electrophysiological studies with in vivo behavioral assessments, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a cognitive enhancer. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Linopirdine Dihydrochloride in Hemorrhagic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemorrhagic shock is a life-threatening condition characterized by significant blood loss, leading to inadequate tissue perfusion and oxygenation. A key therapeutic goal is to stabilize hemodynamics and reduce the volume of resuscitation fluids required, as excessive fluid administration can lead to complications such as tissue edema.[1][2] Linopirdine, a known inhibitor of Kv7 (KCNQ) voltage-activated potassium channels, has emerged as a potential therapeutic agent in this context.[1][2][3] These application notes provide a summary of preclinical data and detailed experimental protocols for the use of linopirdine dihydrochloride in rat models of hemorrhagic shock.

Mechanism of Action

Linopirdine exerts its effects by blocking Kv7 potassium channels, which are crucial in regulating the resting membrane potential of vascular smooth muscle cells.[1][4][5] Inhibition of these channels by linopirdine leads to membrane depolarization of vascular smooth muscle cells. This depolarization activates voltage-gated L-type calcium channels, resulting in an influx of extracellular calcium. The subsequent increase in intracellular calcium concentration triggers smooth muscle contraction, leading to vasoconstriction and an increase in peripheral vascular resistance.[4] This mechanism is believed to be responsible for the observed reduction in fluid resuscitation requirements in hemorrhagic shock models.[1][3]

Signaling Pathway

Linopirdine Linopirdine Kv7 Kv7 (KCNQ) Channels Linopirdine->Kv7 K_efflux K+ Efflux Kv7->K_efflux Mediates Depolarization Membrane Depolarization Kv7->Depolarization Inhibition leads to K_efflux->Depolarization Prevents VGCC Voltage-Gated Ca2+ Channels (L-type) Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Ca_intracellular Increased Intracellular [Ca2+] Ca_influx->Ca_intracellular Leads to Contraction Vascular Smooth Muscle Contraction Ca_intracellular->Contraction Triggers Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Results in

Caption: Signaling pathway of linopirdine-induced vasoconstriction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of linopirdine in rat models of hemorrhagic shock.

Table 1: Effect of Linopirdine Bolus Injection on Fluid Resuscitation Requirements [3]

Treatment Group (n)Hemorrhage Volume (% Total Blood Volume)Resuscitation Fluid Volume (mL/kg)
Vehicle47.2 ± 1.565 ± 34
Linopirdine (1 mg/kg)47.7 ± 1.857 ± 13
Linopirdine (3 mg/kg)47.2 ± 1.722 ± 8
Linopirdine (6 mg/kg)Not Reported22 ± 11

*p < 0.05 vs. vehicle. Data are presented as mean ± SE.

Table 2: Effect of Linopirdine-Supplemented Resuscitation Fluid on Fluid Requirements in Mechanically Ventilated Rats [1][2]

Resuscitation Fluid (n)Hemorrhage Volume (% Total Blood Volume)Total Resuscitation Fluid (mL/kg)Reduction in Fluid Requirement (%)
Normal Saline (NS)47.2 ± 1.5Not explicitly stated, serves as baseline0
NS + Linopirdine (10 µg/mL)41.5 ± 1.3*Not explicitly stated14
NS + Linopirdine (25 µg/mL)47.7 ± 1.8Not explicitly stated45
NS + Linopirdine (50 µg/mL)47.2 ± 1.7Not explicitly stated55

*p < 0.05 vs. Normal Saline. Data are presented as mean ± SE.

Table 3: Effect of Linopirdine on Tissue Edema [1][2]

Treatment GroupLung Wet/Dry Weight RatioColon Wet/Dry Weight Ratio
Normal SalineElevated (exact values not provided)Elevated (exact values not provided)
Linopirdine (25 µg/mL)ReducedReduced
Linopirdine (50 µg/mL)ReducedReduced

Experimental Protocols

Protocol 1: Linopirdine Bolus Administration in a Fixed-Pressure Hemorrhagic Shock Model[3]

This protocol is designed to assess the efficacy of a single intravenous bolus of linopirdine in reducing fluid resuscitation requirements following hemorrhagic shock.

Experimental Workflow:

Anesthesia Anesthesia (e.g., Isoflurane) Catheterization Catheterization (Arterial and Venous) Anesthesia->Catheterization Hemorrhage Hemorrhage (MAP to 25 mmHg for 30 min) Catheterization->Hemorrhage Treatment IV Bolus Injection (Linopirdine or Vehicle) Hemorrhage->Treatment Resuscitation Fluid Resuscitation (Normal Saline to MAP of 70 mmHg) Treatment->Resuscitation Monitoring Continuous Monitoring (MAP, Fluid Volume) Resuscitation->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia

Caption: Workflow for bolus administration of linopirdine in hemorrhagic shock.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Normal saline (vehicle)

  • Anesthetic (e.g., isoflurane)

  • Arterial and venous catheters

  • Pressure transducer and monitoring system

  • Syringe pump

Procedure:

  • Anesthetize male Sprague-Dawley rats and instrument them with arterial and venous catheters for blood pressure monitoring, hemorrhage, and fluid resuscitation.[3]

  • Induce hemorrhagic shock by withdrawing blood to lower the mean arterial pressure (MAP) to 25 mmHg and maintain this pressure for 30 minutes.[3]

  • At the beginning of fluid resuscitation, administer a single intravenous bolus of linopirdine (e.g., 1, 3, or 6 mg/kg) or vehicle (normal saline).[3]

  • Immediately following the bolus injection, begin fluid resuscitation with normal saline to maintain a MAP of 70 mmHg for a defined period (e.g., 75 minutes).[3]

  • Continuously monitor and record MAP and the cumulative volume of resuscitation fluid administered.

  • At the end of the experiment, euthanize the animals.

Protocol 2: Linopirdine-Supplemented Fluid Resuscitation in a Hemorrhagic Shock Model[1][2]

This protocol evaluates the effectiveness of supplementing resuscitation fluids with linopirdine.

Experimental Workflow:

Anesthesia Anesthesia & Ventilation (Mechanical Ventilation) Catheterization Catheterization (Arterial and Venous) Anesthesia->Catheterization Hemorrhage Hemorrhage (40% Blood Volume) Catheterization->Hemorrhage Resuscitation Fluid Resuscitation (NS or Linopirdine-supplemented NS) Hemorrhage->Resuscitation Monitoring Continuous Monitoring (MAP, Fluid Volume, Lab Parameters) Resuscitation->Monitoring Tissue_Harvest Tissue Harvest (Lung, Colon for Wet/Dry Ratio) Monitoring->Tissue_Harvest Euthanasia Euthanasia Tissue_Harvest->Euthanasia

Caption: Workflow for linopirdine-supplemented fluid resuscitation.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Normal saline

  • Anesthetic

  • Mechanical ventilator

  • Arterial and venous catheters

  • Pressure transducer and monitoring system

  • Syringe pump

Procedure:

  • Anesthetize and mechanically ventilate male Sprague-Dawley rats.

  • Instrument the animals with arterial and venous catheters.

  • Induce hemorrhagic shock by withdrawing 40% of the total blood volume.[1]

  • Resuscitate the animals with either normal saline (NS) or NS supplemented with linopirdine at various concentrations (e.g., 10, 25, or 50 µg/mL) for a duration of 4.5 hours.[1][2]

  • Continuously monitor hemodynamic parameters.

  • At the end of the resuscitation period, collect blood samples for laboratory analysis (e.g., inflammation markers).

  • Euthanize the animals and harvest tissues such as the lung and colon to determine wet/dry weight ratios as a measure of tissue edema.[1][2]

Safety and Toxicity

In the described rat models, there was no evidence of toxicity or adverse effects associated with linopirdine administration based on measurements of routine laboratory parameters and inflammation markers in plasma and tissue homogenates.[1][2] However, as with any investigational drug, a thorough evaluation of the safety profile is warranted in further preclinical and clinical studies.

Conclusion

This compound has demonstrated significant efficacy in reducing fluid resuscitation requirements and mitigating tissue edema in preclinical models of hemorrhagic shock.[1][2][3] Its mechanism of action as a Kv7 channel inhibitor presents a novel therapeutic approach for the management of hemorrhagic shock.[1] The protocols outlined in these notes provide a framework for further investigation into the therapeutic potential of linopirdine in this critical care setting.

References

Troubleshooting & Optimization

Linopirdine Dihydrochloride In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with linopirdine dihydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is generally soluble in water and dimethyl sulfoxide (DMSO).[1][2] Specific solubility data from various suppliers is summarized in the table below.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in either water or DMSO.[1][2] For DMSO, concentrations up to 110 mg/mL have been reported, and sonication may be necessary to fully dissolve the compound.[3] Once prepared, it is advised to aliquot the solution and store it at -20°C for up to one month or -80°C for up to two years to avoid repeated freeze-thaw cycles.[1][4]

Q3: What is the mechanism of action of linopirdine?

A3: Linopirdine is a blocker of Kv7 (KCNQ) voltage-gated potassium channels, specifically targeting the M-current with an IC50 of approximately 2.4 to 7 µM.[1][5][6] This inhibition enhances the release of acetylcholine and other neurotransmitters, which is the basis for its investigation as a cognitive enhancer.[3][4] Linopirdine is also an agonist of the TRPV1 channel.[1][4]

Troubleshooting Guide

Issue 1: My this compound is not fully dissolving in water or DMSO.

  • Possible Cause: The concentration may be too high, or the dissolution process may be incomplete.

  • Troubleshooting Steps:

    • Verify Concentration: Cross-reference your desired concentration with the solubility data provided in Table 1.

    • Aid Dissolution: Gentle warming and/or sonication can help dissolve the compound, particularly at higher concentrations in DMSO.[3][4]

    • Check Solvent Quality: Ensure that your water is deionized and of high purity, and that your DMSO is anhydrous and of an appropriate grade for cell culture or your specific application.

Issue 2: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer for my experiment.

  • Possible Cause: this compound may have lower solubility in your specific aqueous buffer compared to pure water or DMSO. This is a common issue for compounds dissolved in a high percentage of organic solvent when diluted into an aqueous medium.

  • Troubleshooting Steps:

    • Lower Final DMSO Concentration: Minimize the final concentration of DMSO in your working solution. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

    • Use a Co-solvent System: For challenging applications, consider a co-solvent system. Formulations for in vivo use have included PEG300, Tween-80, and SBE-β-CD, which may be adaptable for in vitro use depending on your experimental system's tolerance.[3][4]

    • Prepare a Fresh Aqueous Stock: If your experiment allows, consider preparing a fresh stock solution directly in your final aqueous buffer at the desired working concentration, if it is within the solubility limits.

Issue 3: I am seeing inconsistent results in my experiments.

  • Possible Cause: This could be due to the degradation of the compound in solution or issues with the initial stock solution.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: It is recommended to prepare and use solutions on the same day if possible.[1]

    • Proper Storage: If storage is necessary, aliquot stock solutions and store them at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]

    • Confirm Purity: Ensure the purity of your this compound, which should typically be >98%.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventReported Solubility (Concentration)Reported Solubility (mg/mL)Molecular Weight ( g/mol )Source(s)
Water100 mM~46.44 mg/mL464.39[1]
Water-25 mg/mL464.4[2]
DMSO100 mM~46.44 mg/mL464.39[1]
DMSO-25 mg/mL464.4[2]
DMSO281 mM110 mg/mL391.46 (free base)[3]

Note: The molecular weight of linopirdine free base is ~391.47 g/mol , while the dihydrochloride salt is ~464.39 g/mol . Discrepancies in reported molarity may be due to the use of different molecular weights.

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 464.39 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 46.44 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to two years).[4]

Visualizations

G This compound Mechanism of Action cluster_neuron Presynaptic Neuron Linopirdine Linopirdine Kv7_Channel Kv7 (KCNQ) Channel (M-current) Linopirdine->Kv7_Channel blocks Depolarization Membrane Depolarization Linopirdine->Depolarization promotes K_efflux K+ Efflux Kv7_Channel->K_efflux mediates K_efflux->Depolarization hyperpolarizes (inhibits) Ca_channels Voltage-gated Ca2+ Channels Depolarization->Ca_channels activates Ca_influx Ca2+ Influx Ca_channels->Ca_influx allows ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release triggers

Caption: Mechanism of action of linopirdine as a Kv7 channel blocker.

G Troubleshooting Workflow for Linopirdine Solubility Start Start: Undissolved Compound Check_Concentration Is concentration within specified limits? Start->Check_Concentration Aid_Dissolution Apply sonication and/or gentle warming Check_Concentration->Aid_Dissolution Yes Reassess Reassess Experiment Check_Concentration->Reassess No Precipitation_Dilution Precipitation upon dilution? Aid_Dissolution->Precipitation_Dilution Lower_DMSO Lower final DMSO concentration Precipitation_Dilution->Lower_DMSO Yes Success Success: Clear Solution Precipitation_Dilution->Success No Use_Cosolvent Consider co-solvents (e.g., PEG300, Tween-80) Lower_DMSO->Use_Cosolvent Use_Cosolvent->Success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing Linopirdine Dihydrochloride Concentration for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linopirdine dihydrochloride in patch clamp electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in neurons?

A1: this compound is a blocker of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for the M-current (I_M).[1][2][3] It shows selectivity for these channels, which play a crucial role in regulating neuronal excitability.

Q2: What is a typical effective concentration range for Linopirdine to block the M-current?

A2: The half-maximal inhibitory concentration (IC50) for M-current blockade is generally in the low micromolar range. Studies have reported IC50 values between 2.4 µM and 7 µM in various neuronal preparations.[1][2][3][4] To selectively target the M-current, concentrations at or near the IC50 are recommended.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in both water and DMSO up to 100 mM.[1] For patch clamp experiments, it is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) in one of these solvents and then dilute it to the final desired concentration in the external recording solution. Always use the batch-specific molecular weight provided on the certificate of analysis for precise calculations.[1]

Q4: Is the effect of Linopirdine immediate?

A4: The onset of Linopirdine's effect can be voltage-dependent and may not be immediate.[5][6] It is recommended to perfuse the drug for a sufficient duration to allow for equilibration and to reach a steady-state block before recording data.

Q5: Does Linopirdine affect other ion channels?

A5: Yes, at higher concentrations, Linopirdine can affect other ion channels. It has been shown to inhibit other potassium currents such as the delayed rectifier (I_K), the transient outward current (I_A), and calcium-activated potassium currents, as well as acetylcholine-activated nicotinic currents and GABA-activated chloride currents, though with lower potency compared to the M-current.[2][3] It has also been reported to act as an agonist of the TRPV1 receptor.[7]

Q6: Is the block by Linopirdine reversible?

A6: The reversibility of Linopirdine's block can be complex and may depend on the experimental conditions, such as the membrane potential.[5][6] Some studies suggest that washout can be incomplete, while others have observed near-complete recovery at depolarized potentials.[5][6] It is crucial to perform thorough washout experiments to determine the reversibility in your specific preparation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of Linopirdine on the M-current. 1. Incorrect concentration: The concentration may be too low to elicit a response. 2. Degraded compound: The stock solution may have degraded over time. 3. Poor seal quality: A leaky seal can mask the effect of the drug.1. Perform a dose-response curve to determine the optimal concentration for your cell type. Start with a concentration around the known IC50 (2-10 µM). 2. Prepare a fresh stock solution of this compound. Store aliquots at -20°C to minimize freeze-thaw cycles. 3. Ensure a high-resistance (GΩ) seal before drug application. Monitor seal resistance throughout the experiment.
Inconsistent or variable block with the same concentration. 1. Incomplete solution exchange: The perfusion system may not be adequately delivering the drug to the cell. 2. Voltage-dependent block: The effect of Linopirdine can be state-dependent, favoring the activated state of the channel.[5][6]1. Check your perfusion system for proper flow and ensure the cell is fully exposed to the drug-containing solution. 2. Standardize your voltage protocol. Consider that the degree of block may vary at different holding potentials or with different stimulation frequencies.
Loss of giga-seal or cell death upon drug application. 1. High solvent concentration: If using DMSO as a solvent, high final concentrations (>0.1%) can be detrimental to cell health. 2. Compound toxicity: Although not widely reported for typical electrophysiology concentrations, high concentrations or prolonged exposure could be toxic to some cell types.1. Keep the final DMSO concentration in your recording solution below 0.1%. 2. Use the lowest effective concentration of Linopirdine and limit the duration of exposure.
Effect of Linopirdine is not reversible upon washout. 1. Trapping of the drug: Linopirdine may become "trapped" within the channel in certain conformational states.[6] 2. Insufficient washout time: The drug may require a longer time to diffuse away from the cell.1. Attempt washout at different membrane potentials, particularly depolarized potentials, which may facilitate drug unbinding.[5][6] 2. Extend the washout period and ensure a high perfusion rate.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels as determined by patch clamp electrophysiology.

Target Current/Channel Cell/Tissue Type IC50 (µM) Reference(s)
M-current (I_M) / Kv7.2+7.3Rat Hippocampal CA1 Neurons2.4 ± 0.4[2]
M-current (I_M) / Kv7.2+7.3-4 - 7[1]
M-current (I_M)Rat Sympathetic Ganglion Cells3.4[3]
M-current (I_M)NG108-15 Cells24.7[8]
M-current (I_M)Rat Cerebral Cortex Neurons35.8[8]
Kv7.1 (KCNQ1)-8.9[1]
Medium Afterhyperpolarization (I_mAHP)Rat Hippocampal CA1 Neurons16.3 ± 2.4[2]
Delayed Rectifier (I_K(V))Rat Sympathetic Ganglion Cells63[3]
Transient Outward Current (I_A)Rat Sympathetic Ganglion Cells69[3]
Acetylcholine-activated Nicotinic CurrentRat Sympathetic Ganglion Cells7.6[3]
GABA-activated Cl- CurrentRat Sympathetic Ganglion Cells26[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required mass: Using the batch-specific molecular weight (MW) of this compound (approx. 464.39 g/mol ), calculate the mass needed for your desired stock concentration and volume.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • Dissolution: Dissolve the calculated mass of this compound in high-purity water or DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Protocol 2: Whole-Cell Voltage-Clamp Recording of M-current Inhibition
  • Cell Preparation: Prepare your cells (e.g., cultured neurons or acute brain slices) according to your standard laboratory procedures.

  • Solutions: Use standard intracellular and extracellular solutions for whole-cell patch clamp recordings.[9][10]

  • Establish Whole-Cell Configuration: Obtain a stable gigaohm seal and establish the whole-cell configuration.

  • Record Baseline M-current:

    • Hold the cell at a potential where M-channels are typically closed (e.g., -20 to -30 mV).

    • Apply hyperpolarizing voltage steps (e.g., to -60 mV for 500-1000 ms) to deactivate the M-current. The difference in the steady-state current before and after the hyperpolarizing step represents the M-current.

  • Apply Linopirdine:

    • Perfuse the external solution containing the desired final concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady-state (typically several minutes).

  • Record Blocked M-current: Repeat the same voltage protocol as in step 4 to measure the M-current in the presence of Linopirdine.

  • Data Analysis: Calculate the percentage of M-current inhibition by comparing the current amplitude before and after drug application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis prep_stock Prepare Linopirdine Stock Solution (10 mM) apply_drug Perfuse Linopirdine (e.g., 3-10 µM) prep_stock->apply_drug prep_cells Prepare Neuronal Culture or Brain Slice establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare Internal & External Solutions prep_solutions->establish_wc record_baseline Record Baseline M-current establish_wc->record_baseline record_baseline->apply_drug record_block Record Blocked M-current apply_drug->record_block washout Washout record_block->washout analyze Calculate % Inhibition & IC50 washout->analyze

Caption: Workflow for a patch clamp experiment to test Linopirdine.

signaling_pathway cluster_membrane Cell Membrane kv7 Kv7 (KCNQ) Channel (M-current) k_efflux K+ Efflux kv7->k_efflux Open linopirdine Linopirdine linopirdine->kv7 inhibition Block hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization Leads to neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability Contributes to

Caption: Linopirdine's mechanism of action on Kv7 channels.

References

Linopirdine Dihydrochloride Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Linopirdine dihydrochloride in solution for experimental use. The information is presented in a question-and-answer format to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[1] Published data from suppliers indicates a solubility of up to 100 mM in both solvents.[1]

Q2: How should I store this compound solutions?

A2: For optimal stability, it is highly recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, aliquots of the solution can be stored at -20°C for up to one month.[1] For longer-term storage, some suppliers suggest that solutions in solvent can be stored at -80°C for up to one year. Before use, frozen solutions should be allowed to equilibrate to room temperature and checked for any precipitation.[1]

Q3: Is this compound stable at room temperature in solution?

A3: While the solid form is stable at room temperature, long-term stability of this compound in solution at room temperature is not recommended.[2] For experimental purposes, it is best to minimize the time that solutions are kept at room temperature.

Q4: I see some precipitate in my solution after thawing. What should I do?

A4: The presence of precipitate indicates that the compound may have come out of solution. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not redissolve, it is recommended to prepare a fresh solution to ensure accurate concentration in your experiment.

Troubleshooting Guide

Encountering stability issues can compromise experimental results. This guide provides a systematic approach to troubleshooting common problems.

Problem: Inconsistent experimental results using a previously prepared stock solution.

Possible Cause & Solution:

  • Degradation: The compound may have degraded over time.

    • Recommendation: Prepare a fresh stock solution. It is advisable to conduct a small pilot experiment with the fresh stock to confirm that it yields the expected results. For critical experiments, consider performing a quick quality check of your stock solution using a suitable analytical method like HPLC if available.

  • Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.

    • Recommendation: Visually inspect the solution for any particulate matter. If precipitation is observed, follow the steps outlined in Q4 of the FAQ section. To avoid precipitation, ensure the storage temperature is appropriate and consider using a slightly lower concentration if solubility is a concern in your specific buffer or media.

Data Presentation

The following tables summarize the available data on the solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

SolventMaximum Reported ConcentrationSource
Water100 mM[1]
DMSO100 mM[1]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage TemperatureMaximum Recommended DurationRecommendationsSource
Room TemperatureNot Recommended for long-termPrepare fresh for daily use.[2]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 1 yearAliquot for long-term storage.

Experimental Protocols

Given the limited publicly available stability data for this compound, researchers are encouraged to perform their own stability assessments, especially for long-term experiments or when using custom buffer systems.

Protocol: Preliminary Stability Assessment of this compound in a Custom Aqueous Buffer

Objective: To determine the short-term stability of this compound in a specific experimental buffer.

Materials:

  • This compound powder

  • Experimental buffer (e.g., PBS, TRIS)

  • Calibrated pH meter

  • Vortex mixer

  • Incubator or water bath set to the experimental temperature

  • (Optional) HPLC system with a UV detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in water or DMSO at a high concentration (e.g., 100 mM).

  • Working Solution Preparation: Dilute the stock solution with your experimental buffer to the final working concentration.

  • Time Points: Aliquot the working solution into separate vials for each time point (e.g., 0 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Incubation: Store the aliquots under your intended experimental conditions (e.g., 37°C).

  • Analysis:

    • Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation or color change.

    • (Optional) pH Measurement: Measure and record the pH of the solution at each time point to check for significant shifts.

    • (Optional) HPLC Analysis: If an HPLC method is available, analyze an aliquot at each time point to quantify the remaining percentage of this compound. A simple isocratic reverse-phase HPLC method with UV detection would likely be suitable for initial assessment.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate a general workflow for a stability study and a hypothetical degradation pathway for this compound based on its chemical structure.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution (e.g., 100 mM in DMSO) B Dilute to Working Concentration in Experimental Buffer A->B C Aliquot for Time Points (0, 2, 4, 8, 24h) B->C D Store at Experimental Temperature (e.g., 37°C) C->D E Visual Inspection D->E At each time point F pH Measurement D->F At each time point G HPLC Analysis (% Remaining) D->G At each time point H Assess Stability Based on Results E->H F->H G->H

Caption: Workflow for a preliminary stability assessment of this compound.

G cluster_0 Potential Degradation of Linopirdine Linopirdine Linopirdine (Indole and Pyridine moieties) Hydrolysis Hydrolysis (e.g., amide bond cleavage in indole ring) Linopirdine->Hydrolysis Aqueous Environment Oxidation Oxidation (e.g., at the indole or pyridine nitrogen) Linopirdine->Oxidation Presence of Oxidizing Agents Degradant1 Degradation Product 1 Hydrolysis->Degradant1 Degradant2 Degradation Product 2 Oxidation->Degradant2

Caption: Hypothetical degradation pathways for Linopirdine based on its chemical structure.

G cluster_0 Troubleshooting Logic Start Inconsistent Results? CheckSolution Inspect Solution for Precipitate/Color Change Start->CheckSolution Precipitate Precipitate Found? CheckSolution->Precipitate Degradation No Precipitate Precipitate->Degradation No Redissolve Warm/Sonicate to Redissolve Precipitate->Redissolve Yes FreshSolution Prepare Fresh Solution Degradation->FreshSolution Redissolve->FreshSolution Fails to Dissolve Recheck Re-run Experiment with Fresh Solution FreshSolution->Recheck

References

Technical Support Center: Linopirdine Dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Linopirdine dihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

This compound is soluble in water up to 100 mM.[1][2] However, its solubility is highly dependent on the pH of the solution.

Q2: Why does my this compound solution sometimes form a precipitate?

Precipitation of this compound in aqueous solutions is most commonly due to an increase in pH. Linopirdine is a weakly basic compound that is formulated as a dihydrochloride salt to enhance its aqueous solubility. In solution, the Linopirdine molecule is protonated. If the pH of the solution increases, the protonated form can convert to the less soluble free base form, leading to precipitation. One source indicates the solubility of the free base in a phosphate-buffered saline (PBS) at pH 7.2 is as low as 0.03 mg/mL.[3]

Q3: What is the recommended storage condition for this compound solutions?

It is highly recommended to prepare solutions of this compound fresh for each experiment.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, the solution should be allowed to equilibrate to room temperature and visually inspected to ensure no precipitation has occurred.[2]

Q4: Can I use buffers other than water to dissolve this compound?

Yes, using a buffered solution with a sufficiently low pH is a key strategy to prevent precipitation. The choice of buffer can be critical. It is advisable to use buffers that maintain the pH well below the pKa of the pyridinyl groups of Linopirdine, thus keeping the molecule in its more soluble, protonated form.

Troubleshooting Guide

Issue: Precipitation observed in a freshly prepared aqueous solution.
Possible Cause Troubleshooting Step Rationale
High pH of Water Measure the pH of the deionized water used. If it is neutral or slightly basic, consider using a slightly acidic buffer.Commercially available purified water can have a pH ranging from 5.5 to 7.5. A pH in the upper end of this range can promote the conversion of the dihydrochloride salt to the less soluble free base.
Incomplete Dissolution Ensure the compound is fully dissolved by gentle vortexing or sonication.At higher concentrations, complete dissolution may take time.
Issue: Precipitation observed after adding the this compound stock solution to a cell culture medium or physiological buffer.
Possible Cause Troubleshooting Step Rationale
Buffering to a Higher pH Check the pH of the final solution. If it is near or above neutral, the buffering capacity of the medium is likely causing the precipitation.Cell culture media and many physiological buffers are typically buffered to a pH of 7.2-7.4 to maintain cell viability. This pH is often high enough to cause the precipitation of the Linopirdine free base.
Localized High Concentration When adding the stock solution, ensure rapid and thorough mixing with the bulk medium to avoid localized areas of high concentration that can lead to precipitation.Even if the final concentration is below the solubility limit at that pH, transient high concentrations can initiate precipitation.
Interaction with Buffer Components If using a phosphate buffer, consider potential interactions that might reduce solubility.While not specifically documented for Linopirdine, some basic drugs can have lower solubility in phosphate buffers compared to other buffers at the same pH.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 464.39 g/mol [1]
Solubility in Water Up to 100 mM[1][2]
Solubility in DMSO Up to 100 mM[1]
Solubility of Free Base (Ethanol:PBS pH 7.2, 1:30) 0.03 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weigh out the required amount of this compound (MW: 464.39 g/mol ). For 1 mL of a 10 mM solution, 4.64 mg is needed.

  • Add the weighed compound to a sterile microcentrifuge tube.

  • Add the desired volume of high-purity, sterile water with a pH below 6.0.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Use the solution immediately.

Protocol 2: Dilution into a Physiological Buffer (e.g., for cell-based assays)
  • Prepare a concentrated stock solution of this compound in water (e.g., 10 mM) as described in Protocol 1.

  • Warm the physiological buffer or cell culture medium to its intended experimental temperature (e.g., 37°C).

  • While gently vortexing or swirling the physiological buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure immediate and thorough mixing to prevent localized high concentrations.

  • Visually inspect the final solution for any signs of precipitation before use.

Visualizations

Precipitation_Pathway cluster_0 Solution State cluster_1 Factors This compound (Soluble) This compound (Soluble) Linopirdine Free Base (Sparingly Soluble) Linopirdine Free Base (Sparingly Soluble) This compound (Soluble)->Linopirdine Free Base (Sparingly Soluble) Deprotonation Precipitate Precipitate Linopirdine Free Base (Sparingly Soluble)->Precipitate Increase in pH Increase in pH Increase in pH->this compound (Soluble) High Buffer pH High Buffer pH High Buffer pH->this compound (Soluble)

Caption: Factors leading to Linopirdine precipitation.

Troubleshooting_Workflow start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_high pH is > 6.5 check_ph->ph_high High ph_ok pH is < 6.5 check_ph->ph_ok OK action_buffer Use a low pH buffer (e.g., citrate or acetate) ph_high->action_buffer check_concentration Check Concentration ph_ok->check_concentration end Solution is Clear action_buffer->end conc_high Concentration is too high check_concentration->conc_high High consider_other Consider other factors: - Temperature - Buffer components check_concentration->consider_other OK action_dilute Dilute the solution conc_high->action_dilute action_dilute->end consider_other->end

Caption: Troubleshooting workflow for precipitation issues.

References

troubleshooting inconsistent results with Linopirdine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Linopirdine dihydrochloride. Inconsistent results can often be traced to specific experimental variables, and this resource aims to help you identify and address them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Linopirdine?

Linopirdine is primarily known as a blocker of KCNQ (Kv7) voltage-gated potassium channels, particularly the KCNQ2/3 heteromer, which generates the M-current in neurons.[1][2] By inhibiting the M-current, Linopirdine disinhibits acetylcholine release and increases glutamate release, which is thought to be the basis for its cognitive-enhancing effects.[1] It is a state-dependent inhibitor, meaning its blocking action is favored when the channel is in an activated or open state.[3][4]

Q2: Does Linopirdine have off-target effects?

Yes, while Linopirdine shows selectivity for M-type (KCNQ) channels, it can also affect other channels, especially at higher concentrations.[5][6] It has been shown to block other potassium channels like KCNQ1 and KCNQ4, albeit with less selectivity.[1] Additionally, it can act as a glycine receptor antagonist and a TRPV1 (capsaicin receptor) agonist.[1][7][8] At concentrations above 10 µM, it may also inhibit other voltage-gated and calcium-activated potassium currents, as well as nicotinic and GABA-activated channels.[5][6][9]

Q3: What are the solubility and stability characteristics of this compound?

This compound is soluble in water and DMSO, with suppliers often citing a solubility of up to 100 mM in both solvents.[10] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[8] It is recommended to prepare solutions on the day of use if possible.[10] If storage is necessary, solutions can be stored at -20°C for up to one month.[10] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[10]

Troubleshooting Guide for Inconsistent Results

Q4: Why am I observing variable potency (IC50 values) in my experiments?

Inconsistent IC50 values are a common issue and can arise from multiple factors related to both the compound and the experimental setup.

Potential Causes & Solutions:

  • Experimental Conditions: The inhibitory potency of Linopirdine is highly dependent on the experimental conditions, particularly the voltage protocol used in electrophysiology experiments.[3][11] Since Linopirdine is a state-dependent blocker that favors activated channels, protocols that result in more channel opening will yield a higher apparent potency (lower IC50).[3][4]

    • Solution: Standardize your voltage protocols meticulously across all experiments. Consider using a set of different stimulation protocols to understand the state-dependent nature of the block for your specific channel or neuron type.[11]

  • Off-Target Effects: At higher concentrations, Linopirdine's blockade of other ion channels can confound results.[6][9] If your assay is sensitive to changes in other currents (e.g., delayed rectifier K+ currents or Ca2+-activated K+ currents), this could lead to variability.

    • Solution: Use the lowest effective concentration possible to maintain selectivity for the M-current.[6] Whenever possible, use specific blockers for other channels to isolate the effect on your target of interest.

  • Cellular System: The specific subunits of the KCNQ channels being expressed (e.g., homomeric Kv7.2 vs. heteromeric Kv7.2/3) can affect inhibitor potency.[3] Different cell lines or primary neurons have varying expression levels of these subunits.

    • Solution: Characterize the expression of KCNQ channel subunits in your model system. Be consistent with the cell line, passage number, and culture conditions.

  • Data Analysis: The method used to calculate the IC50 can introduce variability.[12]

    • Solution: Use a consistent, standardized non-linear regression model for all curve fitting. Ensure that parameters like the Hill slope and the maximum effect are considered, as they provide a more complete picture of the drug's action than the IC50 alone.[13]

Below is a summary of reported IC50 values for Linopirdine against various targets, illustrating the potential for variability.

Target Current/ChannelReported IC50 (µM)Cell Type / PreparationReference
M-current (IM) / KCNQ2/32.4Rat Hippocampal CA1 Neurons[1][6][9][14]
M-current (IM)3.4Rat Sympathetic Ganglion Cells[5]
M-current (IM)8.5Rat Hippocampal CA1 Neurons[15]
KCNQ2 + KCNQ34 - 7(Not specified)[2]
KCNQ18.9(Not specified)[2]
Medium AHP (IC)16.3Rat Hippocampal CA1 Neurons[6][9]
Delayed Rectifier (IK(V))63Rat Sympathetic Ganglion Cells[5]
Transient Current (IA)69Rat Sympathetic Ganglion Cells[5]
Nicotinic ACh Receptors7.6Rat Sympathetic Ganglion Cells[5]
GABAA Receptors26Rat Sympathetic Ganglion Cells[5]

Q5: My in vivo results are inconsistent or do not show the expected cognitive enhancement. What could be wrong?

Translating in vitro findings to in vivo models introduces additional layers of complexity.

Potential Causes & Solutions:

  • Pharmacokinetics & Dosing: The route of administration, dose, and timing can significantly impact the effective concentration of Linopirdine in the brain. Inconsistent results have been reported where Linopirdine failed to improve performance in certain cognitive tasks, suggesting its effects may be situation-specific.[16]

    • Solution: Conduct a thorough dose-response study for your specific animal model and behavioral paradigm. Ensure the timing of drug administration relative to behavioral testing is consistent.

  • Animal Model: The underlying pathology and age of the animal model are critical. Linopirdine was shown to reverse age-related decline in cortical c-FOS expression in one study, suggesting it may be more effective in models of age-related cognitive decline.[1]

    • Solution: Carefully select the animal model to ensure its pathology is relevant to the mechanism of Linopirdine (e.g., deficits in cholinergic or glutamatergic systems).

  • Behavioral Paradigm: The cognitive domain being tested matters. Linopirdine's effects on enhancing neurotransmitter release may be more relevant to certain types of learning and memory tasks than others.[16]

    • Solution: Evaluate the compound across a battery of behavioral tests that assess different cognitive functions to build a more complete profile of its effects.

Visualized Protocols and Pathways

Linopirdine's Primary Signaling Pathway

The diagram below illustrates the primary mechanism of action of Linopirdine. It blocks the KCNQ2/3 potassium channel, which reduces the M-current. This leads to membrane depolarization, enhanced Ca2+ influx through voltage-gated calcium channels (VGCCs), and ultimately, increased release of neurotransmitters like acetylcholine (ACh) and glutamate.

Linopirdine_Pathway Mechanism of Action of Linopirdine Linopirdine Linopirdine KCNQ23 KCNQ2/3 Channel (M-current) Linopirdine->KCNQ23 Blocks Depolarization Membrane Depolarization KCNQ23->Depolarization Inhibition leads to VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens NT_Release Increased ACh & Glutamate Release Ca_Influx->NT_Release Triggers

Linopirdine's primary mechanism of action.
Troubleshooting Workflow for Inconsistent IC50

Use this flowchart to diagnose potential sources of variability in your in vitro potency measurements. It provides a logical sequence of checks to isolate the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IC50 Start Inconsistent IC50 Results Check_Compound Step 1: Verify Compound Integrity - Freshly prepared? - Correct solvent? - No precipitation? Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol - Consistent voltage protocol? - Stable recording parameters? - Consistent cell conditions? Check_Compound->Check_Protocol Compound OK Check_Selectivity Step 3: Consider Off-Target Effects - Is concentration >10 µM? - Could other channels be interfering? Check_Protocol->Check_Selectivity Protocol OK Check_Analysis Step 4: Standardize Data Analysis - Using same curve-fit model? - Comparing Hill Slope & Emax? Check_Selectivity->Check_Analysis Selectivity Considered Result_OK Problem Identified & Resolved Check_Analysis->Result_OK Analysis Standardized

A logical workflow for troubleshooting IC50 variability.

Key Experimental Protocol: Whole-Cell Voltage-Clamp

This is a generalized protocol for measuring M-current inhibition by Linopirdine in a neuronal cell line (e.g., CHO cells expressing KCNQ2/3) or primary neurons.

  • Cell Preparation:

    • Culture cells to 70-80% confluency on glass coverslips.

    • For transient transfections, transfect with KCNQ2 and KCNQ3 plasmids 24-48 hours before recording.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Na. Adjust pH to 7.3 with KOH.

    • Linopirdine Stock: Prepare a 10-100 mM stock solution in DMSO. Make serial dilutions in the external solution to achieve final desired concentrations. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

  • Recording Procedure:

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at -70 mV.

    • M-Current Protocol: From the holding potential, step the voltage to -20 mV for 500 ms to activate the M-current, then repolarize to -50 mV. The deactivating "tail current" at -50 mV is a reliable measure of the M-current.[9]

    • Repeat this protocol at regular intervals (e.g., every 15-30 seconds) to establish a stable baseline current.

  • Drug Application:

    • Once a stable baseline is achieved, switch the perfusion to an external solution containing Linopirdine.

    • Continue recording using the same voltage protocol until the inhibitory effect of the drug reaches a steady state.

    • To determine the IC50, apply several concentrations of Linopirdine to different cells or sequentially with washout periods in between. Note that washout for Linopirdine can be slow and voltage-dependent.[3][4]

  • Data Analysis:

    • Measure the amplitude of the deactivating tail current before (control) and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the log of the Linopirdine concentration and fit the data with a Hill equation to determine the IC50.

References

managing Linopirdine dihydrochloride's state-dependent inhibition in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linopirdine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully managing the state-dependent inhibition of Linopirdine in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a state-dependent blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] It primarily targets the M-current, which is generated by the heteromeric assembly of Kv7.2 and Kv7.3 (KCNQ2/3) subunits, and also blocks homomeric Kv7.1 (KCNQ1) channels.[4] This blockade enhances neuronal excitability and augments the release of neurotransmitters like acetylcholine.[1][3]

Q2: What does "state-dependent inhibition" mean for my experiments?

State-dependent inhibition means that Linopirdine's ability to block Kv7 channels is dependent on the conformational state of the channel.[5][6][7] Specifically, Linopirdine favors binding to the activated state of the channel subunits.[5][6][7] This implies that the efficacy of Linopirdine will be greater when the channels are open, which is typically during periods of membrane depolarization.[5] Consequently, its effects may not be apparent at resting membrane potentials.[5][6][7]

Q3: What are the recommended concentrations of Linopirdine to use?

The optimal concentration of Linopirdine depends on the specific Kv7 channel subtype you are targeting and the experimental system. Below is a summary of reported IC₅₀ values. It is recommended to perform a dose-response curve in your specific experimental setup.

Channel/CurrentIC₅₀ ValueReference
M-current (Kv7.2/7.3)2.4 µM[1][8]
M-current (Kv7.2/7.3)4 - 7 µM[4]
Kv7.1 (KCNQ1) homomeric channels8.9 µM[4]
Iм in NGPM1-27 cells24.7 µM[9]
Iм in rat cerebral neurons35.8 µM[9]
Iк(v)72.3 µM[9]
Nicotinic ACh receptors7.6 µM[10]
GABA-A receptors26 µM[10]

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water and DMSO up to 100 mM.[1] For stock solutions, it is recommended to desiccate the solid compound at room temperature.[1] If possible, prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is present.[1]

Troubleshooting Guide

Problem 1: I am not observing any effect of Linopirdine on my cells.

  • Is the membrane potential of your cells depolarized? Linopirdine's inhibitory effect is state-dependent and is more pronounced at depolarized potentials where Kv7 channels are in an activated state.[5] Consider using a voltage protocol that includes depolarizing steps to facilitate channel opening and subsequent inhibition by Linopirdine.

  • Have you allowed sufficient time for the drug to act? The inhibition kinetics of Linopirdine are facilitated at more depolarized potentials.[5] It may require a longer incubation time to observe an effect, especially if the cells are at a resting membrane potential.

  • Is your Linopirdine concentration appropriate? Refer to the IC₅₀ values in the table above and consider performing a dose-response experiment to determine the optimal concentration for your cell type and channel expression levels.

  • Are you sure your cells express Linopirdine-sensitive Kv7 channels? Confirm the expression of Kv7.2, Kv7.3, or other sensitive subunits in your experimental system.

Problem 2: The washout of Linopirdine is slow or incomplete.

The washout of Linopirdine can be slow and is also state-dependent.[5]

  • Washout at depolarized potentials: Performing the washout while holding the membrane potential at a more depolarized level (e.g., -30 mV) can facilitate the dissociation of Linopirdine from the channel, leading to a more complete and faster recovery of the current.[5]

  • Washout at hyperpolarized potentials: At more negative holding potentials (e.g., -70 mV), the recovery from inhibition is significantly slower and may be incomplete.[5]

Problem 3: I am observing off-target effects.

Linopirdine can have effects on other ion channels and receptors, particularly at higher concentrations.

  • TRPV1 Agonism: Linopirdine can act as an agonist of the TRPV1 channel, which could be a confounding factor in studies on nociceptors or other cells expressing this channel.[1][11]

  • Other Potassium Channels: While most selective for the M-current, Linopirdine can also inhibit other potassium currents at higher concentrations.[8][10]

  • Ligand-gated ion channels: It has been shown to block nicotinic acetylcholine and GABA-A receptors.[10]

If you suspect off-target effects, consider using a more selective Kv7 channel blocker like XE991, but be aware that it also exhibits state-dependent inhibition.[5][6][7]

Experimental Protocols

Protocol 1: Electrophysiological Recording of Linopirdine's State-Dependent Inhibition

This protocol is adapted from studies characterizing the state-dependent block of Kv7.2 channels by Linopirdine expressed in Chinese Hamster Ovary (CHO) cells.[5]

1. Cell Preparation:

  • Culture CHO cells expressing the desired Kv7 channel subunits.
  • Plate cells on glass coverslips for patch-clamp recording.

2. Electrophysiology Setup:

  • Use the whole-cell patch-clamp technique.
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.2 with KOH).

3. Voltage Protocol to Assess State-Dependent Inhibition:

  • Hold the cell at a hyperpolarized potential where channels are predominantly closed (e.g., -70 mV).
  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 500 ms) to activate the Kv7 channels.
  • Apply Linopirdine (e.g., 30 µM) to the external solution.
  • Repeat the depolarizing voltage steps in the presence of Linopirdine. The rate of current inhibition during the depolarizing step reflects the kinetics of the block.
  • To assess the voltage-dependence of inhibition, vary the potential of the depolarizing step.

4. Washout Protocol:

  • To observe the state-dependence of washout, perform the washout of Linopirdine while holding the cell at either a depolarized potential (e.g., -30 mV) or a hyperpolarized potential (e.g., -70 mV).[5]
  • Monitor current recovery over time.

Visualizations

State_Dependent_Inhibition cluster_channel Kv7 Channel State cluster_drug Linopirdine Closed Closed State (Hyperpolarized) Activated Activated State (Depolarized) Closed->Activated Depolarization Activated->Closed Repolarization Inhibited Inhibited State (Linopirdine Bound) Activated->Inhibited Linopirdine Binding Inhibited->Activated Linopirdine Unbinding (Favored by Depolarization) Linopirdine Linopirdine Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_drug_app Drug Application & Washout cluster_analysis Data Analysis Cell_Culture Culture cells expressing Kv7 channels Plating Plate cells on coverslips Cell_Culture->Plating Patch_Clamp Establish whole-cell patch-clamp configuration Plating->Patch_Clamp Baseline Record baseline Kv7 currents using voltage protocol Patch_Clamp->Baseline Linopirdine_App Apply Linopirdine Baseline->Linopirdine_App Record_Inhibition Record current inhibition Linopirdine_App->Record_Inhibition Washout Washout Linopirdine at different holding potentials Record_Inhibition->Washout Record_Recovery Record current recovery Washout->Record_Recovery Analyze Analyze inhibition kinetics, voltage-dependence, and washout characteristics Record_Recovery->Analyze Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular cluster_outcome Outcome Kv7 Kv7 Channel (KCNQ2/3) K_efflux K+ Efflux Kv7->K_efflux Open Increased_Excitability Increased Neuronal Excitability Kv7->Increased_Excitability Inhibition of K+ efflux leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Linopirdine Linopirdine Linopirdine->Kv7 Blocks ACh_Release Increased ACh Release Increased_Excitability->ACh_Release

References

Technical Support Center: Linopirdine Dihydrochloride Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Linopirdine dihydrochloride in various assays while minimizing its off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is primarily known as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1] It shows a preference for KCNQ2/3 heteromers, which are responsible for the M-current in neurons.[1] By blocking these channels, Linopirdine enhances the release of various neurotransmitters, including acetylcholine, which is linked to its cognitive-enhancing properties.[1]

Q2: What are the known major off-target effects of this compound?

Linopirdine can interact with several other molecular targets, which may lead to confounding results in assays. The most well-documented off-target activities include:

  • Glycine Receptor Antagonism : Linopirdine can act as an antagonist at glycine receptors.[1]

  • Blockade of other Potassium Channels : It can inhibit other voltage-gated potassium channels, such as the delayed rectifier (IK(V)) and the transient outward (IA) currents, although with lower potency compared to M-currents.[2]

  • Inhibition of Nicotinic and GABA-activated Currents : Linopirdine has been shown to reduce currents mediated by acetylcholine-activated nicotinic receptors and GABA-activated chloride channels.[2]

  • TRPV1 Channel Agonism : It can act as an agonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Concentration Control : Use the lowest effective concentration of Linopirdine that elicits the desired on-target effect while minimizing engagement with lower-affinity off-targets. Refer to the quantitative data table for guidance on concentration ranges.

  • Assay Specificity : Employ highly specific assay systems. For example, when studying KCNQ channels, use cell lines expressing the specific subunits of interest.

  • Control Experiments : Always include appropriate controls. This may involve using cell lines that do not express the target receptor, or employing specific antagonists for the potential off-target receptors to confirm that the observed effect is due to the intended on-target activity.

  • Consider State-Dependence : Linopirdine's binding to KCNQ channels is state-dependent, meaning its potency can be influenced by the membrane potential.[3] Be mindful of the voltage protocols used in electrophysiology experiments.

Quantitative Data Summary

The following table summarizes the reported potency of this compound at its primary target and several off-target sites. This information is critical for designing experiments with appropriate concentrations to maximize on-target effects and minimize off-target interactions.

TargetActionAssay SystemIC50 / EC50 (µM)Reference(s)
On-Target
KCNQ2/3 (M-current)BlockerRat Hippocampal Neurons2.4[1][4]
KCNQ2/3 (M-current)BlockerRat Sympathetic Ganglion3.4[2]
KCNQ2BlockerKCNQ2-expressing cells2.3 - 7.1[5]
KCNQ4BlockerKCNQ4-expressing cells14[6]
Off-Target
Delayed Rectifier (IK(V))BlockerRat Sympathetic Ganglion63[2]
Transient (IA) CurrentBlockerRat Sympathetic Ganglion69[2]
Nicotinic ACh ReceptorsBlockerRat Sympathetic Ganglion7.6[2]
GABA-activated Cl- ChannelsBlockerRat Sympathetic Ganglion26[2]
Glycine ReceptorsAntagonistN/AConcentration-dependent[1]
TRPV1AgonistN/AN/A

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for KCNQ Channel Blockade

Possible Cause: Linopirdine's inhibition of KCNQ channels is state-dependent, meaning its binding is influenced by the conformational state of the channel, which is in turn affected by the membrane potential.[3]

Troubleshooting Steps:

  • Standardize Voltage Protocols: In whole-cell patch-clamp experiments, ensure that the holding potential and the voltage steps used to elicit currents are consistent across all experiments. The potency of Linopirdine is higher at more depolarized potentials where the channels are more likely to be in the open state.

  • Monitor Washout Carefully: The washout of Linopirdine can also be state-dependent. At hyperpolarized potentials, washout is slower and less complete.[3] Ensure adequate time for washout and consider performing it at a more depolarized holding potential if feasible for your experimental design.

  • Control for Temperature: Ion channel kinetics are sensitive to temperature. Maintain a consistent temperature throughout your experiments.

Issue 2: Unexpected Excitatory Effects Not Attributable to KCNQ Blockade

Possible Cause: This could be due to off-target effects, particularly the antagonism of inhibitory glycine receptors or blockade of GABA-activated chloride channels, both of which would lead to increased neuronal excitability.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response curve. If the excitatory effects are observed at concentrations significantly higher than the IC50 for KCNQ2/3 blockade, they are more likely to be off-target.

  • Use Specific Antagonists: In your assay, co-apply a specific glycine receptor antagonist (e.g., strychnine) or a GABA-A receptor antagonist (e.g., bicuculline) to see if this occludes the unexpected excitatory effect of Linopirdine. If so, this suggests the off-target activity is contributing.

  • Lower Linopirdine Concentration: If possible, lower the concentration of Linopirdine to a range where it is more selective for KCNQ channels.

Experimental Protocols

On-Target Assay: Whole-Cell Patch-Clamp Electrophysiology for KCNQ2/3 Channels

This protocol is adapted for recording M-currents (mediated by KCNQ2/3 channels) from cultured neurons or heterologous expression systems.

Materials:

  • External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Prepare cells on coverslips for recording.

  • Perfuse the recording chamber with external solution.

  • Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell and form a giga-ohm seal.

  • Rupture the membrane to achieve whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes.

  • To measure M-current, hold the cell at -20 mV and apply hyperpolarizing voltage steps to -60 mV for 500 ms. The deactivating current upon hyperpolarization is the M-current.

  • Establish a baseline recording of the M-current.

  • Perfuse the chamber with the desired concentration of Linopirdine in the external solution.

  • Record the M-current in the presence of Linopirdine until a steady-state block is achieved.

  • To determine the IC50, test a range of Linopirdine concentrations and plot the percentage of current inhibition against the log of the concentration.

Off-Target Assay: [³H]-Strychnine Binding Assay for Glycine Receptors

This competitive binding assay measures the ability of Linopirdine to displace the radiolabeled glycine receptor antagonist, [³H]-strychnine.

Materials:

  • Cell membranes prepared from cells expressing glycine receptors or from brain tissue.

  • [³H]-strychnine (radioligand).

  • Unlabeled strychnine (for determining non-specific binding).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, add a constant amount of cell membrane preparation.

  • Add increasing concentrations of unlabeled Linopirdine.

  • For total binding, add only the radioligand.

  • For non-specific binding, add the radioligand and a high concentration of unlabeled strychnine (e.g., 1 mM).

  • Add a constant concentration of [³H]-strychnine to all tubes.

  • Incubate the tubes at 4°C for 60 minutes.[7]

  • Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the ability of Linopirdine to inhibit [³H]-strychnine binding and calculate the Ki value.

Off-Target Assay: Calcium Imaging for TRPV1 Activation

This assay measures the ability of Linopirdine to act as a TRPV1 agonist by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • This compound.

  • Capsaicin (a known TRPV1 agonist, as a positive control).

  • Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

  • Plate TRPV1-expressing cells on glass-bottom dishes or microplates.

  • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.[8]

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for 30 minutes.

  • Acquire a baseline fluorescence reading.

  • Add Linopirdine at the desired concentration and record the change in fluorescence over time.

  • As a positive control, add a saturating concentration of capsaicin to elicit a maximal response.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

Visualizations

Signaling Pathways and Experimental Workflows

Linopirdine_On_Target_Pathway Linopirdine Linopirdine dihydrochloride KCNQ KCNQ2/3 Channel (M-current) Linopirdine->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter Enhanced Neurotransmitter Release (e.g., ACh) Ca_Influx->Neurotransmitter Triggers

Caption: On-target signaling pathway of this compound.

Linopirdine_Off_Target_Pathways cluster_glycine Glycine Receptor Antagonism cluster_trpv1 TRPV1 Agonism Glycine_Receptor Glycine Receptor (Cl⁻ Channel) Cl_Influx Cl⁻ Influx (Inhibition) Glycine_Receptor->Cl_Influx Mediates Linopirdine_Gly Linopirdine Linopirdine_Gly->Glycine_Receptor Blocks Glycine Glycine Glycine->Glycine_Receptor Activates Neuronal_Excitation_Gly Increased Neuronal Excitability Cl_Influx->Neuronal_Excitation_Gly Reduced inhibition leads to TRPV1 TRPV1 Channel (Cation Channel) Cation_Influx Cation Influx (e.g., Ca²⁺, Na⁺) TRPV1->Cation_Influx Mediates Linopirdine_TRPV1 Linopirdine Linopirdine_TRPV1->TRPV1 Activates Cellular_Response Cellular Response (e.g., Depolarization) Cation_Influx->Cellular_Response Leads to

Caption: Major off-target signaling pathways of Linopirdine.

Experimental_Workflow_Selectivity Start Start: Assess Linopirdine Selectivity On_Target_Assay Perform On-Target Assay (e.g., KCNQ2/3 Patch-Clamp) Start->On_Target_Assay Off_Target_Assay Perform Off-Target Assays (e.g., Glycine Binding, TRPV1 Calcium Imaging) Start->Off_Target_Assay Compare_Potency Compare IC50/EC50 Values On_Target_Assay->Compare_Potency Off_Target_Assay->Compare_Potency Selective Concentration Range is Selective Compare_Potency->Selective Sufficient Window Not_Selective Concentration Range is Not Selective Compare_Potency->Not_Selective Insufficient Window End Proceed with Optimized Experiment Selective->End Optimize_Conc Optimize Concentration (Use Lower Dose) Not_Selective->Optimize_Conc Use_Antagonists Use Specific Antagonists for Off-Targets Not_Selective->Use_Antagonists Optimize_Conc->End Use_Antagonists->End

Caption: Workflow for determining and optimizing Linopirdine selectivity.

References

Technical Support Center: Linopirdine Dihydrochloride in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using linopirdine dihydrochloride in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in electrophysiology?

Linopirdine is a potent and selective blocker of the M-current, which is generated by the Kv7 (KCNQ) family of voltage-gated potassium channels.[1][2] It primarily targets heteromeric KCNQ2/3 channels with an IC50 of approximately 2.4 µM.[3][4] By blocking these channels, linopirdine disinhibits acetylcholine release and increases glutamate release in hippocampal neurons.[3][4]

Q2: Is the blocking effect of linopirdine reversible?

Yes, the blocking effect of linopirdine on M-current is reversible.[1] Studies have shown near-complete current recovery after washout, particularly at depolarized membrane potentials.[3]

Q3: How long should the washout period be for linopirdine?

A washout period of at least 10 minutes is a common starting point.[3] However, the optimal duration can depend on the specific experimental conditions, including the concentration of linopirdine used and the cell type. It is recommended to monitor the current recovery in real-time to determine the appropriate washout duration for your experiment.

Q4: Does linopirdine have any off-target effects?

While linopirdine shows selectivity for M-channels, it can also affect other ion channels at different concentrations.[1][2] It has been reported to block homomeric KCNQ1 and KCNQ4 channels, act as a glycine receptor antagonist, and at higher concentrations, it can inhibit other voltage-gated potassium channels, acetylcholine-activated nicotinic currents, and GABA-activated Cl- currents.[1][2][3][4] Additionally, linopirdine can act as an agonist of the TRPV1 receptor.[5]

Quantitative Data Summary

The following table summarizes the IC50 values of linopirdine for various ion channels, providing a reference for its selectivity.

Ion Channel/CurrentIC50 ValueReference
M-current (IM) / KCNQ2/32.4 µM[3][4][6]
M-current (IK(M))3.4 µM[1]
Acetylcholine-activated nicotinic currents7.6 µM[1]
Medium afterhyperpolarization (ImAHP)16.3 µM[6]
GABA-activated Cl- currents26 µM[1]
Delayed rectifier K+ current (IK(V))63 µM[1]
Transient A-type K+ current (IA)69 µM[1]
Mixed Na+/K+ inward rectifying current (IQ)>300 µM[6]

Experimental Protocols

Standard Washout Protocol for Linopirdine in Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for the washout of linopirdine. Optimization may be required for specific cell types and experimental conditions.

1. Baseline Recording:

  • Establish a stable whole-cell recording and record the baseline current for 3-5 minutes in the standard extracellular solution.
  • Apply a voltage protocol appropriate for eliciting the M-current (e.g., a depolarizing step from a holding potential of -60 mV to -20 mV).

2. Linopirdine Application:

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
  • Allow the drug effect to reach a steady state, which is typically observed as a stable reduction in the target current (usually 5-10 minutes).

3. Washout Procedure:

  • Switch the perfusion back to the standard, drug-free extracellular solution.
  • Maintain a constant and adequate perfusion rate to ensure efficient exchange of the bath solution.
  • Monitor the recovery of the current amplitude in real-time by applying the voltage protocol at regular intervals (e.g., every 30-60 seconds).
  • Continue the washout for at least 10-15 minutes, or until the current returns to a stable baseline level, ideally close to the pre-drug amplitude.
  • For state-dependent blockers like linopirdine, holding the membrane potential at a depolarized level during washout can facilitate drug unbinding and improve recovery.[3]

4. Data Analysis:

  • Measure the peak current amplitude before linopirdine application (baseline), at the peak of the drug effect, and after the washout period.
  • Calculate the percentage of current inhibition and the percentage of recovery after washout.

Troubleshooting Guides

Issue 1: Incomplete or Slow Washout of Linopirdine Effect

  • Possible Cause: Insufficient perfusion rate or "dead space" in the perfusion system.

    • Troubleshooting Step: Increase the perfusion rate to ensure a complete and rapid exchange of the bath solution. Check your perfusion system for any areas where the drug solution might be retained.

  • Possible Cause: Linopirdine may be trapped in the lipid bilayer or intracellular compartments.

    • Troubleshooting Step: Prolong the washout duration. As linopirdine is a state-dependent blocker, holding the cell at a depolarized potential during the washout may facilitate its dissociation from the channel.[3]

  • Possible Cause: The concentration of linopirdine used was too high, leading to slower unbinding kinetics.

    • Troubleshooting Step: If possible, use the lowest effective concentration of linopirdine for your experiment.

Issue 2: Observing Unexpected Electrophysiological Effects

  • Possible Cause: Off-target effects of linopirdine at the concentration used.

    • Troubleshooting Step: Refer to the quantitative data table to assess potential off-target effects. If you suspect an off-target effect, try to isolate the specific current using selective blockers for other channels. For example, if you suspect modulation of nicotinic acetylcholine or GABA receptors, include their respective antagonists in your control experiments.[1]

  • Possible Cause: Activation of TRPV1 channels.[5]

    • Troubleshooting Step: If working with cells known to express TRPV1, consider co-application of a TRPV1 antagonist to confirm if the observed effects are mediated by this channel.

Issue 3: General Recording Instability During Washout

  • Possible Cause: Mechanical instability from the perfusion system.

    • Troubleshooting Step: Ensure your perfusion system provides a smooth and continuous flow. Abrupt changes in flow rate can cause mechanical stress on the cell and affect the seal.[7]

  • Possible Cause: Changes in liquid junction potential due to solution exchange.

    • Troubleshooting Step: Ensure that the ionic composition of your washout solution is identical to your control extracellular solution to minimize changes in the liquid junction potential.

  • Possible Cause: Current rundown.

    • Troubleshooting Step: If you observe a continuous decrease in current amplitude even before drug application, this may be due to rundown. Ensure your intracellular solution contains ATP and GTP to support cell health.[8] If rundown persists, consider using the perforated patch-clamp technique.

Visualizations

Linopirdine_Signaling_Pathway linopirdine Linopirdine kv7 Kv7 (KCNQ2/3) Channels linopirdine->kv7 m_current M-current (IKM) Inhibition linopirdine->m_current Blocks membrane_depolarization Membrane Depolarization m_current->membrane_depolarization Leads to ach_release Increased Acetylcholine Release membrane_depolarization->ach_release glu_release Increased Glutamate Release membrane_depolarization->glu_release

Caption: Linopirdine's primary signaling pathway.

Washout_Workflow cluster_0 Experimental Phases cluster_1 Key Actions start Start Experiment baseline 1. Record Baseline (3-5 min) start->baseline application 2. Apply Linopirdine (5-10 min) baseline->application establish_recording Establish Stable Whole-Cell Recording washout 3. Perfuse with Drug-Free Solution (≥10 min) application->washout apply_voltage_protocol Apply Voltage Protocol end End Experiment washout->end monitor_current Monitor Current Recovery analyze_data Analyze Data Troubleshooting_Logic issue Issue Incomplete Washout cause1 Possible Cause Inefficient Perfusion issue->cause1 cause2 Possible Cause Drug Trapping issue->cause2 cause3 Possible Cause High Concentration issue->cause3 solution1 Solution Increase Perfusion Rate cause1->solution1 solution2 Solution Prolong Washout & Depolarize cause2->solution2 solution3 Solution Use Lower Concentration cause3->solution3

References

Technical Support Center: Investigating the In Vivo Effects of Linopirdine Dihydrochloride on Vascular Tone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the in vivo effects of Linopirdine dihydrochloride on vascular tone. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
No significant change in mean arterial pressure (MAP) after Linopirdine administration. Inappropriate dosage: The dose may be too low to elicit a systemic vascular response. While Linopirdine has shown effects in the micromolar range in vitro, the effective in vivo dose can vary.[1][2]- Dose-response study: Perform a dose-escalation study to determine the optimal dose for your animal model. Start with doses reported in the literature (e.g., 1-3 mg/kg, intravenous) and increase incrementally.[3] - Route of administration: Ensure the chosen route (e.g., intravenous, intraperitoneal) allows for adequate bioavailability. Intravenous administration provides the most direct and rapid systemic effect.
Vascular bed-specific effects: Linopirdine exhibits selectivity for certain vascular beds, with potent vasoconstrictor effects observed in pulmonary arteries but minimal effects on mesenteric arteries.[1][2] Your in vivo model may be more sensitive to changes in vascular beds where Linopirdine has less activity.- Regional blood flow measurement: If possible, measure blood flow in specific vascular beds (e.g., pulmonary, renal, mesenteric) to assess regional differences in vascular tone. - Consider the animal model: The distribution and function of KCNQ channels can vary between species and even strains.
Anesthesia effects: Anesthetics can significantly impact cardiovascular parameters, potentially masking or altering the effects of Linopirdine.- Choice of anesthetic: Select an anesthetic with minimal cardiovascular depression. - Maintain a stable plane of anesthesia: Ensure the depth of anesthesia is consistent throughout the experiment. - Conscious animal studies: If feasible, use telemetric implants for blood pressure monitoring in conscious, freely moving animals to eliminate the confounding effects of anesthesia.
High variability in blood pressure readings between animals. Inconsistent experimental technique: Variations in surgical procedures, catheter placement, or drug administration can lead to inconsistent results.- Standardize protocols: Ensure all experimental procedures are performed consistently across all animals. - Proper catheterization: Confirm correct placement of the arterial catheter for accurate blood pressure measurement.
Animal stress: Stress can elevate blood pressure and heart rate, introducing variability.- Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures before the experiment. - Maintain a quiet environment: Minimize noise and disturbances during the experiment.
Unexpected hypotension or other adverse cardiovascular events. Off-target effects: At higher concentrations, Linopirdine can block other ion channels, such as nicotinic acetylcholine and GABA-activated Cl- currents, which could lead to complex cardiovascular responses.[4]- Dose reduction: Use the lowest effective dose determined from your dose-response studies. - Monitor other physiological parameters: In addition to blood pressure, monitor heart rate, electrocardiogram (ECG), and respiration to detect any adverse effects.
Interaction with other medications: If other drugs are being administered, there could be unforeseen interactions.- Review drug compatibility: Ensure that any other administered substances do not have known interactions with KCNQ channel blockers or cardiovascular function.
Difficulty dissolving this compound for in vivo administration. Improper solvent or concentration: this compound has specific solubility properties.- Recommended solvents: this compound is soluble in water and DMSO.[5] For in vivo use, sterile saline is a common vehicle. - Sonication: If the compound does not dissolve readily, gentle heating and/or sonication can be used. - Prepare fresh solutions: It is recommended to prepare solutions on the day of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Linopirdine on vascular tone?

A1: Linopirdine is a blocker of KCNQ (Kv7) voltage-gated potassium channels.[5] In vascular smooth muscle cells, the blockade of these channels leads to membrane depolarization. This depolarization activates L-type voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell, which in turn triggers vasoconstriction.[1][2]

Q2: Does Linopirdine affect all blood vessels equally?

A2: No, studies have shown that Linopirdine has a more potent vasoconstrictor effect on pulmonary arteries compared to mesenteric arteries.[1][2] This suggests a degree of selectivity for different vascular beds, which may be due to variations in the expression and subunit composition of KCNQ channels in different vessel types.

Q3: Is the effect of Linopirdine on vascular tone dependent on the endothelium?

A3: No, the vasoconstrictor effect of Linopirdine appears to be independent of the endothelium. Studies on isolated arteries have shown that the removal of the endothelium does not affect the contractile response to Linopirdine.[1][2] This indicates that Linopirdine acts directly on the vascular smooth muscle cells.

Q4: What are the expected in vivo hemodynamic effects of Linopirdine administration?

A4: Based on its mechanism of action, intravenous administration of Linopirdine is expected to cause an increase in peripheral vascular resistance and, consequently, an increase in mean arterial pressure. However, in studies on rats under normal conditions, the systemic vasopressor effects have been described as minimal.[3] The magnitude of the effect can be dose-dependent and may vary depending on the specific vascular bed being measured and the physiological state of the animal.

Q5: Are there any known off-target effects of Linopirdine that could influence vascular tone experiments?

A5: While Linopirdine is relatively selective for KCNQ channels, at higher concentrations it has been shown to block other ion channels, including nicotinic acetylcholine receptors and GABA-activated Cl- channels.[4] These off-target effects could potentially lead to complex and unexpected cardiovascular responses, highlighting the importance of careful dose-selection.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/TissueReference
IC₅₀ (M-current) 3.4 µMRat sympathetic neurons[4]
IC₅₀ (KCNQ2/3) 4 - 7 µMHeterologous expression[5]
IC₅₀ (KCNQ1) 8.9 µMHeterologous expression[5]
EC₅₀ (Contraction) ~1 µMRat and mouse pulmonary arteries[1][2]

Table 2: In Vivo Dosage and Hemodynamic Effects of this compound in Rats

Dose (Intravenous)Effect on Mean Arterial Pressure (MAP)Experimental ModelReference
1 and 3 mg/kgDid not affect MAP in the absence of fluid resuscitation.Hemorrhagic shock[3]
3 mg/kg (single bolus)Transiently reduced early fluid requirements but did not significantly increase MAP.Hemorrhagic shock with fluid resuscitation[3]

Note: The in vivo data is from a specific pathological model (hemorrhagic shock) and may not directly translate to normotensive conditions. Further dose-response studies in relevant models are recommended.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Sterile water for injection or sterile 0.9% saline

  • Sterile vials

  • Vortex mixer and/or sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the appropriate volume of sterile water or saline to the vial. This compound is soluble in water up to 100 mM.[5]

  • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile vial.

  • It is recommended to prepare the solution fresh on the day of the experiment.

In Vivo Blood Pressure Measurement in Anesthetized Rats (Invasive Method)

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Arterial catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • Data acquisition system

  • Heparinized saline (10-20 U/mL)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a stable plane of anesthesia.

  • Surgically expose a suitable artery, such as the carotid or femoral artery.

  • Carefully insert the arterial catheter into the artery and secure it in place with surgical sutures.

  • Connect the catheter to a pressure transducer filled with heparinized saline.

  • Connect the transducer to a data acquisition system to continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate.

  • Allow the animal to stabilize for a baseline recording period before administering Linopirdine.

  • Administer the prepared Linopirdine solution intravenously (e.g., via a cannulated femoral vein) and record the hemodynamic response.

Visualizations

Signaling Pathway of Linopirdine-Induced Vasoconstriction

G Linopirdine Linopirdine dihydrochloride KCNQ KCNQ (Kv7) Channels Linopirdine->KCNQ Blockade MembraneDepol Membrane Depolarization KCNQ->MembraneDepol Inhibition of K⁺ efflux leads to CaChannel L-type Voltage-Gated Ca²⁺ Channels MembraneDepol->CaChannel Activation CaInflux Ca²⁺ Influx CaChannel->CaInflux Opening leads to Contraction Vasoconstriction CaInflux->Contraction Triggers G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Surgery) Baseline Baseline Hemodynamic Recording AnimalPrep->Baseline DrugPrep Linopirdine Solution Preparation Administration Linopirdine Administration (IV) DrugPrep->Administration Baseline->Administration Response Post-Dose Hemodynamic Recording Administration->Response Analysis Data Analysis (MAP, HR, etc.) Response->Analysis Conclusion Conclusion Analysis->Conclusion

References

interpreting unexpected neuronal firing patterns with Linopirdine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected neuronal firing patterns during electrophysiology experiments with Linopirdine dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cognitive enhancer that primarily functions by blocking Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] This blockade specifically inhibits the M-current (I_M), a type of potassium current crucial for regulating neuronal excitability.[4][5][6][7] By blocking the M-current, Linopirdine reduces spike frequency adaptation, leading to an increase in neuronal firing and enhanced release of neurotransmitters such as acetylcholine.[1][4][6]

Q2: What are the expected effects of Linopirdine on neuronal firing?

Typically, Linopirdine is expected to increase neuronal excitability. This can manifest as:

  • A reduction in spike frequency adaptation (i.e., the neuron fires more action potentials during a sustained depolarization).[6]

  • Conversion of single-spike responses to repetitive firing or bursting.[8]

  • A depolarizing shift in the resting membrane potential.[6]

  • An increase in the release of neurotransmitters like acetylcholine and glutamate.[4][5]

Q3: At what concentrations are the effects of Linopirdine typically observed?

Linopirdine selectively blocks the M-current (I_M) with an IC50 in the range of 2.4 µM to 8.5 µM.[4][6][7][9] Effects on other potassium channels are generally observed at higher concentrations.[9] It is crucial to perform a dose-response curve in your specific preparation to determine the optimal concentration.

Q4: Are there any known off-target effects of Linopirdine?

Yes, at higher concentrations, Linopirdine can affect other ion channels. For instance, it can inhibit other potassium currents such as the delayed rectifier (I_K), the transient outward current (I_A), and certain calcium-activated potassium currents, though with lower potency than for the M-current.[9] It has also been reported to act as a glycine receptor antagonist and an agonist of the TRPV1 channel at concentrations typical for Kv7 studies.[4][10]

Troubleshooting Unexpected Firing Patterns

This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.

Issue 1: Decreased or No Change in Neuronal Firing

Q: I applied Linopirdine, but instead of an increase, I see a decrease or no change in neuronal firing. What could be the cause?

A: This is an unexpected result, as Linopirdine is a known neuronal excitability enhancer. Here’s a systematic approach to troubleshoot this issue:

Possible Cause & Troubleshooting Steps:

  • Compound Instability/Degradation:

    • Action: Prepare fresh this compound solution. The compound is soluble in water and DMSO.[2][3] Ensure proper storage of the stock solution (desiccated at room temperature).[2][3]

  • Incorrect Concentration:

    • Action: Verify your dilution calculations. Perform a concentration-response experiment to ensure you are using an effective concentration for your specific cell type and experimental conditions.

  • Off-Target Effects at High Concentrations:

    • Action: If using a high concentration of Linopirdine, consider that it can block other channels, potentially leading to complex and unpredictable effects on neuronal firing.[9] Try using a lower concentration within the reported IC50 range for M-current blockade (2.4-8.5 µM).[4][6][7][9]

  • Cell Health and Viability:

    • Action: Ensure your neuronal preparation is healthy. Poor cell health can lead to a lack of responsiveness to any pharmacological agent. Check for stable baseline recordings before drug application.

  • Experimental Artifacts:

    • Action: Review your electrophysiology setup for common issues like unstable patch-clamp recordings, drifting baseline, or changes in perfusion rate that might be misinterpreted as a drug effect.[11]

Issue 2: Excessive Neuronal Firing Leading to Depolarization Block

Q: After applying Linopirdine, the neuron fires a burst of action potentials and then becomes silent (depolarization block). Is this expected?

A: While a significant increase in firing is expected, a complete depolarization block might indicate an excessive effect, especially at higher concentrations.

Possible Cause & Troubleshooting Steps:

  • Concentration Too High:

    • Action: The most likely cause is an overly high concentration of Linopirdine, leading to excessive depolarization. Reduce the concentration and perform a dose-response study.

  • Specific Ion Channel Expression:

    • Action: The specific repertoire of ion channels in your recorded neuron can influence its response. Neurons with a lower density of channels that contribute to repolarization might be more susceptible to depolarization block.

  • Interaction with Other Receptors:

    • Action: At higher concentrations, Linopirdine's off-target effects could contribute to excessive depolarization.[4][9][10]

Issue 3: High Variability in Response Between Cells

Q: I am observing a highly variable response to Linopirdine across different neurons of the same type. Why is this happening?

A: Variability can stem from both biological and technical factors.

Possible Cause & Troubleshooting Steps:

  • Heterogeneous Cell Population:

    • Action: Even within a specific brain region, neuronal subtypes can have different ion channel expression profiles, leading to varied responses. Consider using more specific markers to identify your target neurons.

  • Inconsistent Drug Application:

    • Action: Ensure your perfusion system provides consistent and complete solution exchange in the recording chamber. Inconsistent application can lead to variable effective concentrations at the cell.

  • Fluctuating Experimental Conditions:

    • Action: Maintain stable temperature, pH, and osmolarity of your solutions, as these can significantly impact neuronal activity and drug efficacy.[12]

  • General Electrophysiology Issues:

    • Action: Rule out common sources of variability in patch-clamp recordings, such as differences in seal resistance, access resistance, and overall recording quality between experiments.

Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Linopirdine on various potassium currents, providing a reference for its selectivity.

Ion CurrentIC50 (µM)Cell TypeReference
M-current (I_M)2.4Rat Hippocampal CA1 Neurons[4][9]
M-current (I_M)3.4Rat Superior Cervical Ganglion Cells[7]
M-current (I_M)8.5Rat Hippocampal CA1 Neurons[6]
Medium Afterhyperpolarization (I_mAHP)16.3Rat Hippocampal CA1 Neurons[9]
Delayed Rectifier (I_K)63Rat Superior Cervical Ganglion Cells[7]
Transient Outward Current (I_A)69Rat Superior Cervical Ganglion Cells[7]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of M-current

This protocol provides a general framework for measuring the effect of Linopirdine on the M-current.

  • Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.

  • Solutions:

    • External Solution (ACSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

    • Internal Solution: Composition in mM: 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • Recording:

    • Establish a stable whole-cell patch-clamp recording with a seal resistance >1 GΩ and access resistance <20 MΩ.

    • Clamp the neuron at a holding potential of -20 to -30 mV.

    • Apply hyperpolarizing voltage steps (e.g., to -60 mV for 500 ms) to deactivate the M-current. The difference in the steady-state current before and after the hyperpolarizing step represents the M-current amplitude.

  • Drug Application:

    • Record a stable baseline M-current for at least 3-5 minutes.

    • Perfuse the chamber with ACSF containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state (typically 5-10 minutes).

    • Record the M-current in the presence of Linopirdine using the same voltage protocol.

  • Washout:

    • Perfuse with drug-free ACSF to observe the reversibility of the effect.

  • Analysis:

    • Measure the M-current amplitude before, during, and after Linopirdine application.

    • Calculate the percentage of inhibition caused by the drug.

Visualizations

Linopirdine_Mechanism_of_Action cluster_neuron Neuron linopirdine Linopirdine kv7 Kv7 (KCNQ) Channel (M-current) linopirdine->kv7 Blocks depolarization Membrane Depolarization kv7->depolarization Reduces K+ efflux, leading to ach_release Increased Acetylcholine Release depolarization->ach_release firing Increased Neuronal Firing depolarization->firing

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Firing Pattern Observed q1 Is the firing decreased or unchanged? start->q1 a1 Check Compound, Concentration, Cell Health, and Artifacts q1->a1 Yes q2 Is there excessive firing leading to block? q1->q2 No end Interpret Results a1->end a2 Reduce Concentration, Consider Off-Target Effects q2->a2 Yes q3 Is there high variability? q2->q3 No a2->end a3 Check Cell Homogeneity, Drug Application, and Stability q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Guide to KCNQ Channel Blockers: Linopirdine Dihydrochloride vs. XE991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and potency of two prominent KCNQ (Kv7) potassium channel blockers: Linopirdine dihydrochloride and XE991. The information presented herein is curated from peer-reviewed scientific literature to support research and development in neuroscience, pharmacology, and related fields.

Introduction

Linopirdine and XE991 are widely utilized pharmacological tools for studying the physiological roles of KCNQ channels, which are critical regulators of neuronal excitability. Blockade of these channels enhances neurotransmitter release, a mechanism of significant interest for potential therapeutic interventions in neurological disorders. While both compounds target KCNQ channels, they exhibit distinct profiles in terms of potency and selectivity. XE991 is a structural analog of linopirdine and is generally considered to be more potent.[1] This guide will delve into the quantitative differences in their efficacy and provide insights into the experimental methodologies used to characterize these compounds.

Efficacy and Potency: A Quantitative Comparison

The inhibitory effects of this compound and XE991 on various KCNQ channel subtypes have been quantified using half-maximal inhibitory concentration (IC50) values. The data, summarized in the tables below, clearly indicate that XE991 is a more potent inhibitor of KCNQ channels than Linopirdine.

Compound Target IC50 (µM) Cell Type/System
XE991 KCNQ1 (Kv7.1)0.75[2][3]Oocytes
KCNQ2 (Kv7.2)0.71[2][3]CHO Cells
KCNQ2/3 (Kv7.2/7.3)0.6[2][3][4]CHO Cells
M-current0.98[2][4]Neurons
Gross outward K+ current5.8[5]Murine portal vein smooth muscle cells
Linopirdine KCNQ1 (Kv7.1)8.9[6]Oocytes
KCNQ2/3 (Kv7.2/7.3)2.4 - 7[6][7]Hippocampal Neurons / Oocytes
Gross outward K+ current48Murine portal vein smooth muscle cells

Table 1: Comparative IC50 Values for XE991 and this compound against KCNQ Channels.

Compound Effect EC50 (nM) System
XE991 Enhancement of [3H]ACh release490[2][3]Rat brain slices
Linopirdine Enhancement of [3H]ACh release4200[1]Rat brain slices

Table 2: Comparative EC50 Values for the Enhancement of Acetylcholine Release.

Mechanism of Action

Both Linopirdine and XE991 act as state-dependent inhibitors of KCNQ channels, showing a preference for the activated or open state of the channel.[8][9][10][11] This voltage-dependent inhibition means their efficacy increases as the neuron becomes more depolarized.[8] While both compounds share this fundamental mechanism, differences in their binding kinetics have been observed. For instance, the inhibition by linopirdine is more readily reversible at depolarized potentials compared to XE991.[8]

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of Linopirdine and XE991. These are based on methodologies reported in the scientific literature and should be adapted for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of Linopirdine and XE991 on KCNQ currents in a heterologous expression system (e.g., Chinese Hamster Ovary (CHO) cells) or cultured neurons.

1. Cell Preparation:

  • Culture CHO cells stably expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).
  • For neuronal cultures, dissect and culture neurons from the desired brain region (e.g., hippocampus) of embryonic or neonatal rodents.
  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Hold the cell at a membrane potential of -80 mV.
  • To elicit KCNQ currents, apply depolarizing voltage steps (e.g., to 0 mV for 500 ms).
  • Record baseline currents in the external solution.
  • Perfuse the cell with increasing concentrations of this compound or XE991 dissolved in the external solution.
  • Record currents at each concentration after allowing for equilibration.

4. Data Analysis:

  • Measure the peak outward current at the depolarizing step for each compound concentration.
  • Normalize the current at each concentration to the baseline current.
  • Plot the normalized current as a function of the logarithm of the compound concentration.
  • Fit the data with a Hill equation to determine the IC50 value.

Neurotransmitter Release Assay ([3H]ACh Release)

This protocol measures the ability of Linopirdine and XE991 to enhance the release of acetylcholine (ACh) from brain tissue slices.

1. Tissue Preparation:

  • Prepare coronal slices (e.g., 300-400 µm thick) from the hippocampus of adult rats.
  • Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF) containing [3H]-choline to allow for the synthesis and storage of [3H]ACh.

2. Release Experiment:

  • Transfer the slices to a superfusion chamber and continuously perfuse with aCSF.
  • Collect baseline fractions of the perfusate.
  • Stimulate neurotransmitter release by depolarization with a high concentration of KCl (e.g., 25 mM) in the aCSF.
  • Apply different concentrations of this compound or XE991 in the superfusion medium prior to and during the KCl-induced depolarization.
  • Collect fractions of the perfusate throughout the experiment.

3. Data Analysis:

  • Measure the amount of [3H]ACh in each collected fraction using liquid scintillation counting.
  • Calculate the fractional release of [3H]ACh for each condition.
  • Plot the enhancement of [3H]ACh release as a function of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by KCNQ channel blockade and a typical experimental workflow for evaluating these compounds.

KCNQ_Signaling_Pathway Depolarization Neuronal Depolarization KCNQ_Channel KCNQ (Kv7) Channel Depolarization->KCNQ_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates K_Efflux K+ Efflux KCNQ_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Hyperpolarization->Depolarization Opposes Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Linopirdine_XE991 Linopirdine / XE991 Linopirdine_XE991->KCNQ_Channel Blocks

Caption: KCNQ channel signaling pathway and the effect of blockers.

Experimental_Workflow Start Start: Hypothesis (Compound blocks KCNQ channels) Cell_Culture Cell Culture (e.g., KCNQ-expressing CHO cells) Start->Cell_Culture Brain_Slices Brain Slice Preparation (e.g., Hippocampus) Start->Brain_Slices Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Analysis Data Analysis and Comparison IC50_Determination->Analysis NT_Release_Assay Neurotransmitter Release Assay (e.g., [3H]ACh) Brain_Slices->NT_Release_Assay EC50_Determination EC50 Determination NT_Release_Assay->EC50_Determination EC50_Determination->Analysis Conclusion Conclusion: Comparative Efficacy and Potency Analysis->Conclusion

Caption: Experimental workflow for comparing KCNQ channel blockers.

Conclusion

The available data consistently demonstrate that XE991 is a more potent inhibitor of KCNQ channels and a more effective enhancer of acetylcholine release compared to this compound. Both compounds serve as valuable research tools, and the choice between them may depend on the desired potency and specific experimental context. The provided experimental protocols and diagrams offer a foundational framework for researchers investigating the pharmacology of KCNQ channels.

References

A Comparative Guide to Validating the Effects of Linopirdine Dihydrochloride on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Linopirdine dihydrochloride's efficacy in promoting acetylcholine (ACh) release against other neuroactive compounds. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Mechanism of Action of Linopirdine

This compound is recognized as a cognitive enhancer that augments the release of several neurotransmitters, including acetylcholine.[1] Its primary mechanism involves the blockade of voltage-gated potassium channels, specifically the KCNQ2/3 (Kv7.2/7.3) heteromers that generate the M-current.[2] This inhibition of the M-current leads to neuronal membrane depolarization. The depolarization, in turn, activates presynaptic voltage-gated P/Q- and N-type calcium channels, resulting in an influx of calcium ions (Ca2+).[1] This increase in intracellular calcium concentration is the direct trigger for the stimulus-evoked release of neurotransmitters such as acetylcholine.[1]

While its principal action is on M-type K+ channels, research also indicates that Linopirdine can potently block nicotinic acetylcholine receptors (nAChRs) and act as an agonist for the transient receptor potential vanilloid type 1 (TRPV1) channel.[3][4][5]

Linopirdine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Linopirdine Linopirdine KCNQ KCNQ2/3 (Kv7.2/7.3) Channels (M-current) Linopirdine->KCNQ Blocks Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition leads to Ca_Channels Voltage-Gated Ca2+ Channels (P/Q- and N-type) Depolarization->Ca_Channels Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Opens ACh_Vesicles ACh Vesicles Ca_Influx->ACh_Vesicles Triggers fusion of ACh_Release Acetylcholine Release ACh_Vesicles->ACh_Release Results in

Figure 1. Signaling pathway of Linopirdine-induced acetylcholine release.

Comparative Efficacy of Acetylcholine Release Enhancers

Linopirdine's potency in enhancing acetylcholine release has been compared to other compounds, including its more potent anthracenone analogs, XE991 and DMP 543.[6] The following table summarizes the comparative efficacy of these compounds.

CompoundTarget(s)EC50 for ACh Release (Rat Brain Slices)IC50 for KCNQ2/3 (M-current)Reference(s)
Linopirdine KCNQ2/3, nAChRs, TRPV14.2 µM2.4 - 7 µM[2][6]
XE991 KCNQ Channels490 nMNot Specified in provided texts[6]
DMP 543 KCNQ Channels700 nMNot Specified in provided texts[6]
Nicotine nAChR Agonist0.19 µM (for Dopamine release)Not Applicable[7]
Anatabine nAChR Agonist1.76 µM (for Dopamine release)Not Applicable[7]

EC50 values for Nicotine and Anatabine are for dopamine release from striatal synaptosomes, which is mechanistically similar to acetylcholine release in its dependence on presynaptic receptor activation and ion influx.

Experimental Protocol: In Vitro Measurement of Acetylcholine Release

A common method for quantifying acetylcholine release from cultured cells involves the use of a cholinergic neuroblastoma cell line, such as LA-N-2, followed by analysis with high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[8][9]

Objective: To measure the effect of a test compound (e.g., Linopirdine) on extracellular and intracellular acetylcholine levels.

Materials:

  • Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

  • Cell culture medium (e.g., DMEM/Ham's F-12 with 10% FBS, penicillin, and streptomycin)

  • Assay medium (e.g., DMEM/Ham's F-12 without choline chloride, with 2% FBS)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • 0.1 M ice-cold perchloric acid

  • HPLC system with an electrochemical detector

Procedure:

  • Cell Culture: Culture LA-N-2 cells in standard cell culture medium until they reach sub-confluence.[8]

  • Incubation: Replace the culture medium with the assay medium containing the desired concentration of the test compound (Linopirdine). Incubate the cells for a specified period (e.g., 5 hours) at 37°C.[8]

  • Sample Collection (Extracellular): After incubation, collect the assay medium, which represents the extracellular fraction.[8]

  • Cell Lysis (Intracellular):

    • Wash the cells with PBS.

    • Add ice-cold 0.1 M perchloric acid to the cells to lyse them and deactivate proteins. This lysate represents the intracellular fraction.[8]

  • Sample Storage: Store both the extracellular and intracellular fractions at -30°C or lower until analysis.[8]

  • ACh Measurement:

    • Thaw the samples.

    • Analyze the choline and acetylcholine content in each fraction using an HPLC system with an electrochemical detector.[9]

    • Quantify the acetylcholine concentration by comparing the sample peaks to a standard curve generated with known concentrations of acetylcholine.

Experimental_Workflow cluster_workflow Workflow for Measuring Acetylcholine Release A 1. Culture LA-N-2 Neuroblastoma Cells B 2. Incubate with Test Compound (Linopirdine) A->B C 3. Collect Medium (Extracellular Fraction) B->C D 4. Wash Cells with PBS and Lyse with Perchloric Acid B->D F 6. Analyze ACh Levels in both fractions via HPLC-ECD C->F E 5. Collect Lysate (Intracellular Fraction) D->E E->F

Figure 2. Experimental workflow for in vitro acetylcholine release assay.

References

A Comparative Analysis of Linopirdine Dihydrochloride and Retigabine on KCNQ Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voltage-gated potassium channels of the KCNQ family (KCNQ1-KCNQ5), also known as Kv7 channels, are critical regulators of neuronal excitability. The M-current, a subthreshold, non-inactivating potassium current mediated primarily by heteromers of KCNQ2 and KCNQ3 subunits, plays a pivotal role in stabilizing the resting membrane potential and preventing repetitive firing.[1] Consequently, modulators of KCNQ channels are of significant interest in drug development for neurological disorders such as epilepsy. This guide provides a detailed comparison of two key modulators with opposing effects: Linopirdine dihydrochloride, a KCNQ channel blocker, and retigabine, a KCNQ channel opener.

Mechanism of Action

Retigabine: A Positive Allosteric Modulator (Opener) Retigabine is a potent anticonvulsant that functions as a KCNQ channel opener.[2][3][4] Its primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[1][5][6] This action increases the probability of the channels being open at or near the resting membrane potential, leading to an enhanced M-current.[5] This enhanced potassium efflux hyperpolarizes the neuron, making it less likely to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[1][4] Retigabine acts specifically on the neuronal subtypes KCNQ2, KCNQ3, KCNQ4, and KCNQ5, while the cardiac KCNQ1 channel is largely unaffected.[1][4][5][7]

This compound: A State-Dependent Blocker In contrast, Linopirdine is a well-established KCNQ channel blocker. It inhibits the M-current, which is largely composed of KCNQ2 and KCNQ3 subunits.[8] Studies suggest that Linopirdine acts as a state-dependent inhibitor, preferentially binding to and blocking the channels when they are in an activated or open state.[9][10] By blocking these potassium channels, Linopirdine reduces the outward potassium current, leading to membrane depolarization and increased neuronal excitability. This mechanism is known to enhance the release of neurotransmitters like acetylcholine, which has led to its investigation as a cognitive enhancer.[8][11]

Quantitative Comparison of Potency

The following table summarizes the half-maximal effective concentration (EC50) for the channel opener retigabine and the half-maximal inhibitory concentration (IC50) for the blocker this compound across various KCNQ channel subtypes.

CompoundKCNQ SubtypePotency (µM)Notes
Retigabine KCNQ2/3EC50: 1.6 - 1.9[1][6][12]Potent activator of the primary M-current channel.
KCNQ2EC50: 2.5[1][7]Activates homomeric KCNQ2 channels.
KCNQ3EC50: 0.6[1][7]Shows the highest potency for the KCNQ3 subtype.
KCNQ4EC50: 5.2[1]Less potent compared to KCNQ2 and KCNQ3.
KCNQ5EC50: 2.0 - 6.0[7]Effective activator.
KCNQ1-Insensitive to retigabine's opening effects.[1][4]
Linopirdine KCNQ2/3 (M-current)IC50: 2.4 - 7.3[1][8][11][13]Prototypical blocker of the neuronal M-current.
KCNQ1IC50: 8.9Also blocks the cardiac KCNQ1 channel.

Experimental Protocols

The characterization of Linopirdine and retigabine on KCNQ channels is predominantly performed using electrophysiological techniques, particularly the patch-clamp method.

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells are commonly used due to their low background of endogenous ion channels. These cells are transiently transfected with plasmids containing the cDNA for the specific human or rat KCNQ channel subunits (e.g., KCNQ2 and KCNQ3) to be studied.[1][6][9]

  • Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for the measurement of macroscopic currents from the entire cell membrane.[9] To prevent current rundown, which can occur with KCNQ channels, a perforated-patch configuration using agents like nystatin may also be employed.[14]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): Typically contains 144 NaCl, 2.5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[9]

    • Intracellular (Pipette) Solution (in mM): Typically contains 135 potassium aspartate, 2 MgCl2, 3 EGTA, 4 ATP, and 10 HEPES, with the pH adjusted to 7.2.[9]

  • Voltage Protocol: To study channel activation, a series of depolarizing voltage steps are applied from a holding potential (e.g., -70 mV) to various test potentials (e.g., up to +50 mV).[1] The resulting potassium currents are recorded. To determine the effect of a compound, recordings are made before (control) and after the application of the drug to the bath solution.

  • Data Analysis: The recorded current amplitudes at each voltage step are plotted to generate current-voltage (I-V) relationships. To assess the voltage dependence of activation, tail currents upon repolarization are measured and fitted to a Boltzmann function to determine the half-activation voltage (V½).[1] Dose-response curves are constructed by applying various concentrations of the compound to determine EC50 or IC50 values.[1][6]

Visualizations

Signaling Pathway and Drug Modulation

KCNQ_Modulation cluster_membrane Cell Membrane KCNQ KCNQ Channel (e.g., KCNQ2/3) Depolarization Membrane Depolarization KCNQ->Depolarization Inhibition of efflux leads to K_ion K+ ion KCNQ->K_ion Efflux Retigabine Retigabine Retigabine->KCNQ Opens/ Activates Linopirdine Linopirdine Linopirdine->KCNQ Blocks/ Inhibits Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability K_ion->Hyperpolarization

Caption: Modulation of KCNQ channel activity by Retigabine and Linopirdine.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture CHO Cells Transfection 2. Transfect with KCNQ cDNA Cell_Culture->Transfection Plating 3. Plate for Recording Transfection->Plating Patch 4. Establish Whole-Cell Patch Clamp Plating->Patch Control_Rec 5. Record Control Currents (Voltage Steps) Patch->Control_Rec Drug_App 6. Apply Compound (Linopirdine or Retigabine) Control_Rec->Drug_App Drug_Rec 7. Record Currents in Presence of Drug Drug_App->Drug_Rec Analysis 8. Analyze Data (I-V Curves, V½ Shift) Drug_Rec->Analysis Dose_Response 9. Generate Dose-Response Curve (IC50/EC50) Analysis->Dose_Response

Caption: Workflow for patch-clamp analysis of KCNQ channel modulators.

References

A Comparative Guide to the KCNQ Subtype Specificity of Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linopirdine dihydrochloride's specificity for KCNQ (Kv7) potassium channel subtypes against other common KCNQ modulators. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Data Presentation: Comparative Selectivity of KCNQ Channel Modulators

The following table summarizes the half-maximal inhibitory (IC50) or effective (EC50) concentrations of linopirdine and other key modulators across various KCNQ channel subtypes. This data provides a quantitative comparison of their potency and selectivity.

CompoundKCNQ1 (Kv7.1)KCNQ2 (Kv7.2)KCNQ2/3 (Kv7.2/7.3)KCNQ3 (Kv7.3)KCNQ4 (Kv7.4)KCNQ5 (Kv7.5)Assay Type
Linopirdine 8.9 µM[1]-2.4 - 7 µM[1][2]-14 µM[3]-Electrophysiology
XE991 0.75 µM[4][5][6]0.71 µM[4][5]0.6 µM[4][5][6]-5.5 µM[3]~50 µM[7]Electrophysiology
Retigabine Inactive[8]2.5 µM (EC50)[8]1.9 µM (EC50)[8]0.6 µM (EC50)[8][9]5.2 µM (EC50)[8]2-6 µM (EC50)[9]Electrophysiology
ML213 >80-fold selective[10][11]230 nM (EC50)[10][11][12]370 nM (EC50)[13]>80-fold selective[10][11]510 nM (EC50)[10][11][12]>80-fold selective[10][11]Electrophysiology, Thallium Flux

Experimental Protocols

The determination of the potency and selectivity of KCNQ channel modulators relies on robust electrophysiological and fluorescence-based assays. Below are detailed methodologies for two commonly employed techniques.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique directly measures the ionic currents flowing through KCNQ channels in response to a specific compound.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Cells are transiently or stably transfected with the cDNA encoding the desired human KCNQ channel subunit(s) (e.g., KCNQ1, KCNQ2, KCNQ3, etc.). For heteromeric channels like KCNQ2/3, cDNAs for both subunits are co-transfected.

2. Solutions:

  • Intracellular (Pipette) Solution (in mM): 134 KCl, 1.6 MgCl2, 13.2 NaCl, 3 EGTA, 9 HEPES, 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to ~300 mOsm.[14]

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1.8 CaCl2, 2 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to ~320 mOsm.[14]

3. Electrophysiological Recording:

  • Whole-cell currents are recorded using a patch-clamp amplifier and data acquisition software.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a high-resistance seal with the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

4. Voltage Protocol:

  • To determine the effect of a compound on channel activation, a double-pulse protocol is often employed.[9]

  • The cell is held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials (e.g., -140 mV to +40 mV) to elicit channel opening.[15] A subsequent repolarizing step is used to measure tail currents, which are indicative of channel deactivation.

  • For inhibitors, the reduction in current amplitude at a specific voltage is measured. For activators (openers), the leftward shift in the voltage-dependence of activation (V1/2) and the increase in peak current are quantified.[9]

5. Data Analysis:

  • Concentration-response curves are generated by applying the compound at various concentrations and measuring the resulting effect on the KCNQ current.

  • The IC50 or EC50 values are calculated by fitting the data to the Hill equation.

Thallium Flux Assay

This is a fluorescence-based, higher-throughput alternative to electrophysiology for screening KCNQ channel modulators.

1. Cell Preparation:

  • CHO or HEK293 cells stably expressing the KCNQ channel of interest are seeded in 96- or 384-well plates.[16]

2. Dye Loading:

  • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 90 minutes at room temperature in the dark.[16]

3. Compound Incubation:

  • The dye-loading solution is removed, and cells are incubated with the test compound at various concentrations for a defined period (e.g., 30 minutes).[11][16]

4. Thallium Stimulation and Signal Detection:

  • A stimulus buffer containing thallium sulfate (Tl2SO4) is added to the wells.[16]

  • The influx of thallium through open KCNQ channels leads to an increase in the fluorescence of the intracellular dye.

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

5. Data Analysis:

  • The rate of fluorescence increase is proportional to KCNQ channel activity.

  • The data is normalized to a positive control (for activators) or a maximal inhibitor (for blockers) to determine the percent activation or inhibition.

  • IC50 or EC50 values are determined by plotting the normalized response against the compound concentration.

Signaling Pathways and Experimental Workflows

The activity of KCNQ channels is intricately regulated by various signaling pathways, and their modulation has significant downstream consequences on neuronal excitability.

KCNQ_Upstream_Regulation Receptor Gq/11-Coupled Receptors (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG KCNQ_channel KCNQ Channel PIP2->KCNQ_channel Required for channel activity Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Linopirdine Linopirdine KCNQ_channel->Linopirdine Inhibits

Caption: Upstream regulation of KCNQ channels by Gq/11-coupled receptor signaling.

The activation of Gq/11-coupled receptors, such as the M1 muscarinic acetylcholine receptor, initiates a signaling cascade that leads to the inhibition of KCNQ channels.[7] This process involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] The depletion of membrane PIP2, which is essential for KCNQ channel function, contributes to their closure.[7] Linopirdine acts as a direct blocker of the KCNQ channel pore.

KCNQ_Downstream_Effects Linopirdine Linopirdine KCNQ_channel KCNQ Channel Linopirdine->KCNQ_channel Inhibits K_efflux K+ Efflux KCNQ_channel->K_efflux Reduces Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Decreases Neuronal_Excitability Neuronal Excitability Membrane_Hyperpolarization->Neuronal_Excitability Increases Neurotransmitter_Release Neurotransmitter Release (e.g., ACh) Neuronal_Excitability->Neurotransmitter_Release Enhances

Caption: Downstream effects of KCNQ channel inhibition by Linopirdine.

By inhibiting KCNQ channels, linopirdine reduces the outward flow of potassium ions (K+). This leads to membrane depolarization, an increase in neuronal excitability, and consequently, an enhanced release of neurotransmitters such as acetylcholine.[1][2] This mechanism underlies its putative cognitive-enhancing effects.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_thallium Thallium Flux Assay Ephys_Cells Transfected Cells (HEK293 or CHO) Ephys_Record Record Whole-Cell Currents Ephys_Cells->Ephys_Record Ephys_Compound Apply Compound (Concentration Range) Ephys_Record->Ephys_Compound Ephys_Analyze Analyze Current (IC50/EC50) Ephys_Compound->Ephys_Analyze Thallium_Cells Stable Cell Line in Microplate Thallium_Load Load with Fluorescent Dye Thallium_Cells->Thallium_Load Thallium_Compound Incubate with Compound Thallium_Load->Thallium_Compound Thallium_Stimulate Add Thallium & Measure Fluorescence Thallium_Compound->Thallium_Stimulate Thallium_Analyze Analyze Fluorescence (IC50/EC50) Thallium_Stimulate->Thallium_Analyze

Caption: Experimental workflows for determining KCNQ modulator specificity.

This diagram outlines the key steps in both the whole-cell patch-clamp and thallium flux assay methodologies used to characterize the specificity of compounds like linopirdine for different KCNQ channel subtypes.

References

A Cross-Validation of Linopirdine Dihydrochloride's Cognitive Enhancement Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Linopirdine dihydrochloride's cognitive enhancement effects against other alternatives, supported by experimental data. The information is presented to facilitate informed decisions in the exploration of novel therapeutic strategies for cognitive disorders.

This compound, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, has emerged as a significant compound of interest for its cognitive-enhancing properties. Its mechanism of action, centered on the potentiation of neurotransmitter release, offers a distinct approach compared to traditional cognitive enhancers. This guide synthesizes preclinical and clinical data to cross-validate its efficacy and provides a comparative analysis with established cognitive enhancers such as Donepezil, Tacrine, and Physostigmine.

Comparative Analysis of Cognitive Enhancers

The following tables summarize the quantitative data on the efficacy and receptor binding profiles of this compound and its comparators.

Table 1: In Vitro Potency of Potassium Channel Blockers
Compound EC50 for Acetylcholine Release Enhancement
Linopirdine4.2 µM
XE991490 nM
DMP 543700 nM
Table 2: In Vivo Potency of Potassium Channel Blockers
Compound Effect on Hippocampal Acetylcholine Levels
Linopirdine (5 mg/kg, p.o.)No statistically significant increase
XE991 (5 mg/kg, p.o.)>90% increase over baseline, sustained for 60 min
DMP 543 (1 mg/kg, p.o.)>100% increase, lasting more than 3 hours
Table 3: Receptor and Ion Channel Binding Profile of Linopirdine
Target IC50
Kv7.2/7.3 (M-current)2.4 µM[1]
Kv7.1 (KCNQ1)8.9 µM
Delayed rectifier K+ current (IK(V))63 µM[2]
Transient A-type K+ current (IA)69 µM[2]
Acetylcholine-activated nicotinic currents7.6 µM[2]
GABA-activated Cl- currents26 µM[2]

| Table 4: Comparative Efficacy in Preclinical Models of Cognition | | | :--- | :--- | :--- | | Compound | Behavioral Task | Observed Effect | | Linopirdine | Inhibitory Avoidance (Mice) | Significantly enhanced retention (0.026 µmol/kg)[3] | | | Morris Water Maze (Septal-lesioned rats) | Reduced number of errors, comparable to sham-operated animals[3] | | Tacrine | Passive Avoidance (Aged rats) | Improved latency | | | Morris Water Maze (AF64A-treated rats) | Failed to ameliorate learning deficits (0.1-3 mg/kg p.o.)[2] | | Physostigmine | Radial Arm Maze (NBM-lesioned rats) | Dose-dependently decreased working memory errors | | Donepezil | Passive Avoidance (Hypoxic rats) | Increased latency in step-down short memory retention test[4] | | | Morris Water Maze (Aged rats) | Improved performance |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is a standard procedure for assessing the impact of cognitive enhancers on neurotransmitter levels in the brain of freely moving animals.

1. Animal Preparation and Surgery:

  • Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

  • A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) and secured with dental cement.

  • Animals are allowed to recover for 48-72 hours post-surgery.

2. Microdialysis Procedure:

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • After a 60-90 minute equilibration period, baseline dialysate samples are collected every 20 minutes.

  • This compound or a comparator drug is administered (e.g., intraperitoneally or orally).

  • Dialysate collection continues for several hours post-administration.

3. Neurochemical Analysis:

  • Acetylcholine concentrations in the dialysate samples are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Passive Avoidance Test

This task assesses fear-motivated learning and memory.

1. Apparatus:

  • A two-chambered apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

2. Training (Acquisition Trial):

  • Each mouse is placed in the light compartment.

  • After a brief habituation period, the door is opened, and the latency to enter the dark compartment is recorded.

  • Once the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • The mouse is then returned to its home cage.

3. Retention Trial:

  • 24 hours after the training, the mouse is again placed in the light compartment.

  • The latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). A longer latency is indicative of better memory retention.

  • Cognitive enhancers are typically administered before the training trial.

Morris Water Maze

This task is a widely used test of spatial learning and memory.

1. Apparatus:

  • A large circular pool filled with opaque water. A hidden platform is submerged just below the water surface in one of the quadrants.

2. Acquisition Phase:

  • Rats are trained over several days (e.g., 5 days) with multiple trials per day.

  • In each trial, the rat is placed into the pool from a different starting position and must find the hidden platform.

  • The time to find the platform (escape latency) and the path taken are recorded.

3. Probe Trial:

  • 24 hours after the last training session, the platform is removed from the pool.

  • The rat is allowed to swim for a fixed period (e.g., 60 seconds).

  • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

Signaling Pathways and Experimental Workflows

The cognitive-enhancing effects of this compound are initiated by the blockade of Kv7 channels, leading to a cascade of downstream events that ultimately enhance synaptic plasticity and cognitive function.

Linopirdine_Signaling_Pathway Linopirdine Linopirdine dihydrochloride Kv7 Kv7 (KCNQ) Channels Linopirdine->Kv7 Blocks MembraneDepolarization Neuronal Membrane Depolarization Kv7->MembraneDepolarization Inhibition leads to VGCC Voltage-Gated Ca2+ Channels (VGCCs) MembraneDepolarization->VGCC Activates CaInflux Increased Intracellular Ca2+ VGCC->CaInflux Mediates AChRelease Increased Acetylcholine (ACh) Release CaInflux->AChRelease Triggers GluRelease Increased Glutamate (Glu) Release CaInflux->GluRelease Triggers mAChR Muscarinic ACh Receptors (mAChRs) AChRelease->mAChR Activates NMDAR NMDA Receptors GluRelease->NMDAR Activates ERK MAPK/ERK Pathway mAChR->ERK NMDAR->ERK CREB CREB Phosphorylation ERK->CREB Activates BDNF BDNF Expression and Release CREB->BDNF Increases LTP Enhanced Long-Term Potentiation (LTP) BDNF->LTP Promotes Cognition Cognitive Enhancement LTP->Cognition Underlies

Caption: Signaling pathway of Linopirdine's cognitive enhancement.

The experimental workflow for evaluating a novel cognitive enhancer typically involves a multi-tiered approach, from in vitro characterization to in vivo behavioral assessment.

Experimental_Workflow InVitro In Vitro Screening (e.g., Receptor Binding, Electrophysiology) Mechanism Mechanism of Action Studies (e.g., Neurotransmitter Release Assays) InVitro->Mechanism InVivoPK In Vivo Pharmacokinetics (e.g., Microdialysis) Mechanism->InVivoPK Behavioral Behavioral Testing in Animal Models (e.g., Morris Water Maze, Passive Avoidance) InVivoPK->Behavioral Toxicity Toxicology and Safety Pharmacology Behavioral->Toxicity Clinical Clinical Trials Toxicity->Clinical

Caption: Experimental workflow for cognitive enhancer evaluation.

This guide provides a foundational understanding of this compound's cognitive-enhancing effects in comparison to other agents. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Linopirdine Dihydrochloride and Other M-Current Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Linopirdine dihydrochloride and other prominent M-current inhibitors, supported by experimental data. The focus is on their performance, mechanism of action, and the experimental protocols used for their evaluation.

The M-current, a non-inactivating potassium current mediated by Kv7 (KCNQ) voltage-gated potassium channels, plays a crucial role in regulating neuronal excitability. Its inhibition is a key mechanism for enhancing neurotransmitter release and has been a focal point in the development of cognitive enhancers and treatments for neurological disorders. This guide delves into a comparative analysis of this compound, a well-established M-current inhibitor, and other key modulators of this critical neuronal pathway.

Performance and Potency: A Quantitative Comparison

The efficacy of M-current inhibitors is primarily assessed by their potency in blocking Kv7 channels. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater effectiveness. The following table summarizes the IC50 values for this compound and a key comparator, XE991, against various Kv7 channel subtypes.

CompoundTargetIC50 (µM)Reference
This compound M-current (native)2.4 - 8.5[1][2]
KCNQ2/KCNQ32.4[1]
M-current (rat sympathetic neurons)3.4[3]
XE991 dihydrochloride M-current0.98[4]
KCNQ10.75[4]
KCNQ20.71[4]
KCNQ2 + KCNQ30.6[4]

XE991 exhibits greater potency across multiple Kv7 channel subtypes compared to Linopirdine.[4][5] Both Linopirdine and XE991 demonstrate state-dependent inhibition, favoring the activated state of the Kv7 channels.[6][7][8] This characteristic suggests that their inhibitory action is more pronounced in active neurons.

Mechanism of Action: Inhibitors vs. Openers

While Linopirdine and XE991 act as inhibitors or blockers of the M-current, other compounds, such as Retigabine (also known as Ezogabine), function as channel openers or positive allosteric modulators.[9][10][11] Retigabine enhances M-current activity by shifting the voltage dependence of channel activation to more hyperpolarized potentials, thereby reducing neuronal excitability.[12] This contrasting mechanism of action highlights the diverse strategies for modulating the M-current for therapeutic purposes.

Signaling Pathways of M-Current Inhibition

The inhibition of the M-current by compounds like Linopirdine has significant downstream effects on neuronal signaling. By blocking the outward flow of potassium ions, these inhibitors cause membrane depolarization, which in turn enhances the release of neurotransmitters such as acetylcholine.[1] This mechanism is believed to underlie the cognitive-enhancing effects of Linopirdine.[3][13][14]

M_Current_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Linopirdine Linopirdine dihydrochloride Kv7 Kv7 (KCNQ) Channel Linopirdine->Kv7 Inhibits K_ion K+ Kv7->K_ion K+ Efflux Depolarization Membrane Depolarization Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Vesicle_fusion Vesicle Fusion ACh_release Acetylcholine Release ACh_synapse Acetylcholine ACh_release->ACh_synapse AChR Acetylcholine Receptor ACh_synapse->AChR Binds to Postsynaptic_effect Postsynaptic Effect AChR->Postsynaptic_effect Initiates Patch_Clamp_Workflow start Start cell_prep Cell Preparation start->cell_prep solution_prep Prepare External and Internal Solutions start->solution_prep pipette_pull Pull Glass Micropipette start->pipette_pull setup Mount Coverslip and Position Pipette cell_prep->setup solution_prep->setup pipette_pull->setup seal Form Gigaohm Seal setup->seal break_in Rupture Membrane (Whole-Cell Configuration) seal->break_in voltage_clamp Voltage Clamp at Holding Potential break_in->voltage_clamp protocol Apply M-Current Voltage Protocol voltage_clamp->protocol record_control Record Baseline M-Current protocol->record_control apply_compound Apply M-Current Inhibitor record_control->apply_compound record_effect Record M-Current in Presence of Inhibitor apply_compound->record_effect washout Washout Inhibitor record_effect->washout record_washout Record M-Current After Washout washout->record_washout analysis Data Analysis record_washout->analysis end End analysis->end

References

Confirming Linopirdine Dihydrochloride's Mechanism of Action with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Linopirdine dihydrochloride's performance with other alternatives, supported by experimental data. We delve into its mechanism of action, validated through genetic models, and present detailed experimental protocols and data for a comprehensive understanding.

This compound is a potent cognitive enhancer that has been extensively studied for its potential in treating neurological disorders. Its primary mechanism of action involves the blockade of KCNQ (Kv7) voltage-gated potassium channels, specifically the KCNQ2/3 heteromer, which is responsible for the M-current in neurons.[1] This inhibition leads to increased neuronal excitability and enhanced release of neurotransmitters such as acetylcholine and glutamate, which are crucial for learning and memory.[1][2] While direct evidence from genetic knockout models specifically testing the cognitive effects of Linopirdine is limited, a substantial body of circumstantial evidence from in vitro studies, wild-type animal models, and genetic studies of related KCNQ channel modulators strongly supports this mechanism.

Comparative Analysis of KCNQ Channel Modulators

To understand the specific action of Linopirdine, it is essential to compare it with other well-characterized KCNQ channel modulators. This table summarizes the key characteristics of Linopirdine, the more potent KCNQ blocker XE991, and the KCNQ channel opener Retigabine.

CompoundPrimary TargetMechanism of ActionIC50/EC50Key Cognitive Effects
Linopirdine KCNQ2/3, KCNQ1Blocker of M-current~3.4-8.5 µM for M-current[3][4]Enhances performance in passive avoidance and Morris water maze tasks.[2]
XE991 KCNQ2/3, KCNQ1Potent and selective KCNQ channel blocker~0.6-0.98 µM for KCNQ2/3[5]Enhances learning and memory in healthy mice and reverses cognitive impairment in disease models.[6]
Retigabine KCNQ2/3/4/5Opener of KCNQ channelsEC50 of ~0.6 µM for KCNQ3Anticonvulsant effects; its impact on cognition is less studied in the context of enhancement.

Confirmation of Mechanism with Genetic Models

While direct studies on Linopirdine in KCNQ knockout mice are scarce, likely due to the lethal phenotype of a full KCNQ2 knockout, studies on conditional knockouts and with other KCNQ modulators provide strong evidence for the on-target effects of drugs targeting these channels.[5][7]

  • KCNQ2 Conditional Knockout Mice: Studies using conditional knockout mice, where the Kcnq2 gene is deleted in specific neuronal populations (e.g., cortical pyramidal neurons), have demonstrated the critical role of these channels in regulating neuronal excitability.[8] These models show increased firing rates and a reduced medium afterhyperpolarization, effects that are mimicked by the application of KCNQ channel blockers like XE991 in wild-type animals.[8]

  • KCNQ3 Knockout Mice: Mice lacking the Kcnq3 gene also exhibit altered neuronal excitability, although the phenotype is generally milder than that of KCNQ2 knockouts.[8]

  • Studies with Retigabine: The anticonvulsant effects of the KCNQ channel opener Retigabine are significantly altered in KCNQ2 and KCNQ3 knockout mice, confirming that its mechanism of action is dependent on these specific channel subunits.

These genetic studies, while not directly employing Linopirdine for cognitive testing, provide a robust validation of the principle that pharmacological modulation of KCNQ2/3 channels has significant effects on neuronal function. The observed cognitive enhancements with Linopirdine in wild-type animals are therefore strongly inferred to be a direct consequence of its action on these genetically validated targets.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Linopirdine and a typical experimental workflow for assessing its cognitive-enhancing effects.

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Linopirdine Linopirdine KCNQ2_3 KCNQ2/3 Channel Linopirdine->KCNQ2_3 Blocks Depolarization Membrane Depolarization KCNQ2_3->Depolarization Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (ACh, Glu) Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptors Neurotransmitter_Release->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Cognitive_Function Enhanced Cognitive Function Signal_Transduction->Cognitive_Function

Figure 1: Signaling pathway of Linopirdine's action.

cluster_setup Experimental Setup cluster_behavior Behavioral Testing cluster_analysis Data Analysis Animal_Model Wild-type Mice Drug_Admin Linopirdine or Vehicle Administration Animal_Model->Drug_Admin Habituation Habituation to Test Arena Drug_Admin->Habituation Training Training Phase (e.g., Novel Object Recognition) Habituation->Training Test Test Phase (Introduction of Novel Object) Training->Test Data_Collection Video Tracking & Exploration Time Measurement Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion on Cognitive Enhancement Statistical_Analysis->Conclusion

Figure 2: Experimental workflow for cognitive testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[1][9][10][11][12]

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A video camera is mounted above the arena to record the sessions.

  • Habituation: Mice are individually placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

  • Training/Familiarization Phase: Two identical objects are placed in the arena. The mouse is allowed to explore the objects freely for a defined period (e.g., 10 minutes).

  • Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set time (e.g., 5-10 minutes).

  • Data Analysis: The time spent exploring each object (novel vs. familiar) is measured. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task to evaluate spatial learning and memory.[13][14][15][16][17]

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (Training): Mice are subjected to a series of trials (e.g., 4 trials per day for 5 days) where they are released from different starting positions and must find the hidden platform. The latency to find the platform is recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: The time spent in the target quadrant (where the platform was previously located) during the probe trial is measured. A significant preference for the target quadrant indicates good spatial memory.

Electrophysiological Recording of M-current

Whole-cell patch-clamp recordings are used to measure the M-current in neurons.

  • Cell Preparation: Neurons (e.g., from hippocampal slices or cultured neuronal cell lines) are prepared for patch-clamp recording.

  • Recording Configuration: The whole-cell patch-clamp configuration is established.

  • Voltage Protocol: To isolate the M-current, a specific voltage protocol is applied. For example, the membrane potential is held at a depolarized level (e.g., -20 mV) to activate the M-current and then stepped to more hyperpolarized potentials (e.g., -60 mV) to observe the deactivating M-current tail.

  • Drug Application: Linopirdine is applied to the bath solution at various concentrations to determine its effect on the M-current amplitude.

  • Data Analysis: The amplitude of the M-current is measured before and after drug application to determine the IC50 value.

Conclusion

References

Assessing the Reproducibility of Linopirdine Dihydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linopirdine dihydrochloride, a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels, has been a subject of interest for its potential as a cognitive enhancer. By inhibiting these channels, Linopirdine increases the release of acetylcholine, a neurotransmitter crucial for learning and memory.[1] Despite promising preclinical results, Linopirdine failed to demonstrate clinically meaningful efficacy in Phase III clinical trials for Alzheimer's disease. This guide provides a comprehensive comparison of this compound with key alternatives, focusing on the reproducibility of experimental findings. We present quantitative data, detailed experimental protocols, and an analysis of the signaling pathways involved to aid researchers in designing and interpreting studies in this area.

Comparative Analysis of In Vitro Potency

The primary mechanism of action for Linopirdine is the blockade of KCNQ channels. The reproducibility of its potency is a critical factor for in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Linopirdine and its common alternatives, XE991 and Retigabine, against various KCNQ channel subtypes as reported in multiple studies.

CompoundTargetIC50 (µM)Cell LineReference
Linopirdine KCNQ2/32.4Rat Hippocampal Neurons[1]
KCNQ2/34 - 7Not Specified
KCNQ18.9Not Specified
M-current (likely KCNQ2/3)3.4Rat Sympathetic Neurons[2]
Delayed Rectifier K+ Current (IKv)63Rat Sympathetic Neurons[2]
Transient A-type K+ Current (IA)69Rat Sympathetic Neurons[2]
XE991 KCNQ2/3~1CHO Cells[3][4]
Retigabine KCNQ2/3EC50 = 1.6 (activator)CHO-KCNQ2/3 Cells

Note: Retigabine is a channel activator, hence its potency is expressed as a half-maximal effective concentration (EC50). The variability in Linopirdine's IC50 values across different studies highlights the importance of standardized experimental conditions for ensuring reproducibility.

In Vivo Efficacy: Assessing Cognitive Enhancement

The cognitive-enhancing effects of Linopirdine have been evaluated in various animal models. However, the translation of these findings to clinical efficacy has been challenging. This section provides an overview of common behavioral assays and key findings.

Behavioral Assay Protocols

To facilitate the replication of studies, detailed protocols for three widely used behavioral assays to assess learning and memory are provided below.

1. Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.

  • Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant.

  • Procedure:

    • Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Escape latency, path length, and time spent in the target quadrant are the primary outcome measures.

2. Passive Avoidance Test

This test assesses fear-motivated learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

    • Retention Trial: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates better memory of the aversive experience.

3. Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena.

    • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

  • Data Analysis: A preference for exploring the novel object, indicated by a discrimination index, suggests the animal remembers the familiar object.

Comparative Efficacy in Animal Models

Direct comparative studies of Linopirdine and its alternatives in these behavioral assays are limited. However, available data suggests:

  • Linopirdine: Has been shown to improve performance in the Morris water maze and passive avoidance tasks in rodent models of cognitive impairment.[5]

  • XE991: As a more potent KCNQ channel blocker, it is often used as a tool to probe the role of these channels in cognition.

  • Retigabine: While primarily an anticonvulsant, its opposing mechanism of action (KCNQ channel activation) makes it a useful comparator to understand the consequences of channel modulation. One study found that neonatal exposure to phenobarbital, but not retigabine, induced deficits in a passive avoidance task in rats.[6]

  • Donepezil: An acetylcholinesterase inhibitor and a standard-of-care treatment for Alzheimer's disease, serves as a clinically relevant comparator. Studies have shown its efficacy in the novel object recognition test.[7][8][9]

Pharmacokinetic Profile

ParameterValue (in rats)Route of AdministrationReference
Half-life (t½) 0.6 hoursIntravenous

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Linopirdine

Linopirdine_Signaling_Pathway linopirdine Linopirdine linopirdine->inhibition kcnq Kv7 (KCNQ) Channels ach_release Increased Acetylcholine Release kcnq->ach_release Inhibition leads to inhibition->kcnq cognitive_enhancement Cognitive Enhancement ach_release->cognitive_enhancement

Caption: Linopirdine's mechanism of action.

Experimental Workflow for Assessing Cognitive Enhancement

Cognitive_Enhancement_Workflow cluster_animal_model Animal Model of Cognitive Impairment cluster_treatment Treatment Groups cluster_behavioral_testing Behavioral Testing animal_model e.g., Aged rats, Scopolamine-induced amnesia vehicle Vehicle linopirdine Linopirdine alternative Alternative Drug (e.g., XE991, Donepezil) mwm Morris Water Maze vehicle->mwm pat Passive Avoidance Test vehicle->pat nor Novel Object Recognition vehicle->nor linopirdine->mwm linopirdine->pat linopirdine->nor alternative->mwm alternative->pat alternative->nor data_analysis Data Analysis and Comparison mwm->data_analysis pat->data_analysis nor->data_analysis

Caption: Workflow for in vivo cognitive studies.

Discussion on Reproducibility and Clinical Translation

The discrepancy between the robust preclinical cognitive-enhancing effects of Linopirdine and its failure in Phase III clinical trials underscores the challenges of reproducibility and translation in drug development. Several factors may contribute to this "reproducibility crisis":

  • Publication Bias: Positive results are more likely to be published than negative or inconclusive findings, potentially creating an overestimation of a drug's efficacy.

  • Differences in Experimental Design: Variations in animal models, behavioral testing protocols, and statistical analyses across laboratories can lead to inconsistent results.[10][11][12][13]

  • Lack of Direct Comparative Studies: The scarcity of head-to-head comparisons of Linopirdine with other cognitive enhancers under identical experimental conditions makes it difficult to assess its relative efficacy and the reproducibility of its effects.

  • Complexity of Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's may not be adequately captured by current animal models, leading to poor translation of preclinical findings.

For Linopirdine specifically, one study suggested that its cognitive-enhancing effects may be limited to specific situations, as it did not improve performance in a titrating matching-to-sample paradigm in monkeys and pigeons.[14] This highlights the importance of using a battery of behavioral tests to assess the full spectrum of a compound's cognitive effects.

Conclusion

Assessing the reproducibility of this compound studies requires a critical evaluation of the available data and the methodologies used. This guide provides a framework for researchers by consolidating quantitative data, detailing key experimental protocols, and visualizing the underlying biological and experimental processes. While Linopirdine shows clear in vitro activity as a KCNQ channel blocker and demonstrates cognitive-enhancing effects in preclinical models, its clinical failure highlights the significant hurdles in translating these findings to human therapies. Future research should prioritize standardized and well-controlled comparative studies to robustly evaluate the potential of KCNQ channel modulators for cognitive disorders.

References

A Comparative Analysis of Linopirdine Dihydrochloride and Other Potassium Channel Blockers in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of linopirdine dihydrochloride and other potassium channel blockers in established epilepsy models. The information is intended to support research and development efforts in the field of antiepileptic drug discovery by presenting available quantitative data, detailed experimental protocols, and illustrating relevant cellular pathways and workflows.

Introduction to Potassium Channels and Epilepsy

Potassium channels are crucial regulators of neuronal excitability. Their diverse subtypes contribute to setting the resting membrane potential, shaping action potentials, and modulating neurotransmitter release. Dysfunction of these channels has been implicated in the pathophysiology of epilepsy, making them a key target for the development of novel antiseizure medications. This guide focuses on the comparative effects of various potassium channel blockers in preclinical models of epilepsy, with a particular emphasis on this compound.

KCNQ/Kv7 Channel Blockers: Linopirdine and XE991

Linopirdine and XE991 are inhibitors of the KCNQ (or Kv7) family of voltage-gated potassium channels, which are responsible for the M-current, a critical regulator of neuronal excitability.

This compound: Pro-Convulsant Profile

Contrary to the expected anticonvulsant effect of neuronal excitability reduction, available preclinical data suggest that linopirdine exhibits pro-convulsant properties. In the pentylenetetrazol (PTZ)-induced seizure model, linopirdine was found to lower the seizure threshold in mice.

Table 1: Effects of this compound in the Pentylenetetrazol (PTZ) Seizure Model

Animal ModelCompoundDose (mg/kg, i.p.)Effect on Seizure ThresholdSeizure Type Observed
Wild-type mice (CF1, C57BL/6J, FVB/NJ)Linopirdine20Significantly lowered (p<0.01)Clonic seizures
Genetically epilepsy-prone mice (Frings, BALB/c.B6-Szt1/+)Linopirdine10 - 30LoweredClonic seizures, tonic extension
XE991: A Potent KCNQ Blocker with Seizure-Inducing Potential

XE991 is a more potent and selective KCNQ channel blocker than linopirdine. While it is often used experimentally to reverse the effects of KCNQ channel openers, studies also indicate its potential to induce seizures, particularly in susceptible models. In Kv1.1 knockout mice, a model for spontaneous seizures, a single dose of XE991 (5-10 mg/kg, i.p.) triggered bilateral seizures. Furthermore, in wild-type mice, XE991 has been shown to exacerbate seizures induced by chemoconvulsants like pilocarpine.

KCNQ/Kv7 Channel Openers: The Case of Retigabine

In contrast to KCNQ channel blockers, the KCNQ channel opener retigabine (ezogabine) has demonstrated broad-spectrum anticonvulsant activity in various preclinical models.

Table 2: Anticonvulsant Effects of Retigabine in Preclinical Seizure Models

Epilepsy ModelAnimal ModelCompoundDose (mg/kg)RouteKey Findings
Maximal Electroshock (MES)MouseRetigabineED₅₀ = 42.9i.p.Dose-dependent reduction in seizure score.
Maximal Electroshock (MES)RatRetigabineED₅₀ = 13.9i.p.Significant reduction in seizure frequency.
Amygdala KindlingRatRetigabine10i.p.Decreased seizure score and afterdischarge duration.

Other Classes of Potassium Channel Blockers in Epilepsy Models

BK Channel Blockers: The Example of Paxilline

Large-conductance calcium-activated potassium (BK) channels also play a role in regulating neuronal excitability. The BK channel blocker paxilline has shown anticonvulsant effects in certain seizure models.

Table 3: Effects of Paxilline in the Pentylenetetrazol (PTZ) Seizure Model

Animal ModelCompoundDoseRouteKey Findings
MicePaxillineNot specifiedi.p.Reduced seizure duration and intensity.
K-ATP Channel Modulators: Cromakalim

ATP-sensitive potassium (K-ATP) channels link neuronal excitability to cellular metabolism. The K-ATP channel opener cromakalim has demonstrated anticonvulsant properties in the PTZ seizure model.

Table 4: Effects of Cromakalim in the Pentylenetetrazol (PTZ) Seizure Model

Animal ModelCompoundDose (µg/kg, i.p.)Key Findings
MiceCromakalim0.1, 10, 30Significantly increased the latency to seizure and death induced by organophosphates.

Signaling Pathways and Experimental Workflows

KCNQ_Channel_Pathway cluster_neuron Neuron cluster_drugs Drug Action KCNQ_channel KCNQ2/3 Channel M_current M-Current (K+ efflux) KCNQ_channel->M_current generates Membrane_Potential Membrane Hyperpolarization M_current->Membrane_Potential leads to Neuronal_Excitability Decreased Neuronal Excitability Membrane_Potential->Neuronal_Excitability results in Linopirdine Linopirdine / XE991 (Blockers) Linopirdine->KCNQ_channel Inhibits Retigabine Retigabine (Opener) Retigabine->KCNQ_channel Activates

Diagram 1: Role of KCNQ channels in neuronal excitability and modulation by blockers and openers.

MES_Workflow start Animal Preparation (e.g., Mouse) drug_admin Drug Administration (e.g., Linopirdine, Vehicle) start->drug_admin electroshock Corneal Electroshock (e.g., 50 mA, 60 Hz, 0.2s) drug_admin->electroshock observation Observation of Seizure electroshock->observation endpoint Primary Endpoint: Abolition of Tonic Hindlimb Extension observation->endpoint data_analysis Data Analysis (% protected, ED50) endpoint->data_analysis

Diagram 2: Experimental workflow for the Maximal Electroshock (MES) seizure model.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

  • Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).

  • Apparatus: An electroshock device capable of delivering a constant alternating current through corneal electrodes.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).

    • At the time of expected peak effect, apply a topical anesthetic to the animal's corneas.

    • Deliver an electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) via corneal electrodes.

    • Observe the animal for the presence of a tonic hindlimb extension, which is the characteristic endpoint of the MES seizure.

  • Data Analysis: The primary outcome is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension. From this data, the median effective dose (ED₅₀) can be calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce clonic seizures and is considered a model for generalized absence and myoclonic seizures.

  • Animals: Male albino mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a predetermined pretreatment time, administer a sub-convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p. for mice) to induce seizures.

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting different seizure stages are recorded and compared between treatment groups.

Amygdala Kindling Model

The kindling model is a model of temporal lobe epilepsy where repeated sub-convulsive electrical stimulation of a limbic structure, such as the amygdala, leads to the progressive development of more severe seizures.

  • Animals: Rats are commonly used.

  • Procedure:

    • Surgically implant a bipolar electrode into the basolateral amygdala.

    • After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current required to elicit an afterdischarge (a brief electrographic seizure).

    • Deliver daily electrical stimulations at or slightly above the ADT.

    • Observe and score the behavioral seizure severity using the Racine scale.

    • Once the animals are fully kindled (consistently exhibiting stage 4 or 5 seizures), the effect of test compounds on seizure threshold and seizure severity can be evaluated.

  • Data Analysis: The number of stimulations required to reach a fully kindled state, the duration of afterdischarges, and the seizure severity scores are the primary outcome measures.

Conclusion

The available preclinical data indicate that the KCNQ channel blocker this compound exhibits pro-convulsant effects in the PTZ seizure model. This contrasts with the anticonvulsant activity observed with the KCNQ channel opener retigabine. Other potassium channel blockers, such as the BK channel antagonist paxilline, and openers, like the K-ATP channel opener cromakalim, have shown anticonvulsant potential in specific epilepsy models. This comparative guide highlights the complex role of potassium channel modulation in seizure activity and underscores the importance of target- and compound-specific evaluation in preclinical epilepsy research. Further studies are warranted to fully elucidate the therapeutic potential and risks associated with modulating different potassium channel subtypes for the treatment of epilepsy.

Evaluating the Translational Relevance of Linopirdine Dihydrochloride in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Linopirdine dihydrochloride (formerly DuP 996) is a cognition-enhancing agent that has been investigated for its therapeutic potential, most notably in Alzheimer's disease. Its development was based on a novel mechanism of action centered on the modulation of neuronal excitability. Despite promising preclinical data, Linopirdine failed to demonstrate clinically meaningful efficacy in Phase 3 human trials. This guide provides a comprehensive evaluation of the key animal studies involving Linopirdine, comparing its performance with relevant alternatives to critically assess its translational relevance for researchers, scientists, and drug development professionals.

Mechanism of Action: KCNQ Channel Blockade

Linopirdine's primary mechanism of action is the blockade of Kv7 (KCNQ) voltage-gated potassium channels.[1][2] Specifically, it inhibits the KCNQ2/3 heteromer, which generates the M-current, a crucial regulator of neuronal excitability.[3] By blocking these channels with an IC50 of approximately 2.4 µM, Linopirdine reduces potassium efflux, leading to membrane depolarization.[3][4] This increased excitability enhances the stimulus-evoked release of several key neurotransmitters, including acetylcholine (ACh) and glutamate, in brain regions critical for learning and memory, such as the hippocampus.[3][4] This targeted action formed the rationale for its investigation as a cognitive enhancer.

Linopirdine_Mechanism cluster_neuron Presynaptic Neuron Lino Linopirdine KCNQ Kv7.2/Kv7.3 (KCNQ) Channel Lino->KCNQ Blocks Depol Membrane Depolarization KCNQ->Depol Inhibition leads to Ca Voltage-Gated Ca2+ Channels Depol->Ca Activates Ca_influx Ca2+ Influx Ca->Ca_influx Opens Release Increased Neurotransmitter Release (ACh, Glu) Ca_influx->Release Triggers

Figure 1: Signaling pathway of Linopirdine's mechanism of action.

Comparative Efficacy in Animal Models

Linopirdine has been evaluated in various animal models targeting cognitive impairment, epilepsy, and tinnitus. Its performance is best understood when compared to mechanistically similar compounds, such as the more potent KCNQ blocker XE991, and functionally opposing compounds, like the KCNQ channel opener Retigabine.

Cognitive Enhancement Models

Animal models of cognitive impairment, particularly those involving cholinergic deficits, have been central to the preclinical evaluation of Linopirdine.

Data Summary

Animal ModelCompoundDoseKey Outcome MeasureResult
Septal-Lesioned Rat (Water Maze) Linopirdine0.026 µmol/kgNumber of ErrorsReduced errors to a level comparable to sham-operated controls.[3] (Quantitative data not available in abstracts).
Vehicle-Number of ErrorsImpaired performance compared to sham-operated controls.[5][6]
Normal Mice (Inhibitory Avoidance) Linopirdine0.026 µmol/kgRetention of AvoidanceSignificantly enhanced retention.[3] (Specific latency data not available in abstracts).
Vehicle-Retention of AvoidanceBaseline performance.
ACh Depletion Model (Mice) XE991Not SpecifiedCognitive ImpairmentReverted cognitive impairment.[7]

Note: Specific quantitative data (e.g., mean escape latency, step-through latency times) were not available in the cited abstracts.

Epilepsy Models

The role of KCNQ channels in controlling neuronal hyperexcitability is critical in epilepsy. While KCNQ openers are anticonvulsant, blockers like Linopirdine are expected to be proconvulsant.

Data Summary

Animal ModelCompoundDoseKey Outcome MeasureResult
Kainic Acid-Induced Seizures (Kcnq2 mutant mice) Retigabine (Opener)5-15 mg/kgSeizure Activity / Spike BurstsSignificantly attenuated seizure activity and reduced the number of spike bursts.[4]
PhenobarbitalNot SpecifiedSeizure ActivityLess effective than Retigabine in this model.[4]
Various Seizure Models (Rats/Mice) Retigabine (Opener)VariousSeizure Frequency/SeverityBroad-spectrum anticonvulsant efficacy.[1][2]
Kv1.1 Knockout Mice (Genetically epilepsy-prone) XE991 (Blocker)5-10 mg/kg i.p.Seizure InductionTriggered bilateral seizure complexes, leading to death.[8]
Tinnitus Models

Tinnitus is hypothesized to result from neuronal hyperactivity in auditory pathways, potentially linked to a reduction in KCNQ channel function. Therefore, KCNQ channel openers are considered a potential therapy.

Data Summary

Animal ModelCompound ClassExpected EffectKey Outcome MeasureRationale / Published Result
Noise-Induced Tinnitus (Rodent) KCNQ Opener (e.g., Retigabine)Therapeutic (Prevents/Reduces Tinnitus)Gap Detection PerformanceAn FDA-approved epilepsy drug, Retigabine, was redesigned to create RL-81, a potent KCNQ2/3 opener, to specifically treat tinnitus.[9]
Noise-Induced Tinnitus (Rodent) KCNQ Blocker (e.g., Linopirdine)Detrimental (Induces/Worsens Tinnitus)Gap Detection PerformanceThe tinnitus percept is thought to "fill in" silent gaps; KCNQ blockers would enhance the underlying hyperactivity, likely worsening gap detection deficits.[10][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are reconstructed protocols for key experiments based on standard practices and available data.

Septal-Lesioned Rat Model with Morris Water Maze
  • Animals: Male Wistar rats.

  • Surgical Procedure: Rats undergo stereotaxic surgery to create bilateral electrolytic lesions in the medial septal nucleus, a key hub for cholinergic projections to the hippocampus. Sham-operated animals undergo the same surgical procedure without the electrical current. Lesions are intended to model the cholinergic dysfunction seen in Alzheimer's disease.[3][5]

  • Apparatus (Morris Water Maze): A circular pool (approx. 1.5-2.0 m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface in a fixed location. Distal visual cues are placed around the room to be used for spatial navigation.

  • Drug Administration: Linopirdine (e.g., 0.026 µmol/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes prior to behavioral testing.

  • Testing Protocol:

    • Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform from various starting positions.

    • Outcome Measures: Key metrics recorded are escape latency (time to find the platform) and number of errors (e.g., entries into incorrect quadrants).[3]

    • Probe Trial: After the final acquisition trial, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

Inhibitory Avoidance Task
  • Animals: Male mice (e.g., CF-1 strain).

  • Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark compartment with an electrified grid floor. The compartments are connected by a small opening.

  • Drug Administration: Linopirdine (e.g., 0.026 µmol/kg) or vehicle is administered prior to the training session.

  • Testing Protocol:

    • Training (Acquisition): A mouse is placed in the illuminated compartment. Due to the natural preference for dark environments, the mouse will typically enter the dark compartment. Upon entry, a mild, brief footshock (e.g., 0.8 mA for 1 second) is delivered.[6]

    • Retention Test: 24 or 48 hours later, the mouse is again placed in the illuminated compartment.

    • Outcome Measure: The primary metric is the step-through latency —the time it takes for the mouse to re-enter the dark compartment. A longer latency indicates better retention of the aversive memory.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Testing A Animal Acclimatization (e.g., 1 week) B Model Induction (e.g., Septal Lesion or Saline Sham) A->B C Post-Surgical Recovery (e.g., 1-2 weeks) B->C D Drug/Vehicle Administration (e.g., Linopirdine i.p., 30 min pre-test) C->D E Behavioral Testing (e.g., Morris Water Maze Trial) D->E F Data Collection (Escape Latency, Errors, etc.) E->F G Statistical Analysis (Comparison between groups) F->G

Figure 2: Generalized workflow for a cognitive animal study.

Evaluation of Translational Relevance

The preclinical animal data for Linopirdine presented a compelling case for its development. It demonstrated efficacy in models of cholinergic dysfunction, which is a key pathology in Alzheimer's disease, and its mechanism of enhancing acetylcholine release was well-supported.[3] The studies showed that Linopirdine could improve performance in complex spatial learning tasks in impaired animals.[3]

However, the ultimate failure of Linopirdine in Phase 3 clinical trials highlights a significant translational gap. Several factors may contribute to this discrepancy:

  • Model Limitations: While the septal-lesioned rat mimics the cholinergic deficit of Alzheimer's, it fails to replicate other critical pathologies like amyloid-beta plaques and tau tangles. The complexity of human neurodegenerative disease is far greater than the specific deficits induced in these animal models.

  • Magnitude of Effect: The improvements seen in animal models, while statistically significant, may not translate to a clinically meaningful benefit in humans. The complex cognitive and functional decline in Alzheimer's patients may require a more profound therapeutic effect than what Linopirdine could provide.

  • Opposing Effects and Target Engagement: The mechanism of Linopirdine—enhancing neuronal excitability—is beneficial for a hypofunctional cholinergic system but is detrimental in conditions of hyperexcitability, such as epilepsy. The proconvulsant nature of KCNQ blockers like XE991 in animal models underscores the delicate balance of neuronal firing.[8] It is possible that in the complex neurochemical environment of the human Alzheimer's brain, a general increase in excitability produced off-target effects that negated the cognitive benefits or introduced side effects.

The comparison with Retigabine is particularly illustrative. As a KCNQ channel opener, its anticonvulsant properties in animal models successfully translated into an effective anti-epileptic drug for humans.[1][4] This demonstrates that when the animal model pathology (hyperexcitability) accurately reflects the human condition and the drug mechanism directly counteracts it, the translational predictability is much higher.

Conclusion

The animal studies of this compound provide a valuable case study in the challenges of translating preclinical findings to clinical success. The compound showed clear, mechanistically-plausible efficacy in relevant cognitive models. However, the models themselves were simplifications of a complex human disease. The translational failure underscores the importance of not only demonstrating statistical significance in animal studies but also considering the magnitude of the effect and the potential for opposing actions in different neurological contexts. For researchers, the story of Linopirdine emphasizes the need for more complex, multi-pathway animal models and a deeper understanding of how modulating fundamental processes like neuronal excitability will impact the intricate network of the human brain in disease states.

References

Safety Operating Guide

Navigating the Safe Disposal of Linopirdine Dihydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and responsible disposal of Linopirdine dihydrochloride, ensuring the protection of laboratory personnel and the environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is imperative.[1]

Immediate Safety and Handling Considerations

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Although not classified as hazardous, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • In case of contact, rinse the affected area with plenty of water.[1] If symptoms persist after swallowing, consult a doctor.[1]

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Pick up the spilled material mechanically.[1]

  • Spilled chemicals and the materials used for cleanup should generally be treated as hazardous waste and disposed of accordingly.[2][3]

Summary of Safety and Disposal Information

The following table summarizes key data for this compound based on available Safety Data Sheets (SDS).

ParameterInformationSource
GHS Hazard Classification Not a hazardous substance or mixture[1]
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Disposal Recommendation Waste material must be disposed of in accordance with national and local regulations. Smaller quantities can potentially be disposed of with household waste, but always follow official regulations.[1]
Container Handling Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Standard Disposal Procedure for this compound

Given that this compound is intended for research use only, its disposal should align with institutional and regulatory standards for laboratory chemical waste.[4] The following step-by-step procedure outlines the recommended course of action.

Step 1: Waste Characterization and Segregation

  • Do not mix: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Original Container: Whenever possible, store the waste in its original, clearly labeled container. If this is not feasible, use a compatible and properly labeled container.

Step 2: Waste Collection and Storage

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the waste container in a designated, well-ventilated waste accumulation area. Ensure incompatible materials are kept separate.[5]

Step 3: Consultation and Pickup

  • Consult EHS: Contact your institution's EHS or equivalent safety office to determine the specific disposal requirements for non-hazardous chemical waste. They will provide guidance based on local, state, and federal regulations.

  • Schedule Pickup: Arrange for the collection of the waste through your institution's hazardous waste collection program.[2] Do not attempt to transport hazardous wastes yourself.[2]

Step 4: Empty Container Disposal

  • Decontamination: Once the container is empty, it should be managed according to institutional protocols. For non-acutely hazardous waste, this may involve defacing the label and disposing of it as regular trash after ensuring it is completely empty and dry.[2] However, it is best practice to consult with your EHS office for specific guidance on container disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Linopirdine dihydrochloride for disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous non_hazardous_path Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_path No contact_ehs Contact Environmental Health & Safety (EHS) for specific instructions is_hazardous->contact_ehs Yes/Unsure non_hazardous_path->contact_ehs segregate_label Segregate waste in a labeled, compatible container contact_ehs->segregate_label schedule_pickup Arrange for waste pickup through institutional program segregate_label->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal decision workflow for this compound.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are available, as it is not considered a highly reactive or hazardous compound. The primary disposal method relies on proper segregation and removal by a certified waste management provider in accordance with institutional and regulatory guidelines.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Linopirdine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Linopirdine dihydrochloride, tailored for researchers, scientists, and drug development professionals. While Linopirdine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to handle all research chemicals with a high degree of caution to minimize any potential risk.

Personal Protective Equipment (PPE)

Appropriate PPE is your primary defense against accidental exposure. The following table outlines the recommended PPE for various activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Lab coat- Safety glasses with side shields or chemical splash goggles- Disposable nitrile glovesMinimizes skin contact and prevents eye exposure to airborne particles.
Solution Preparation and Handling - Lab coat- Chemical splash goggles- Disposable nitrile glovesProtects against splashes and direct skin contact with the solution.
Spill Cleanup - Lab coat- Chemical splash goggles- Double-layered disposable nitrile gloves- Dust mask (for solid spills)Provides enhanced protection during spill management to avoid inhalation of dust and direct contact.

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory practices is essential when working with this compound.

Engineering Controls:

  • Ventilation: Conduct all weighing and handling of the solid form of this compound in a well-ventilated area. A chemical fume hood is recommended to minimize the potential for inhalation of fine particles.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.

Work Practices:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have a spill kit readily accessible.

  • Weighing: When weighing the solid compound, use a spatula to transfer the material carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your supervisor.

  • Don PPE: Before beginning cleanup, put on the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • Liquid Spills: Absorb the spill with an inert absorbent material, such as vermiculite or sand.

  • Clean the Area:

    • Carefully scoop the contained material into a designated waste container.

    • Clean the spill area with a detergent solution and water, using fresh paper towels.

  • Dispose of Waste: Place all contaminated materials, including gloves and paper towels, into a sealed bag for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a sealed, labeled waste bag and disposed of through your institution's chemical waste stream.

  • Empty Containers: "RCRA Empty" containers, where no freestanding liquid remains, can typically be disposed of in the regular trash after the label has been defaced.[1] However, it is best to consult your institution's specific guidelines.

Handling_and_Disposal_Workflow cluster_handling Safe Handling cluster_spill Spill Response cluster_disposal Disposal prep Preparation: - Clean work area - Assemble PPE weigh Weighing (Solid): - Use fume hood - Handle gently prep->weigh dissolve Solution Prep: - Add solid to solvent slowly weigh->dissolve cleanup Post-Handling: - Decontaminate surfaces - Wash hands dissolve->cleanup collect_waste Collect Waste: - Unused product - Contaminated items cleanup->collect_waste Generate Waste alert Alert & Evacuate don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill: - Solid: Damp paper towel - Liquid: Absorbent material don_ppe->contain clean Clean Area: - Scoop material - Wash with detergent contain->clean clean->collect_waste Generate Spill Waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose

Caption: Workflow for the safe handling, spill response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linopirdine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Linopirdine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.